3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine
Description
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Properties
IUPAC Name |
3-fluoro-2-methoxy-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c1-13-6-5(8)2-4(3-12-6)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOIUDOVZDEYLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670709 | |
| Record name | 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138011-20-7 | |
| Record name | 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138011-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine
This guide provides a comprehensive overview of a viable and robust synthetic pathway for 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The presented methodology is grounded in established chemical principles and supported by peer-reviewed literature and patent filings, ensuring scientific integrity and practical applicability for researchers and drug development professionals.
Introduction: The Significance of Fluorinated Pyridines
The incorporation of fluorine and trifluoromethyl groups into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry. The unique electronic properties of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group, in particular, is a powerful modulator of lipophilicity and electronic character. 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine combines these advantageous structural motifs, making it a highly sought-after intermediate for the synthesis of complex, high-value molecules. This guide elucidates a logical and efficient multi-step synthesis to access this important compound.
Proposed Synthetic Pathway: A Strategic Approach
The most logical and well-documented approach to the synthesis of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine proceeds through a series of key transformations starting from readily available precursors. The overall strategy involves the sequential chlorination, fluorination, and methoxylation of a pyridine backbone.
Start [label="2-Chloro-5-(trichloromethyl)pyridine"]; Inter1 [label="2,3-Dichloro-5-(trichloromethyl)pyridine"]; Inter2 [label="2,3-Dichloro-5-(trifluoromethyl)pyridine"]; Inter3 [label="2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine"]; Final [label="3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Inter1 [label="Chlorination"]; Inter1 -> Inter2 [label="Fluorination (Halex Reaction)"]; Inter2 -> Inter3 [label="Selective Fluorination"]; Inter3 -> Final [label="Methoxylation (SNAr)"]; }
Caption: Proposed multi-step synthesis of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine.Part 1: Synthesis of the Key Intermediate: 2,3-Dichloro-5-(trifluoromethyl)pyridine
The synthesis commences with the preparation of the pivotal intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine. This can be achieved through a two-step process involving the chlorination of 2-chloro-5-(trichloromethyl)pyridine followed by a halogen exchange (Halex) reaction.
Step 1.1: Chlorination of 2-Chloro-5-(trichloromethyl)pyridine
The initial step involves the regioselective chlorination of 2-chloro-5-(trichloromethyl)pyridine at the 3-position of the pyridine ring. This reaction is typically catalyzed by a Lewis acid, such as ferric chloride, to activate the aromatic ring towards electrophilic attack by chlorine.
Experimental Protocol:
-
To a stirred solution of 2-chloro-5-(trichloromethyl)pyridine in a suitable solvent (e.g., carbon tetrachloride), add a catalytic amount of anhydrous ferric chloride.
-
Heat the reaction mixture to a temperature of 150-170°C.[1]
-
Bubble chlorine gas through the reaction mixture for a period of 18 hours.[1]
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with water.
-
Separate the organic layer, wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,3-dichloro-5-(trichloromethyl)pyridine.
-
Purify the crude product by vacuum distillation.
Step 1.2: Fluorination of 2,3-Dichloro-5-(trichloromethyl)pyridine
The subsequent step is a halogen exchange reaction to convert the trichloromethyl group to a trifluoromethyl group. This is typically achieved using anhydrous hydrogen fluoride (HF) in the presence of a catalyst.
Experimental Protocol:
-
In a suitable pressure reactor (e.g., a stainless steel autoclave), charge 2,3-dichloro-5-(trichloromethyl)pyridine.
-
Carefully add anhydrous hydrogen fluoride. The molar ratio of HF to the starting material should be in excess to ensure complete conversion.
-
Add a catalytic amount of a suitable catalyst, such as ferric chloride or antimony trichloride.
-
Seal the reactor and heat to a temperature of 120-135°C.[2]
-
Maintain the reaction at this temperature for several hours, monitoring the internal pressure.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess HF into a scrubbing solution (e.g., aqueous potassium hydroxide).
-
The crude product, 2,3-dichloro-5-(trifluoromethyl)pyridine, can be purified by distillation.[1][2]
Table 1: Summary of Reaction Conditions for the Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine
| Step | Starting Material | Reagents | Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1.1 | 2-Chloro-5-(trichloromethyl)pyridine | Chlorine gas | Ferric chloride | 150-170 | 18 | ~65-85 |
| 1.2 | 2,3-Dichloro-5-(trichloromethyl)pyridine | Anhydrous Hydrogen Fluoride | Ferric chloride/Antimony trichloride | 120-135 | 4-11 | ~85-98 |
Part 2: Introduction of the 3-Fluoro Substituent
With the key intermediate in hand, the next critical step is the selective introduction of the fluorine atom at the 3-position of the pyridine ring. This is accomplished via a nucleophilic aromatic substitution reaction where a chloride is displaced by a fluoride anion.
Step 2.1: Selective Fluorination of 2,3-Dichloro-5-(trifluoromethyl)pyridine
This transformation is a halogen exchange reaction, often referred to as a Halex reaction, where the more labile chlorine at the 2-position is selectively replaced by fluorine. However, for the synthesis of our target molecule, we are interested in the less common substitution at the 3-position. Patent literature describes methods for achieving this selective fluorination.[3]
Experimental Protocol:
-
In a suitable solvent such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAC), dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine.[3]
-
Add a fluorinating agent, such as potassium fluoride (KF) or cesium fluoride (CsF). The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can enhance the reaction rate.
-
A catalyst, such as a copper(I) salt, may also be employed to facilitate the reaction.
-
Heat the reaction mixture to a temperature of 100-150°C for 5 to 10 hours.[3]
-
Monitor the reaction progress by GC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine by distillation or column chromatography.
Inter2 [label="2,3-Dichloro-5-(trifluoromethyl)pyridine"]; Reagents [label="KF or CsF\nDMF or DMAC\nCatalyst (optional)"]; Inter3 [label="2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Inter2 -> Inter3 [label="Halogen Exchange"]; Reagents -> Inter3 [style=dotted]; }
Caption: Key reagents and transformation in the selective fluorination step.Part 3: Final Methoxylation to Yield the Target Compound
The final step in the synthesis is the nucleophilic aromatic substitution of the remaining chlorine atom at the 2-position with a methoxy group. This reaction is generally facile due to the activating effect of the electron-withdrawing trifluoromethyl group and the inherent reactivity of the 2-position in the pyridine ring.
Step 3.1: Methoxylation of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
The methoxylation is typically carried out using sodium methoxide in methanol. The reaction proceeds via a Meisenheimer-like intermediate, a common mechanism for nucleophilic aromatic substitution (SNAr).[4]
Experimental Protocol:
-
Dissolve 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine in anhydrous methanol.
-
To this solution, add a solution of sodium methoxide in methanol (commercially available or prepared in situ by reacting sodium metal with methanol). A slight excess of sodium methoxide is typically used.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the final product, 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine, by column chromatography or distillation.
Table 2: Summary of Conditions for the Final Synthesis Steps
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 2.1 | 2,3-Dichloro-5-(trifluoromethyl)pyridine | KF or CsF, Phase-transfer catalyst (optional) | DMF or DMAC | 100-150 | ~90 |
| 3.1 | 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine | Sodium methoxide | Methanol | Reflux | >90 |
Conclusion and Future Perspectives
The synthetic pathway detailed in this guide provides a robust and scalable method for the preparation of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine. By leveraging well-established transformations such as chlorination, halogen exchange, and nucleophilic aromatic substitution, this valuable building block can be accessed in good overall yield. The presented protocols, supported by scientific literature, offer a solid foundation for researchers in their efforts to synthesize novel and impactful molecules for the pharmaceutical and agrochemical industries. Further optimization of reaction conditions, particularly in the fluorination step, could lead to even more efficient and cost-effective production of this important intermediate.
References
- Vertex Pharmaceuticals Incorporated. (n.d.). 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis. Chemicalbook.
- Google Patents. (n.d.). CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.
- Google Patents. (n.d.). CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.
- Google Patents. (n.d.). CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- ALFA CHEMICAL. (2022, April 22). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine.
Sources
An In-depth Technical Guide to 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Drawing upon extensive data from related analogues and foundational chemical principles, this document elucidates its core physicochemical properties, reactivity, synthesis, and potential applications, offering a valuable resource for researchers engaged in drug discovery and development.
Introduction: The Strategic Value of Fluorinated Pyridines
The incorporation of fluorine and trifluoromethyl groups into organic scaffolds is a cornerstone of modern medicinal chemistry.[1] These modifications can profoundly enhance a molecule's pharmacological profile, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The pyridine core, a ubiquitous motif in pharmaceuticals, provides a versatile platform for such strategic fluorination. 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine combines the unique electronic properties of a trifluoromethyl group with the metabolic blocking potential of a fluoro substituent and the modulating effect of a methoxy group, making it a highly valuable, albeit sparsely documented, building block.
The trifluoromethyl group is a strong electron-withdrawing group, which can significantly impact the pKa of the pyridine nitrogen and the reactivity of the aromatic ring. The fluorine atom at the 3-position can influence the molecule's conformation and metabolic stability, while the methoxy group at the 2-position is an electron-donating group that can modulate the electronic properties of the ring and provide a potential hydrogen bond acceptor. This unique combination of substituents creates a nuanced electronic and steric profile, paving the way for novel molecular designs with tailored biological activities.
Physicochemical Properties: A Data-Driven Analysis
Table 1: Predicted and Comparative Physicochemical Properties
| Property | Predicted/Comparative Value for 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine | Reference Compound(s) and Data |
| Molecular Formula | C₇H₅F₄NO | - |
| Molecular Weight | 195.11 g/mol | - |
| CAS Number | Not assigned | Isomer (4-CF₃): 1227599-04-3[2][3] |
| Appearance | Colorless to light yellow liquid or low-melting solid | 3-Fluoro-2-(trifluoromethyl)pyridine is a liquid. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is a low-melting solid (16-20 °C). |
| Boiling Point | Estimated: ~150-180 °C (at 760 mmHg) | 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: 50-55 °C/11 mmHg. 2-Methoxy-5-(trifluoromethyl)pyridine: No data found. |
| Melting Point | Estimated: < 25 °C | 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: 16-20 °C. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Sparingly soluble in water. | Fluorinated organic compounds generally exhibit increased lipophilicity.[1] |
| pKa (of pyridinium ion) | Estimated: 1.0 - 2.0 | The trifluoromethyl group is strongly electron-withdrawing, significantly lowering the basicity of the pyridine nitrogen. The pKa of 3-substituted pyridines is sensitive to the electronic nature of the substituent.[4] |
Justification for Predictions:
-
The predicted physical state and boiling point are based on the properties of similarly substituted pyridines. The presence of a methoxy group may slightly increase the boiling point compared to a chloro-analogue due to polarity.
-
The estimated pKa is significantly lower than that of pyridine (~5.2) due to the powerful electron-withdrawing effect of the trifluoromethyl group.
Synthesis and Reactivity: A Mechanistic Perspective
The synthesis of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine is not explicitly described in the literature. However, established synthetic routes for related trifluoromethylpyridines provide a strong foundation for its preparation.
Proposed Synthetic Strategies
A plausible synthetic approach would involve a multi-step sequence starting from a readily available pyridine precursor.
Caption: Proposed synthetic workflow for 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine.
One potential pathway involves the halogenation of a suitable pyridine precursor, followed by a nucleophilic aromatic substitution (SNAr) to introduce the methoxy group. For instance, starting from 2,3-dichloro-5-(trifluoromethyl)pyridine, selective methoxylation at the 2-position could be achieved. The synthesis of trifluoromethylpyridines often involves high-temperature vapor-phase reactions or chlorine/fluorine exchange reactions.[5][6]
Key Reactivity Insights
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards SNAr by the electron-withdrawing trifluoromethyl group. Halogen substituents, particularly at the 2- and 4-positions, are susceptible to displacement by nucleophiles. The methoxy group at the 2-position is generally stable but can be cleaved under harsh acidic conditions.
-
Electrophilic Aromatic Substitution: The pyridine ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of both the trifluoromethyl group and the ring nitrogen. If forced, substitution would likely occur at the positions meta to the trifluoromethyl group.
-
Modification of the Methoxy Group: The methyl group of the methoxy substituent can potentially be a site for radical reactions under specific conditions.
Applications in Drug Discovery and Agrochemicals
Trifluoromethylpyridine derivatives are crucial structural motifs in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.[6]
Caption: Potential applications of the 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine scaffold.
The unique physicochemical properties imparted by the trifluoromethyl and fluoro groups make this scaffold attractive for:
-
Kinase Inhibitors: The trifluoromethyl group can enhance binding affinity to the ATP-binding pocket of kinases.
-
GPCR Modulators: The lipophilicity and metabolic stability are advantageous for developing CNS-active agents.
-
Agrochemicals: Many successful herbicides and fungicides are based on the trifluoromethylpyridine core.[5]
Experimental Protocols for Characterization
The following protocols are standard methodologies for the characterization of novel fluorinated pyridine derivatives and are directly applicable to 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and purity of the compound.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Expected signals would include aromatic protons on the pyridine ring and a singlet for the methoxy group. The coupling patterns of the aromatic protons will be informative of their relative positions.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expect signals for the aromatic carbons and the methoxy carbon. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: Acquire a fluorine spectrum. A singlet corresponding to the CF₃ group and another signal for the fluorine at the 3-position are expected. The chemical shifts will be indicative of the electronic environment. Computational methods can be used to predict ¹⁹F NMR shifts with good accuracy.[7]
Data Analysis: Analyze chemical shifts, coupling constants (J-values), and integration to confirm the assigned structure. For comparison, the ¹H NMR spectrum of 2-chloro-5-(trifluoromethyl)pyridine shows signals at δ 8.69, 7.90, and 7.50 ppm.[8] The ¹³C NMR spectrum of 2,3-dichloro-5-(trifluoromethyl)pyridine shows characteristic signals for the fluorinated carbon.[9]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Instrumentation: High-resolution mass spectrometer (e.g., ESI-TOF or GC-MS).
Sample Preparation:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (GC or LC).
Data Acquisition:
-
Acquire a full-scan mass spectrum in positive ion mode.
-
The molecular ion peak ([M+H]⁺ or M⁺) should be observed at m/z corresponding to the calculated molecular weight (195.11).
-
The isotopic pattern should be consistent with the molecular formula C₇H₅F₄NO.
Data Analysis: The fragmentation pattern can provide further structural information. Common fragmentation pathways for pyridines include loss of substituents and ring cleavage.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: FT-IR spectrometer.
Sample Preparation:
-
For liquids, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
For solids, a KBr pellet or a Nujol mull can be prepared.
Data Acquisition:
-
Acquire an IR spectrum over the range of 4000-400 cm⁻¹.
Data Analysis:
-
Look for characteristic absorption bands:
-
C-H stretching (aromatic and aliphatic): ~3100-2850 cm⁻¹
-
C=C and C=N stretching (aromatic ring): ~1600-1450 cm⁻¹
-
C-F stretching: ~1350-1000 cm⁻¹ (often strong and complex)
-
C-O stretching (methoxy group): ~1250-1000 cm⁻¹
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine is not available, related compounds such as 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine are classified as flammable liquids and may cause skin, eye, and respiratory irritation.[10][11]
General Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
Keep away from heat, sparks, and open flames.
Conclusion
3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine represents a promising, yet underexplored, chemical entity with significant potential in the development of novel pharmaceuticals and agrochemicals. While direct experimental data remains scarce, a robust understanding of its physicochemical properties, reactivity, and biological potential can be derived from the extensive knowledge base of related fluorinated pyridines. The synthetic strategies and characterization protocols outlined in this guide provide a solid framework for researchers to synthesize, validate, and ultimately harness the unique attributes of this versatile scaffold. As the demand for sophisticated molecular building blocks continues to grow, 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine is poised to become a valuable tool in the arsenal of medicinal and materials chemists.
References
- Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
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AOBChem USA. 3-Fluoro-2-methoxy-5-[3-(trifluoromethyl)phenyl]pyridine. [Link]
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Supporting Information. 2-methoxy-3-(trifluoromethyl)pyridine. [Link]
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Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. PMC - NIH. [Link]
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Feng, P., Lee, K. N., Lee, J. W., Zhan, C., & Ngai, M. Y. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7047–7052. [Link]
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ResearchGate. Observed and predicted permeability values for substituted pyridines. [Link]
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ResearchGate. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insight from Computational Molecular Descriptors. [Link]
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MDPI. Acidity Study on 3-Substituted Pyridines. [Link]
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3-Fluoro-2-methoxy-4-trifluoromethylpyridine. [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
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Supporting Information for. The Royal Society of Chemistry. [Link]
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Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. [Link]
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SpectraBase. 3-FLUORO-2-ISOTHIOCYANATO-PYRIDINE - Optional[13C NMR] - Chemical Shifts. [Link]
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PubChem. 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine. [Link]
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PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. [Link]
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Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. [Link]
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Dalton Transactions (RSC Publishing). Synthesis and characterization of Pd/NHCF complexes with fluorinated aryl groups. [Link]
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PubMed. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. [Link]
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Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH. [Link]
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MDPI. Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs). [Link]
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PubChem. 2-Methoxy-5-(trifluoromethyl)pyridine. [Link]
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Oakwood Chemical. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. [Link]
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3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine CAS number lookup
An In-depth Technical Guide to 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine and its Structural Analogs in Chemical Research
Introduction: The Strategic Importance of Fluorinated Pyridines
The pyridine scaffold is a cornerstone in medicinal and agrochemical sciences, forming the core of numerous bioactive compounds.[1] The strategic functionalization of this heterocyclic ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its efficacy, selectivity, and pharmacokinetic profile. The subject of this guide, 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine, represents a highly functionalized pyridine derivative. While a specific CAS (Chemical Abstracts Service) number for this exact structure is not readily found in public chemical inventories, its constituent parts—the fluoro, methoxy, and trifluoromethyl groups—are hallmarks of modern chemical design.
The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, which can lead to improved binding affinity with biological targets.[2][3] This guide provides a comprehensive overview of the synthesis, properties, and applications of closely related structural analogs, offering a valuable resource for researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties of Structurally Related Analogs
To understand the potential characteristics of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine, it is instructive to examine the documented properties of its near analogs. The interplay of the chloro, fluoro, methoxy, and trifluoromethyl substituents significantly alters properties such as boiling point, density, and reactivity.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Physical Properties |
| 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | 72537-17-8 | C₆H₂ClF₄N | 199.53 | bp: 50-55 °C/11 mmHg; mp: 16-20 °C; density: 1.524 g/mL at 25 °C[4] |
| 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine | 175136-17-1 | C₇H₅ClF₃NO | 211.57 | Data not readily available in search results. |
| 2-Methoxy-5-(trifluoromethyl)pyridine | 175277-45-9 | C₇H₆F₃NO | 177.12 | Data not readily available in search results.[5] |
| 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine | 1227599-04-3 | C₇H₅F₄NO | 195.11 | Data not readily available in search results.[2] |
Synthesis Strategies for Substituted Trifluoromethylpyridines
The synthesis of highly substituted trifluoromethylpyridines (TFMPs) is a field of active research, driven by the high demand for these intermediates in the agrochemical and pharmaceutical industries.[6][7][8] Several robust methods have been developed, which can be adapted to forge a pathway to the target molecule.
Core Synthetic Approaches:
-
Halogen Exchange Fluorination: A common strategy involves the displacement of chlorine atoms with fluorine using reagents like potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent under anhydrous conditions.[9] For instance, the synthesis of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine can be an intermediate step in the preparation of difluoro-pyridines from dichloro-precursors.[9]
-
Direct Chlorination and Fluorination: Industrial-scale synthesis often begins with simpler starting materials like 3-picoline (3-methylpyridine). This substrate can undergo a series of vapor-phase reactions, including chlorination of the methyl group, fluorine exchange to form the trifluoromethyl group, and subsequent chlorination of the pyridine ring to yield key intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[7][8][10]
-
Cyclo-condensation Reactions: This "building block" approach involves constructing the pyridine ring from smaller, pre-fluorinated fragments. Reagents such as ethyl 4,4,4-trifluoro-3-oxobutanoate serve as sources of the trifluoromethyl group in condensation reactions to form the heterocyclic core.[8]
Proposed Synthesis Workflow for 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine
A plausible laboratory-scale synthesis could start from a readily available intermediate, such as 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine. The subsequent step would involve a nucleophilic aromatic substitution (SNAr) reaction to introduce the methoxy group.
Step-by-Step Protocol:
-
Starting Material: 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine (CAS: 72537-17-8).
-
Reagent: Sodium methoxide (NaOMe) in methanol (MeOH).
-
Reaction Setup: To a solution of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine in anhydrous methanol, add a solution of sodium methoxide in methanol dropwise at room temperature.
-
Reaction Conditions: The fluorine atom at the 2-position is highly activated towards nucleophilic substitution. The reaction is typically stirred at room temperature or gently heated to ensure complete conversion. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, 3-fluoro-2-methoxy-5-(trifluoromethyl)pyridine.
Caption: Role of a TFMP building block in a drug discovery workflow.
Safety and Handling
Given the reactive nature and potential biological activity of halogenated and fluorinated organic compounds, strict adherence to safety protocols is mandatory. While a specific Safety Data Sheet (SDS) for the title compound is unavailable, the hazard profile of its close analogs provides essential guidance.
General Hazards Associated with Analogs:
-
Flammability: Many pyridine derivatives are flammable liquids. [4][11][12][13]Keep away from heat, sparks, and open flames. [11][12][14]* Toxicity: Can be harmful if swallowed or inhaled. [13][15]* Irritation: Causes skin and serious eye irritation. [4][11][12][15]May cause respiratory irritation. [4][11][12] Recommended Precautionary Measures:
-
Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood. [15][16]* Personal Protective Equipment (PPE): Wear protective gloves, flame-retardant clothing, and tightly fitting safety goggles or a face shield. [11][12][15]If exposure limits are exceeded, use a NIOSH/MSHA approved respirator. [15][16]* Handling: Wash hands and any exposed skin thoroughly after handling. [12][15]Avoid breathing dust, fumes, gas, mist, vapors, or spray. [11][12][15]* Storage: Store in a well-ventilated, cool place. [11][12]Keep the container tightly closed and store locked up. [11][15]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [11][12][15]
Conclusion
3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine stands as a molecule of high interest for synthetic and medicinal chemists. While its specific properties are not yet cataloged, a deep understanding of its structural analogs provides a robust framework for its synthesis, handling, and potential applications. The strategic combination of fluorine, a methoxy group, and a trifluoromethyl moiety on a pyridine ring creates a versatile scaffold. By leveraging established synthetic methodologies and understanding the structure-activity relationships of related compounds, researchers can effectively utilize building blocks of this class to drive innovation in the discovery of new drugs and agrochemicals.
References
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- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Vulcanchem. (n.d.). 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine - 1227599-04-3.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2015). SAFETY DATA SHEET.
- ChemicalBook. (2025). 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PYRIDINE.
- PubChem. (n.d.). 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine.
- Sigma-Aldrich. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 98%.
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- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
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- ChemicalBook. (2025). 5-CHLORO-3-FLUORO-2-METHOXY-PYRIDINE | 886374-01-2.
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Structure and bonding of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine
An In-Depth Technical Guide to the Structure and Bonding of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed scientific analysis of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine, a highly substituted heterocyclic compound of interest in medicinal and materials chemistry. Lacking extensive direct characterization in public literature, this document leverages expert knowledge and data from closely related analogues to present a comprehensive examination of its molecular structure, electronic properties, and bonding characteristics. We elucidate the interplay of the fluoro, methoxy, and trifluoromethyl substituents, predict spectroscopic signatures for empirical validation, and outline robust protocols for its synthesis and characterization. This whitepaper serves as a foundational resource for researchers aiming to synthesize, study, or incorporate this molecule into advanced applications.
Introduction: The Significance of a Polysubstituted Pyridine Core
Pyridine and its derivatives are cornerstone structures in modern chemistry, forming the scaffold for a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The strategic placement of substituents on the pyridine ring allows for precise tuning of a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. The subject of this guide, 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine, represents a sophisticated example of this molecular engineering. It incorporates three distinct functional groups, each imparting unique electronic and steric influences:
-
The Pyridine Ring: A π-deficient (electron-poor) aromatic system whose nitrogen atom acts as a hydrogen bond acceptor and a coordination site.
-
A Trifluoromethyl Group (-CF₃): A powerful electron-withdrawing group that significantly increases lipophilicity and can enhance binding affinity and metabolic stability.[2][3]
-
A Methoxy Group (-OCH₃): An electron-donating group through resonance, capable of modulating ring electronics and acting as a hydrogen bond acceptor.
-
A Fluoro Group (-F): A highly electronegative atom that acts as a strong electron-withdrawing group via induction and a weak electron-donating group by resonance. It is often used as a bioisostere for hydrogen to block metabolic pathways.
Understanding the synergy of these groups is paramount for predicting the molecule's behavior and designing its applications. This guide provides the necessary theoretical framework and practical methodologies to that end.
Molecular Architecture and Physicochemical Properties
The systematic IUPAC name for this compound is 3-fluoro-2-methoxy-5-(trifluoromethyl)pyridine. Its core identity and calculated properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 3-fluoro-2-methoxy-5-(trifluoromethyl)pyridine | - |
| Molecular Formula | C₇H₅F₄NO | - |
| Molecular Weight | 195.11 g/mol | Calculated |
| SMILES | COC1=C(F)C=C(C=N1)C(F)(F)F | - |
| InChI | InChI=1S/C7H5F4NO/c1-13-7-6(8)2-4(3-12-7)5(9,10)11/h2-3H,1H3 | - |
| Calculated LogP | ~2.5 - 3.0 | Predicted based on analogues |
Electronic Structure and Bonding: A Tale of Competing Effects
The bonding and reactivity of the molecule are governed by the complex interplay of inductive and resonance (mesomeric) effects from its three substituents. The pyridine ring itself is intrinsically electron-deficient, which influences its reactivity towards electrophiles.[4]
-
Inductive Effects (Through σ-bonds):
-
-CF₃ Group: Strongly electron-withdrawing (-I). The three fluorine atoms pull electron density away from the attached carbon and, subsequently, from the pyridine ring.
-
-F Atom: Strongly electron-withdrawing (-I). As the most electronegative element, it pulls significant electron density from the C3 position.
-
-OCH₃ Group: The oxygen is electronegative and exerts a moderate electron-withdrawing effect (-I).
-
-
Resonance Effects (Through π-system):
-
-OCH₃ Group: The oxygen's lone pairs can be delocalized into the pyridine ring, making it a strong electron-donating group by resonance (+R). This effect primarily increases electron density at the ortho and para positions relative to the methoxy group.
-
-F Atom: The fluorine's lone pairs can also participate in resonance, exhibiting a weak electron-donating effect (+R). However, for halogens, the inductive effect typically dominates.[5]
-
Net Electronic Influence: The trifluoromethyl group at C5 and the fluorine at C3 act in concert to strongly withdraw electron density, making the ring significantly more electron-poor than pyridine itself. The methoxy group at C2 provides a counteracting electron-donating resonance effect. This push-pull dynamic creates a highly polarized aromatic system, with specific sites activated or deactivated towards chemical reactions.
Caption: Electronic influence of substituents on the pyridine ring.
Structural Validation: A Predictive Spectroscopic and Analytical Workflow
Empirical validation of the molecule's structure is critical. As a senior scientist, I propose the following comprehensive workflow, which integrates multiple analytical techniques to provide an unambiguous structural assignment. The predicted data is based on well-established principles for fluorinated pyridines.[6][7]
Caption: A self-validating workflow for structural confirmation.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful tool for elucidating the precise connectivity of this molecule. ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the chemical environment of each atom.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Predicted Signals:
-
A singlet around δ 4.0-4.2 ppm for the methoxy protons (-OCH₃).
-
A doublet or doublet of doublets around δ 7.5-7.8 ppm for the H4 proton, coupled to both the C3-F and potentially the C5-CF₃.
-
A singlet or narrow multiplet around δ 8.2-8.5 ppm for the H6 proton.
-
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum. A common reference like CFCl₃ (δ 0 ppm) or an external standard like benzotrifluoride should be used.[6]
-
Predicted Signals:
-
A singlet around δ -60 to -65 ppm for the -CF₃ group.
-
A singlet or narrow multiplet for the C3-F atom, with a chemical shift highly dependent on its environment but distinct from the -CF₃.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Predicted Signals:
-
The C5 carbon attached to the -CF₃ group will appear as a quartet due to ¹J-CF coupling.
-
The C3 carbon will appear as a doublet due to large ¹J-CF coupling.
-
The C2 and C4 carbons will show smaller couplings to the C3-F atom (²J-CF).
-
The C6 carbon may show a small coupling to the -CF₃ group.
-
-
-
2D NMR (Optional but Recommended):
-
Run HMBC (¹H-¹³C) and HSQC (¹H-¹³C) experiments to unambiguously assign proton and carbon signals and confirm long-range connectivity.
-
Experimental Protocol: Mass Spectrometry (MS)
Rationale: MS will confirm the molecular weight and provide fragmentation data consistent with the proposed structure.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or GC-MS).
-
Data Analysis:
-
Look for the molecular ion peak [M+H]⁺ at m/z 196.0431 (for electrospray) or the molecular ion [M]⁺ at m/z 195.0353 (for electron impact), confirming the elemental formula C₇H₅F₄NO.
-
Analyze the fragmentation pattern. Expect losses corresponding to CH₃, OCH₃, and potentially rearrangements involving the fluorine atoms.
-
Experimental Protocol: Infrared (IR) Spectroscopy
Rationale: IR spectroscopy will confirm the presence of key functional groups through their characteristic vibrational frequencies.
Step-by-Step Methodology:
-
Sample Preparation: Place a drop of the pure liquid (if applicable) on a salt plate (e.g., NaCl) or prepare a KBr pellet for a solid sample.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Analysis:
-
C-H stretching: Look for peaks around 2950-3050 cm⁻¹ (aromatic and aliphatic).
-
C=C and C=N stretching: Characteristic aromatic ring vibrations will appear in the 1400-1600 cm⁻¹ region.
-
C-F and C-O stretching: Strong, characteristic absorbance bands are expected in the fingerprint region, typically between 1000-1350 cm⁻¹. The C-F bonds of the -CF₃ group will be particularly prominent.
-
Computational Modeling for Deeper Insight
To complement experimental data, computational modeling using Density Functional Theory (DFT) is recommended.[8][9] This provides invaluable insight into the molecule's 3D structure and electronic properties.
Recommended Protocol:
-
Software: Use a standard computational chemistry package (e.g., Gaussian, Spartan, ORCA).
-
Methodology:
-
Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)).
-
From the optimized geometry, calculate key properties:
-
Bond Lengths and Angles: Compare with expected values for aromatic systems.
-
Dipole Moment: Predicts the overall polarity of the molecule.
-
Electrostatic Potential (ESP) Map: Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The nitrogen lone pair should be a region of negative potential, while the protons and the area around the -CF₃ group will be positive.
-
Frontier Molecular Orbitals (HOMO/LUMO): The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity.
-
-
Conclusion
3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine is a molecule designed for purpose, featuring a carefully balanced array of functional groups that create a unique electronic landscape. While direct experimental data is not widely available, this guide provides a robust, authoritative framework for its complete structural and electronic characterization. By combining predictive analysis based on known chemical principles with a rigorous, multi-technique experimental workflow, researchers can confidently synthesize, validate, and ultimately deploy this promising heterocyclic compound in the development of next-generation pharmaceuticals and advanced materials.
References
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Jubb, A. M., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(10), 3245-3256. Available at: [Link]
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Shchegol'kov, E. V., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 4(113). Available at: [Link]
-
Le Mauk, A. D., et al. (2020). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic chemistry, 59(2), 1466–1476. Available at: [Link]
-
Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987–989. Available at: [Link]
-
Pearson Education (2024). EAS Reactions of Pyridine. Pearson Plus. Available at: [Link]
-
Conde, S., et al. (1990). Electronic effects of heterocyclic substituents. Spectroscopical and theoretical (AM1) study in a series of heterocyclic carboxaldehydes. Canadian Journal of Chemistry, 68(8), 1476-1480. Available at: [Link]
-
Deady, L. W., & Stillman, D. C. (1978). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2, (7), 779-782. Available at: [Link]
-
Anwar, S., et al. (2025). Synthesis, Characterization and Biological Evaluation of Substituted Pyridine Based Benzo-thiazol Derivatives: In Silico Calculations and ADME Prediction. Acta Chimica Slovenica, 72(3), 416-429. Available at: [Link]
-
Alsoliemy, A., et al. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Research Square. Available at: [Link]
- Gerig, J. T. (2002). Fluorine NMR. Encyclopedia of Nuclear Magnetic Resonance. John Wiley & Sons, Ltd.
-
Sahu, N. K., et al. (2024). In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives. Molecular Diversity. Available at: [Link]
-
Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link]
-
PubChem (n.d.). 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from: [Link]
-
PubChem (n.d.). 2-Methoxy-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from: [Link]
-
Tsukamoto, M., & Nakamura, T. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(2), 128–135. Available at: [Link]
- Google Patents (1985). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
- Google Patents (1990). US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
-
Tsukamoto, M., & Nakamura, T. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]
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3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine mechanism of action
An In-depth Technical Guide to the Putative Mechanism of Action of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine
Authored by: A Senior Application Scientist
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. The compound 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine embodies a confluence of functionalities—a pyridine core, a trifluoromethyl group, a fluorine atom, and a methoxy group—each contributing to a unique physicochemical profile. While the specific biological targets and mechanism of action for this particular molecule are not extensively documented in public-domain literature, its structural motifs are prevalent in a variety of bioactive compounds. This guide synthesizes information on related trifluoromethylpyridine derivatives to propose a putative mechanism of action for 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine and outlines a comprehensive experimental framework for its validation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic and agrochemical agents.
Introduction: The Molecular Architecture of a Privileged Scaffold
The pyridine ring is a fundamental heterocyclic motif present in numerous approved pharmaceuticals and agrochemicals.[1][2][3] Its ability to participate in hydrogen bonding and its metabolic stability make it a favored scaffold in drug design. The introduction of fluorine-containing substituents, such as the fluoro and trifluoromethyl groups, can profoundly alter a molecule's properties.[2][3][4]
The trifluoromethyl (CF3) group is a strong electron-withdrawing moiety that can significantly enhance a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5] The fluorine atom at the 3-position further modulates the electronic distribution of the pyridine ring, potentially influencing its pKa and interaction with target proteins.[1][6] The 2-methoxy group introduces an electron-donating character and can serve as a hydrogen bond acceptor.[5] This specific arrangement of substituents in 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine suggests a molecule designed for high potency and favorable pharmacokinetic properties.
Physicochemical Properties and Their Implications
A summary of the key physicochemical properties of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine and related compounds is presented in Table 1. The high electronegativity of the trifluoromethyl group and the fluorine atom are expected to lower the pKa of the pyridine nitrogen, making it a weaker base than its non-fluorinated counterparts.[7] This has significant implications for its behavior in physiological environments and its ability to cross biological membranes.
| Property | 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine | 2-Methoxy-5-(trifluoromethyl)pyridine | General Trends for Fluorinated Pyridines |
| Molecular Formula | C7H5ClF3NO[8] | C7H6F3NO[9] | - |
| Molecular Weight | 211.57 g/mol [8] | 177.12 g/mol [9] | Increased molecular weight with fluorination. |
| LogP (Predicted) | 2.7[8] | - | Generally increased lipophilicity with trifluoromethyl groups.[10] |
| pKa (Predicted) | Weaker base due to electron-withdrawing groups.[7] | Weaker base than non-fluorinated pyridine. | Decreased basicity of the pyridine nitrogen.[7] |
Proposed Mechanism of Action: A Hypothesis-Driven Approach
Given the prevalence of trifluoromethylpyridine derivatives in agrochemicals, a primary hypothesis is that 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine may act as an inhibitor of a key enzyme in a metabolic or signaling pathway.[4][11][12] Many commercial pesticides containing the trifluoromethylpyridine moiety have been developed.[13]
Hypothesis 1: Inhibition of Acetyl-CoA Carboxylase (ACCase)
Several herbicides containing a trifluoromethylpyridine core, such as Fluazifop-butyl, function by inhibiting acetyl-CoA carboxylase (ACCase).[4][11] This enzyme is crucial for fatty acid synthesis in grasses.
Proposed Signaling Pathway: ACCase Inhibition
Caption: Proposed ACCase inhibition pathway.
Hypothesis 2: Modulation of Insect Chordotonal Organs
Another class of insecticides, including Flonicamid, which contains a 4-trifluoromethyl-substituted pyridine moiety, acts as a modulator of chordotonal organs in insects, leading to cessation of feeding.[4]
Proposed Workflow: Investigating Neuromodulatory Effects
Caption: Experimental workflow for neuromodulatory effects.
Experimental Protocols for Mechanism of Action Validation
To investigate the proposed mechanisms of action, a series of in vitro and in vivo experiments are necessary.
Protocol 1: In Vitro ACCase Inhibition Assay
Objective: To determine if 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine inhibits ACCase activity.
Methodology:
-
Enzyme Source: Purified ACCase from a susceptible grass species (e.g., Avena fatua).
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM HEPES, pH 7.5, 2 mM DTT, 5 mM MgCl2).
-
Substrate Mix: Prepare a reaction mixture containing ATP, acetyl-CoA, and radiolabeled bicarbonate (H¹⁴CO₃⁻).
-
Inhibition Assay: a. Pre-incubate the enzyme with varying concentrations of the test compound (dissolved in DMSO) for 15 minutes at 30°C. b. Initiate the reaction by adding the substrate mix. c. Incubate for 10 minutes at 30°C. d. Stop the reaction by adding 1 M HCl. e. Dry the samples to remove unreacted ¹⁴CO₂. f. Measure the incorporation of ¹⁴C into the acid-stable product (malonyl-CoA) using a scintillation counter.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Insect Feeding Behavior Assay (Electrical Penetration Graph - EPG)
Objective: To assess the effect of the test compound on the feeding behavior of phloem-feeding insects (e.g., aphids).
Methodology:
-
Insect Rearing: Maintain a healthy colony of a suitable aphid species.
-
Plant Preparation: Use young, healthy plants that are a preferred host for the aphids.
-
Compound Application: Apply the test compound to the plants via a systemic root drench or foliar spray.
-
EPG Setup: a. Connect a fine gold wire to the dorsum of an aphid using silver paint. b. Place the aphid on the leaf of a treated or control plant. c. Record the electrical waveforms generated by the aphid's stylet activities within the plant tissues for several hours.
-
Data Analysis: Analyze the EPG waveforms to identify changes in probing, salivation, and phloem sap ingestion patterns in treated versus control insects. A rapid cessation of phloem feeding would be indicative of an antifeedant or neurotoxic effect.
Concluding Remarks and Future Directions
The unique combination of a fluorinated pyridine core with a methoxy substituent in 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine presents a compelling case for its potential as a bioactive molecule. The proposed mechanisms of action, drawing parallels from established agrochemicals, provide a rational starting point for its biological characterization.[4][11][12] The experimental protocols outlined in this guide offer a clear and robust framework for elucidating its true mechanism of action. Further research, including target identification studies through affinity chromatography or proteomics, as well as structure-activity relationship (SAR) studies, will be crucial in unlocking the full potential of this promising chemical entity.
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Initial Biological Activity Screening of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine
An In-Depth Technical Guide
Abstract: This guide outlines a strategic, multi-tiered approach for the initial biological activity screening of the novel compound, 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine. Trifluoromethylpyridine (TFMP) derivatives are a cornerstone of modern agrochemical and pharmaceutical development, valued for their unique physicochemical properties that enhance metabolic stability and target affinity.[1][2] The strategic inclusion of fluorine and trifluoromethyl groups can significantly modulate a molecule's lipophilicity, bioavailability, and binding interactions.[2][3] This document provides a rationale and detailed protocols for a screening cascade designed to efficiently characterize the cytotoxic, antimicrobial, and potential neuromodulatory activities of this compound, alongside critical, early-stage safety profiling. The objective is to build a foundational dataset that enables informed decision-making for subsequent stages of research and development.
Introduction and Rationale for Screening Cascade
The compound 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine belongs to a class of fluorinated heterocycles that are of significant interest in medicinal chemistry.[4][5] The pyridine scaffold is a ubiquitous motif in biologically active molecules, while the trifluoromethyl group is known to enhance metabolic stability and cell permeability.[2][6] The combination of a fluoro group and a methoxy group further modulates the electronic and steric properties, creating a unique chemical entity with potential for novel biological interactions.[4]
Given the novelty of this specific substitution pattern, a broad-based yet logically structured screening approach is essential. Our proposed cascade is designed to first establish a foundational safety and activity profile before investing in more resource-intensive, target-specific assays.
The Screening Philosophy: A Tiered Approach
The causality behind this tiered strategy is rooted in resource optimization and logical progression. We begin with broad-spectrum assays to rapidly identify general bioactivity or overt toxicity. Positive "hits" or compounds with acceptable safety profiles are then advanced to more specific, hypothesis-driven assays based on structural analogies to known pharmacophores. Early assessment of key safety liabilities, such as cardiac ion channel and metabolic enzyme interactions, is integrated to eliminate problematic candidates early, adhering to the principle of "failing fast and cheap."
Figure 1: A tiered workflow for the initial biological screening of a novel compound.
Experimental Protocols
The following protocols are presented as self-validating systems, incorporating necessary controls to ensure data integrity.
Tier 1: General Cytotoxicity Assessment (MTT Assay)
Rationale: The MTT assay is a colorimetric method for assessing cell viability. It measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product. This initial screen is critical to determine the compound's intrinsic toxicity and to establish a concentration range for subsequent cell-based assays.[7]
Methodology:
-
Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of the test compound in culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Tier 1: Antimicrobial Susceptibility Testing (Broth Microdilution)
Rationale: The pyridine nucleus is a component of various antimicrobial agents.[8] A broad-spectrum screen against representative Gram-positive and Gram-negative bacteria, as well as a fungal species, provides an initial indication of any antimicrobial potential. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC).[9][10]
Methodology:
-
Strain Selection: Use a panel of microorganisms, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (Fungus).
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound (e.g., from 128 µg/mL to 0.25 µg/mL).[11]
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (no compound) and a negative control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours (48 hours for C. albicans).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]
Tier 2: CNS Target Screen (GABA-A Receptor Binding Assay)
Rationale: The γ-aminobutyric acid type A (GABA-A) receptor is a crucial ligand-gated ion channel responsible for fast inhibitory neurotransmission in the brain.[12] Its dysfunction is linked to numerous neurological disorders, making it a key drug target.[12] Many CNS-active drugs feature scaffolds similar to substituted pyridines, making this a logical, hypothesis-driven assay.[13] This protocol describes a competitive binding assay using a radioligand to determine the test compound's affinity for the receptor.
Figure 2: Simplified signaling pathway of the GABA-A receptor.
Methodology:
-
Membrane Preparation: Prepare synaptic membranes from rat cerebral cortex homogenates as described in established protocols.[14][15] The final pellet is resuspended in a binding buffer (e.g., 50 nM Tris-HCl).
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a radioligand (e.g., [³H]muscimol or [³H]flumazenil), and varying concentrations of the test compound.[15][16]
-
Nonspecific Binding: To determine nonspecific binding, a parallel set of wells should contain a high concentration of a known unlabeled ligand (e.g., GABA or diazepam).[14]
-
Incubation: Incubate the plates at 4°C for a specified time (e.g., 45-60 minutes) to reach equilibrium.[14]
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation spectrometry.[14]
-
Analysis: Calculate the specific binding at each concentration of the test compound. Plot the data to determine the IC₅₀, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Tier 3: Cardiotoxicity Screening (hERG Patch Clamp Assay)
Rationale: Inhibition of the human ether-a-go-go-related gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias.[17] Regulatory agencies mandate that new chemical entities be tested for hERG liability.[18] Automated patch-clamp electrophysiology provides a high-throughput and accurate method for this assessment.[17]
Methodology:
-
Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.
-
Electrophysiology: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch). Cells are captured, and a whole-cell patch-clamp configuration is established.[17]
-
Voltage Protocol: Apply a specific voltage protocol designed to elicit and measure the hERG tail current, which is the primary current blocked by most drugs.[19]
-
Compound Application: After establishing a stable baseline current, apply the vehicle control followed by sequentially increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM). A known hERG inhibitor (e.g., E-4031) is used as a positive control.[17]
-
Data Acquisition: Record the current continuously throughout the experiment.
-
Analysis: Measure the percentage of inhibition of the hERG tail current at each concentration relative to the baseline. Calculate the IC₅₀ value from the concentration-response curve.
Tier 3: Metabolic Stability (Cytochrome P450 Inhibition Assay)
Rationale: Cytochrome P450 (CYP) enzymes are the primary enzymes responsible for drug metabolism.[20] Inhibition of major CYP isoforms (e.g., CYP1A2, 2C9, 2D6, 3A4) by a new compound can lead to significant drug-drug interactions (DDIs).[21][22] This assay assesses the potential of the test compound to inhibit these key enzymes.
Methodology:
-
Enzyme Source: Use human liver microsomes, which contain a full complement of CYP enzymes.[23]
-
Assay Setup: Incubate the microsomes, a specific probe substrate for each CYP isoform, and the test compound at various concentrations in a phosphate buffer containing an NADPH-regenerating system to initiate the metabolic reaction.
-
Controls: Include a positive control (a known inhibitor for each isoform) and a vehicle control.[22]
-
Incubation and Termination: Incubate at 37°C for a predetermined time, then terminate the reaction by adding a stopping solution (e.g., ice-cold acetonitrile).
-
Analysis: Quantify the formation of the specific metabolite from the probe substrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[23]
-
Data Interpretation: Calculate the percentage of inhibition of metabolite formation compared to the vehicle control. Determine the IC₅₀ value for each CYP isoform.
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison and interpretation.
Table 1: Hypothetical Initial Screening Data Summary
| Assay Type | Target/Cell Line | Endpoint | Result | Interpretation |
| Cytotoxicity | HepG2 | IC₅₀ | > 100 µM | Low intrinsic cytotoxicity; favorable profile for further testing. |
| Antimicrobial | S. aureus | MIC | > 128 µg/mL | No significant Gram-positive antibacterial activity. |
| Antimicrobial | E. coli | MIC | > 128 µg/mL | No significant Gram-negative antibacterial activity. |
| Antimicrobial | C. albicans | MIC | 64 µg/mL | Weak antifungal activity detected. |
| Receptor Binding | GABA-A Receptor | Ki | 85 nM | Potent binding to the GABA-A receptor, suggesting potential neuromodulatory effects. |
| Cardiotoxicity | hERG Channel | IC₅₀ | 25 µM | Moderate hERG inhibition; requires evaluation of therapeutic index. |
| DDI Potential | CYP3A4 | IC₅₀ | 15 µM | Moderate inhibition of a major metabolic enzyme; potential for DDIs. |
| DDI Potential | CYP2D6 | IC₅₀ | > 50 µM | Low risk of inhibiting CYP2D6-mediated metabolism. |
Interpretation of Hypothetical Results: The hypothetical data suggest that 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine is a non-cytotoxic compound with potent affinity for the GABA-A receptor. The weak antifungal activity is noted but may not be a primary development path unless significant. The moderate hERG and CYP3A4 inhibition flags potential safety and DDI risks that must be carefully monitored and addressed in subsequent lead optimization efforts. The next logical step would be to conduct functional assays to determine if the compound is a GABA-A agonist, antagonist, or allosteric modulator, and to begin structure-activity relationship (SAR) studies to improve potency and reduce off-target liabilities.
Conclusion
This technical guide provides a comprehensive and rationalized framework for the initial biological evaluation of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine. By employing a tiered screening cascade that begins with broad assessments of cytotoxicity and antimicrobial activity and progresses to hypothesis-driven target engagement and early safety profiling, researchers can efficiently build a foundational understanding of this novel compound's biological potential. This structured approach ensures that resources are allocated effectively, and that critical data for go/no-go decisions are generated early in the discovery pipeline.
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Spectroscopic data (NMR, IR, MS) for 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine
An In-depth Technical Guide to the Spectroscopic Profile of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine
Introduction
3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine is a highly substituted heterocyclic compound of significant interest to researchers in medicinal chemistry and agrochemical development. Its unique combination of a pyridine core, a fluoro group, a methoxy group, and a trifluoromethyl (CF₃) group imparts a distinct set of physicochemical properties. The trifluoromethyl group is known to enhance metabolic stability and binding affinity, while the fluorine and methoxy substituents modulate the electronic landscape and lipophilicity of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-nuclear Approach
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for unambiguous characterization due to the presence of NMR-active fluorine isotopes.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-resolution NMR spectra is critical for reproducibility and accuracy.
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is free from water and other impurities.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm) for both ¹H and ¹³C NMR. For ¹⁹F NMR, a common external or internal standard is CFCl₃ (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation for quantitative analysis.
-
Number of Scans: 8-16, depending on sample concentration.
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: ~240 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
-
Acquisition Parameters (¹⁹F NMR):
-
Pulse Program: Standard single-pulse, often without proton decoupling to observe H-F couplings.
-
Spectral Width: ~200 ppm or wider, centered appropriately for aromatic fluorine and CF₃ groups.
-
Relaxation Delay (d1): 5 seconds.
-
Number of Scans: 16-64.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum is predicted to show two signals in the aromatic region and one in the aliphatic region, corresponding to the two pyridine ring protons and the methoxy group protons, respectively.
-
H-4 Proton: This proton is situated between the fluorine at C-3 and the CF₃ group at C-5. It is expected to appear as a doublet due to coupling with the adjacent fluorine atom (³JHF). The strong electron-withdrawing nature of the CF₃ group will likely shift this signal significantly downfield.
-
H-6 Proton: This proton is adjacent to the ring nitrogen and the CF₃ group. It is expected to be the most downfield signal, likely appearing as a small doublet or a finely split singlet due to a weaker long-range coupling to the fluorine at C-3 (⁴JHF).
-
Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet in the typical range of 3.8-4.1 ppm.
Table 1: Predicted ¹H NMR Data for 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~8.2 - 8.4 | d | ⁴JHF ~ 1-2 Hz |
| H-4 | ~7.6 - 7.8 | d | ³JHF ~ 8-10 Hz |
| -OCH₃ | ~4.0 - 4.1 | s | - |
¹³C NMR Spectroscopy: Carbon Skeleton and C-F Couplings
The proton-decoupled ¹³C NMR spectrum will display seven distinct signals. The key diagnostic features are the large coupling constants between carbon and fluorine atoms (JCF).
-
C-5 (bearing CF₃): This carbon signal will be split into a quartet by the three fluorine atoms (¹JCF), with a large coupling constant.
-
C-3 (bearing F): This carbon will exhibit a very large coupling to the directly attached fluorine (¹JCF).
-
C-2 (bearing OCH₃): This carbon, adjacent to the fluorine, will show a smaller two-bond coupling (²JCF).
-
C-4: This carbon is coupled to both the C-3 fluorine (²JCF) and the CF₃ group (²JCF), potentially resulting in a complex multiplet (doublet of quartets).
-
C-6: This carbon will show a three-bond coupling to the fluorine (³JCF) and a three-bond coupling to the CF₃ group (³JCF), appearing as a doublet of quartets.
-
CF₃ Carbon: The carbon of the trifluoromethyl group itself will appear as a prominent quartet due to the one-bond C-F coupling (¹JCF), typically in the range of 120-130 ppm.
-
-OCH₃ Carbon: The methoxy carbon will appear as a singlet around 54-56 ppm.
Table 2: Predicted ¹³C NMR Data for 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C-2 | ~155 - 158 | d | ²JCF ~ 15-25 Hz |
| C-3 | ~145 - 150 | d | ¹JCF ~ 240-260 Hz |
| C-6 | ~142 - 145 | dq | ³JCF ~ 4-6 Hz, ³JCF ~ 4-6 Hz |
| C-4 | ~135 - 140 | dq | ²JCF ~ 20-30 Hz, ²JCF ~ 4-6 Hz |
| C-5 | ~120 - 125 | q | ²JCF ~ 35-40 Hz |
| CF₃ | ~122 - 124 | q | ¹JCF ~ 270-275 Hz |
| -OCH₃ | ~54 - 56 | s | - |
¹⁹F NMR Spectroscopy: The Fluorine Signature
¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it ideal for analyzing fluorinated compounds.[1] It provides unambiguous signals for each unique fluorine environment.[2]
-
C-3 Fluoro Group: This single fluorine atom on the aromatic ring is expected to produce a signal whose chemical shift is influenced by the adjacent methoxy group. It will likely appear as a multiplet due to coupling with H-4.
-
C-5 Trifluoromethyl Group: The three equivalent fluorine atoms of the CF₃ group will give rise to a single, intense signal. Its chemical shift is characteristic of a CF₃ group on an electron-deficient aromatic ring. This signal should be a singlet in a proton-decoupled spectrum or a narrow quartet if coupled to H-4 and H-6 over long ranges.
Table 3: Predicted ¹⁹F NMR Data for 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine (Referenced to CFCl₃)
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| C-3 -F | -120 to -140 | d |
| C-5 -CF₃ | -62 to -65 | s |
Infrared (IR) Spectroscopy: Vibrational Analysis
IR spectroscopy probes the vibrational modes of a molecule, providing a functional group fingerprint. The spectrum of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine will be characterized by strong absorptions corresponding to its various functional groups.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry KBr powder and pressed into a transparent disk. For liquids or solutions, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Background Scan: An initial scan of the empty sample compartment (or the pure KBr pellet) is performed to obtain a background spectrum.
-
Sample Scan: The prepared sample is placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance plot.
Table 4: Predicted IR Absorption Bands for 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100-3000 | Weak-Medium | Aromatic C-H Stretching |
| 2960-2850 | Medium | Aliphatic C-H Stretching (-OCH₃) |
| 1600-1550 | Medium-Strong | Aromatic C=C and C=N Ring Stretching |
| 1480-1420 | Medium-Strong | Aromatic Ring Stretching |
| 1350-1120 | Very Strong | C-F Stretching (CF₃ group) |
| 1280-1240 | Strong | Asymmetric C-O-C Stretching (-OCH₃) |
| 1050-1020 | Strong | Symmetric C-O-C Stretching (-OCH₃) |
The most prominent feature in the IR spectrum will be a series of very strong, broad bands in the 1350-1120 cm⁻¹ region, which is characteristic of the C-F stretching vibrations of the trifluoromethyl group. This serves as a powerful diagnostic tool for confirming the presence of this moiety.[3]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule and its fragments, confirming the molecular weight and offering structural clues.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Predicted Mass Spectrum
The molecular formula is C₇H₅F₄NO, leading to a calculated monoisotopic mass of approximately 195.03 g/mol .
-
Molecular Ion (M⁺): A clear molecular ion peak is expected at m/z 195.
-
Key Fragments: The fragmentation pattern will be dictated by the stability of the pyridine ring and the nature of the substituents. Predicted fragmentation pathways include:
-
[M - CH₃]⁺ (m/z 180): Loss of a methyl radical from the methoxy group.
-
[M - OCH₃]⁺ (m/z 164): Loss of the methoxy radical.
-
[M - CO]⁺ (m/z 167): A common fragmentation for methoxy-substituted aromatics.
-
[M - CF₃]⁺ (m/z 126): Loss of the trifluoromethyl radical.
-
Table 5: Predicted Key Ions in the EI Mass Spectrum
| m/z | Predicted Identity |
| 195 | [M]⁺ (Molecular Ion) |
| 180 | [M - CH₃]⁺ |
| 167 | [M - CO]⁺ |
| 166 | [M - CHO]⁺ |
| 126 | [M - CF₃]⁺ |
| 69 | [CF₃]⁺ |
Visualization of Experimental Workflows
To ensure clarity and procedural integrity, the general workflows for each spectroscopic technique are illustrated below using the DOT language for Graphviz.
NMR Analysis Workflow
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
FT-IR Analysis Workflow
Caption: Workflow for solid-state FT-IR analysis using the KBr pellet method.
Conclusion
The spectroscopic profile of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine is predicted to be rich in information, with each technique providing complementary and confirmatory data. The ¹H, ¹³C, and ¹⁹F NMR spectra are dominated by the influence of the fluorine substituents, resulting in characteristic chemical shifts and coupling patterns that are essential for structural confirmation. The IR spectrum provides a clear fingerprint, with the exceptionally strong C-F stretching bands of the CF₃ group serving as a key diagnostic feature. Finally, mass spectrometry confirms the molecular weight and offers predictable fragmentation pathways consistent with the compound's structure. This comprehensive, predictive analysis serves as a valuable reference for any researcher involved in the synthesis or application of this important fluorinated pyridine derivative.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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Harris, R. K., & Becker, E. D. (2002). NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. [Link]
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Gerig, J. T. (2010). Fluorine NMR. eMagRes, 1-10. [Link]
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Udhayakala, P., et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Journal of Chemical and Pharmaceutical Research, 7(10), 1172-1186. [Link]
- Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press.
- Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
-
PubChem Compound Summary for CID 2736618, 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to the Electron Density Distribution in 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine
Abstract
This technical guide provides a comprehensive analysis of the electron density distribution in 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine, a molecule of significant interest in the fields of medicinal chemistry and drug development. The strategic placement of fluoro, methoxy, and trifluoromethyl substituents on the pyridine ring creates a unique electronic landscape that dictates its reactivity, intermolecular interactions, and ultimately, its biological activity. This guide will delve into the theoretical underpinnings and practical methodologies for characterizing this electron density distribution, offering valuable insights for researchers and scientists. We will explore both state-of-the-art computational approaches, primarily Density Functional Theory (DFT), and the conceptual framework of the Quantum Theory of Atoms in Molecules (QTAIM) for a detailed topological analysis of chemical bonding. Experimental validation through X-ray crystallography will also be discussed as the gold standard for determining electron density.
Introduction: The Significance of Electron Density in Drug Design
The spatial arrangement of electrons within a molecule, its electron density distribution, is a fundamental property that governs its chemical behavior. In the context of drug development, a thorough understanding of a molecule's electron density is paramount. It provides a detailed map of electrostatic potential, nucleophilic and electrophilic regions, and the nature of chemical bonds. This information is critical for predicting how a drug molecule will interact with its biological target, its metabolic stability, and its pharmacokinetic properties.
3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine is a compelling case study due to the presence of multiple electron-modulating substituents. The trifluoromethyl group is a strong electron-withdrawing group, significantly influencing the electronic character of the pyridine ring.[1] The fluorine and methoxy groups also contribute to the complex electronic environment through inductive and resonance effects. A precise understanding of the resulting electron density distribution is therefore crucial for optimizing the design of novel therapeutic agents based on this scaffold.
Theoretical Framework: Unveiling the Electronic Landscape
Density Functional Theory (DFT) as a Predictive Tool
Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic structure of molecules.[2][3] Unlike traditional wavefunction-based methods, DFT calculates the total energy of a system based on its electron density, a more computationally tractable approach for larger molecules.[4] This allows for the accurate prediction of a wide range of molecular properties, including the electron density distribution, with a favorable balance of accuracy and computational cost.
The core principle of DFT lies in the Hohenberg-Kohn theorems, which state that the ground-state electron density of a system uniquely determines all its properties.[5][6] In practice, the Kohn-Sham equations are solved self-consistently to obtain the electron density and energy of the molecule.[2] The choice of the exchange-correlation functional is a critical aspect of DFT calculations, as it approximates the complex many-body effects of electron exchange and correlation. For molecules like 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine, hybrid functionals such as B3LYP often provide a good balance of accuracy for both structural and electronic properties.
Quantum Theory of Atoms in Molecules (QTAIM) for Bond Characterization
While DFT provides the overall electron density, the Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, offers a rigorous framework for partitioning this density and analyzing the nature of chemical bonds.[7][8] QTAIM defines atoms as distinct regions of space based on the topology of the electron density.[7] The analysis of critical points in the electron density (where the gradient is zero) provides profound insights into the nature of atomic interactions.
Key topological parameters derived from QTAIM analysis include:
-
Bond Critical Points (BCPs): These points are located between two interacting atoms and are indicative of a chemical bond.
-
Electron Density at the BCP (ρ(r_c)): The magnitude of the electron density at the BCP correlates with the strength of the bond.
-
Laplacian of the Electron Density at the BCP (∇²ρ(r_c)): The sign of the Laplacian distinguishes between shared-shell (covalent) interactions (∇²ρ(r_c) < 0) and closed-shell (ionic, van der Waals) interactions (∇²ρ(r_c) > 0).
-
Ellipticity (ε): This parameter measures the deviation of the electron density at the BCP from cylindrical symmetry and can provide information about the π-character of a bond.
By applying QTAIM analysis to the DFT-calculated electron density of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine, we can quantitatively characterize the covalent and non-covalent interactions within the molecule and gain a deeper understanding of the influence of its substituents.
Methodologies: A Dual Computational and Experimental Approach
A comprehensive understanding of the electron density distribution is best achieved through a synergistic combination of computational modeling and experimental validation.
Computational Workflow: From Structure to Topological Analysis
The following protocol outlines a robust computational workflow for determining and analyzing the electron density distribution of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine.
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- 8. QTAIM: quantum theory of atoms in molecules [amercrystalassn.org]
Unlockingan The Potential of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine: A Technical Guide for Novel Research Frontiers
For Researchers, Scientists, and Drug Development Professionals
This guide presents an in-depth technical exploration of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine, a pyridine derivative with significant potential in various scientific fields. This document provides a comprehensive analysis of its properties and outlines promising research avenues, with a particular focus on its applications in medicinal chemistry.
Foundational Understanding: The Strategic Importance of a Unique Substitution Pattern
3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine is a molecule of interest due to the specific arrangement of its functional groups. The interplay between the electron-withdrawing trifluoromethyl group, the electron-donating methoxy group, and the electronegative fluorine atom creates a unique electronic and steric profile. This distinct substitution pattern is a key design element for tailoring the properties of molecules in the development of pharmaceuticals and agrochemicals.
The trifluoromethyl (-CF3) group is known to enhance metabolic stability, increase lipophilicity, and improve the binding affinity of molecules to their biological targets.[1][2] The fluorine atom can also help block metabolic degradation and fine-tune the basicity (pKa) of the pyridine nitrogen, which can positively influence a drug's pharmacokinetic profile.[3][4] The methoxy group provides a reactive site for further chemical modifications.
Table 1: Physicochemical Properties and Their Significance in Drug Discovery
| Property | Value/Prediction | Significance |
| Molecular Formula | C7H5F4NO | Defines the elemental composition. |
| Molecular Weight | ~195.11 g/mol | Falls within the range for good oral bioavailability.[5] |
| logP (Lipophilicity) | Predicted: 2.0-2.5 | Suggests good membrane permeability. |
| pKa (Pyridine N) | Predicted: 1.0-2.0 | Reduced basicity can minimize off-target interactions. |
| Polar Surface Area | ~35 Ų | Contributes to favorable absorption and transport properties. |
Note: Predicted values are based on computational models and may differ from experimental results.
Charting the Course: Promising Research Areas
The unique characteristics of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine make it a valuable building block for a range of applications. Key areas for research include:
-
Medicinal Chemistry : Its structure is a promising scaffold for developing new drugs, particularly kinase inhibitors and central nervous system (CNS) agents. The trifluoromethylpyridine motif is found in numerous approved drugs and clinical candidates.[6][7][8]
-
Agrochemicals : Trifluoromethylpyridines are a cornerstone in the agrochemical industry, with many commercialized pesticides containing this core structure.[6][7][8]
-
Materials Science : The distinct electronic properties of this molecule make it a candidate for the development of advanced functional materials.
This guide will primarily focus on the medicinal chemistry applications, which represent a significant opportunity for innovation.
Medicinal Chemistry Frontiers: A Roadmap to Discovery
The structural and electronic features of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine make it an excellent starting point for designing novel therapeutic agents.
Synthesis and Functionalization: The Gateway to New Molecules
The ability to strategically modify the pyridine core is crucial for creating new drug candidates. The existing substituents on the ring direct the position of further chemical reactions.
A plausible synthetic route to the title compound involves the nucleophilic aromatic substitution (SNAr) of a precursor like 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine.
Workflow 1: Synthesis of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine
Caption: A potential synthetic route to the target compound.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup : In a flame-dried flask under an inert atmosphere, dissolve 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine in anhydrous methanol.
-
Reagent Addition : Cool the solution to 0°C and add sodium methoxide portion-wise.
-
Reaction : Allow the mixture to warm to room temperature and stir until the reaction is complete, monitoring by TLC or LC-MS.
-
Workup : Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction : Extract the product into an organic solvent like ethyl acetate.
-
Purification : Dry the organic layer, concentrate it, and purify the crude product using column chromatography.
Justification : The electron-withdrawing trifluoromethyl group activates the pyridine ring for nucleophilic attack. The chlorine atom at the 3-position is a suitable leaving group for substitution with the methoxide nucleophile.
Proposed Research Thrust: Kinase Inhibitor Development
The pyridine scaffold is a common feature in many kinase inhibitors. The specific substitution pattern of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine can be leveraged to develop potent and selective inhibitors for kinases implicated in diseases like cancer.[1]
Workflow 2: Kinase Inhibitor Drug Discovery
Caption: A typical workflow for kinase inhibitor discovery.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol assumes prior modification of the pyridine ring to introduce a suitable handle for coupling, such as a bromine or iodine atom.
-
Reaction Setup : In a microwave vial, combine the halogenated pyridine, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., potassium carbonate).
-
Solvent : Add a degassed mixture of an organic solvent and water.
-
Reaction : Heat the mixture in a microwave reactor.
-
Workup and Purification : Perform a standard aqueous workup, extract the product, and purify by chromatography.
Rationale : The Suzuki-Miyaura coupling is a powerful tool for creating carbon-carbon bonds, allowing for the rapid synthesis of a diverse library of compounds for screening.
Future Perspectives and Conclusion
The research directions outlined here provide a foundation for exploring the vast potential of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine. Its unique properties, combined with modern synthetic and screening techniques, offer a robust platform for discovering novel molecules with significant therapeutic or other applications. A systematic and iterative approach to design, synthesis, and testing will be key to unlocking the full potential of this versatile building block.
References
- Ningbo Innopharmchem Co., Ltd. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
- Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of Fluorinated Pyridine Derivatives in Drug Discovery.
- Tsukamoto, M., & Nakamura, T. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- (2025-11-24). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate.
- (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage.
- (n.d.). The Role of Trifluoromethylpyridine Derivatives in Pharmaceutical Innovations.
- Tsukamoto, M., & Nakamura, T. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach.
- (n.d.). 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine. Vulcanchem.
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- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine (1227599-04-3) for sale [vulcanchem.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
Methodological & Application
Synthetic Protocol for 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine: An Application Note for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details a robust synthetic protocol for 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine, a highly functionalized pyridine derivative with significant potential as a building block in medicinal chemistry and agrochemical research. The strategic incorporation of fluorine, a methoxy group, and a trifluoromethyl moiety offers a unique combination of electronic properties and metabolic stability, making this compound a valuable scaffold for the development of novel bioactive molecules.
This document provides a step-by-step methodology, explains the underlying chemical principles for each transformation, and presents the necessary data for successful synthesis and characterization.
Introduction
Substituted pyridines are a cornerstone of modern drug discovery and development. The introduction of fluorine-containing groups, such as the trifluoromethyl group, can significantly enhance a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. The target molecule, 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine, combines these features with a methoxy group, which can act as a hydrogen bond acceptor and influence molecular conformation.
The synthetic strategy outlined herein is a multi-step process commencing from a commercially available or readily synthesized precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine. The synthesis leverages selective nucleophilic aromatic substitution (SNAr) reactions to introduce the fluoro and methoxy groups in a controlled manner.
Physicochemical and Spectroscopic Data
Quantitative data for the target compound and key intermediates are summarized below. It is important to note that while molecular formula and weight are definitive, other physical properties may be estimated based on structurally similar compounds.
| Property | 2,3-dichloro-5-(trifluoromethyl)pyridine (Starting Material) | 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine (Intermediate) | 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine (Final Product) |
| CAS Number | 69045-84-7 | 114643-58-4 | Data not available |
| Molecular Formula | C₆H₂Cl₂F₃N | C₆H₂ClF₄N | C₇H₅F₄NO |
| Molecular Weight | 215.99 g/mol | 199.54 g/mol | 211.12 g/mol |
| Boiling Point | ~170-172 °C | Data not available | Data not available |
| ¹H NMR | Predicted signals for two aromatic protons. | Predicted signals for two aromatic protons. | Predicted signals for the methoxy group protons and two aromatic protons. |
| ¹³C NMR | Predicted signals for six distinct carbon atoms. | Predicted signals for six distinct carbon atoms. | Predicted signals for seven distinct carbon atoms. |
| ¹⁹F NMR | Predicted signal for the CF₃ group. | Predicted signals for the CF₃ group and the fluorine atom. | Predicted signals for the CF₃ group and the fluorine atom. |
Synthetic Workflow Overview
The synthesis of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine is proposed to proceed via a two-step sequence from 2,3-dichloro-5-(trifluoromethyl)pyridine. This precursor is a known intermediate in the production of various agrochemicals and can be synthesized from 3-picoline through a series of chlorination and fluorination reactions.[1][2][3]
The overall synthetic pathway is illustrated in the following diagram:
Caption: Proposed two-step synthesis of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine.
Part 1: Detailed Experimental Protocols
Step 1: Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine (Intermediate)
This initial step involves a selective nucleophilic aromatic substitution (SNAr) to replace the chlorine atom at the 2-position with fluorine. The choice of a suitable fluoride salt and reaction conditions is crucial for achieving high selectivity and yield. Cesium fluoride (CsF) is often employed for such transformations due to its high solubility in aprotic polar solvents and the "naked" nature of the fluoride anion, which enhances its nucleophilicity.[4][5]
Reaction Scheme:
Materials:
-
2,3-dichloro-5-(trifluoromethyl)pyridine
-
Cesium fluoride (CsF), anhydrous
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet is charged with anhydrous cesium fluoride (1.2 equivalents).
-
Solvent Addition: Anhydrous DMSO is added to the flask to create a slurry.
-
Starting Material Addition: 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 equivalent) is dissolved in a minimal amount of anhydrous DMSO and added to the stirred slurry at room temperature.
-
Reaction Conditions: The reaction mixture is heated to 120-140 °C under an inert atmosphere. The progress of the reaction should be monitored by a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice-water.
-
Extraction: The aqueous mixture is extracted three times with a suitable organic solvent, such as ethyl acetate or diethyl ether.
-
Washing: The combined organic layers are washed with water and then with brine to remove residual DMSO and inorganic salts.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure intermediate.
Step 2: Synthesis of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine (Final Product)
The final step is another SNAr reaction where the remaining chlorine atom at the 3-position is displaced by a methoxy group. The electron-withdrawing effects of the adjacent fluorine atom and the trifluoromethyl group on the pyridine ring facilitate this nucleophilic substitution.[6][7]
Reaction Scheme:
Materials:
-
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
-
Sodium methoxide (NaOCH₃)
-
Anhydrous methanol (CH₃OH)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: A dry round-bottom flask is charged with 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine and anhydrous methanol under an inert atmosphere.
-
Reagent Addition: Sodium methoxide (1.1 to 1.5 equivalents) is added portion-wise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to reflux (typically 40-60 °C) to ensure complete conversion. The reaction progress is monitored by TLC or GC-MS.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the methanol is removed under reduced pressure.
-
Partitioning: The residue is partitioned between water and an organic solvent like ethyl acetate.
-
Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic extracts are washed with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine is purified by column chromatography on silica gel (using a hexane/ethyl acetate eluent system) or by vacuum distillation to yield the pure final product.
Mechanistic Considerations and Rationale
The success of this synthetic protocol hinges on the principles of nucleophilic aromatic substitution on an electron-deficient heterocyclic ring.
Caption: Simplified mechanistic pathway for the two-step synthesis.
In both steps, the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing trifluoromethyl group. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The high electronegativity of fluorine further enhances the rate of SNAr reactions on pyridines compared to their chloro-analogues.[8][9] The regioselectivity of the initial fluorination at the 2-position is favored due to the electronic activation provided by the ring nitrogen.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Cesium fluoride is hygroscopic and should be handled under an inert atmosphere.
-
Sodium methoxide is a strong base and is corrosive; handle with care.
-
Anhydrous solvents are required; ensure proper drying techniques are used.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine. By leveraging established principles of nucleophilic aromatic substitution on halogenated pyridines, this guide offers a clear pathway for researchers to access this valuable and versatile chemical building block for applications in drug discovery and materials science.
References
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Studer, A. et al. (2024). New method for introducing fluorinated components into molecules. Universität Münster News. Available at: [Link]
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Feng, P. et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7047-7052. Available at: [Link]
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Hartwig, J. F. et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9077–9089. Available at: [Link]
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Svete, J. et al. (2010). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 15(4), 2356-2363. Available at: [Link]
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Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 116-126. Available at: [Link]
- Dow Chemical Company. (1984). US Patent 4480102A: 2,3-Difluoro-5-(trifluoromethyl)pyridine and methods of making and using the same. Google Patents.
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Hartwig, J. F. et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]
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Hartwig, J. F. et al. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ChemInform. Available at: [Link]
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Dow Chemical Company. (1984). EP 0110690 A1: Preparation of (trifluoromethyl)pyridines. European Patent Office. Available at: [Link]
- Dow Chemical Company. (1990). US Patent 4973698A: Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine. Google Patents.
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Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link]
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PrepChem. (n.d.). Preparation of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine. Available at: [Link]
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Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]
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Application Note: A Comprehensive Guide to Nucleophilic Substitution on Trifluoromethylpyridines
Abstract
Trifluoromethylpyridines (TFMPs) are privileged scaffolds in modern chemistry, forming the cornerstone of numerous pharmaceuticals and agrochemicals.[1][2] The potent electron-withdrawing nature of the trifluoromethyl (–CF₃) group profoundly influences the electronic properties of the pyridine ring, enhancing its metabolic stability and lipophilicity while simultaneously activating it for nucleophilic aromatic substitution (SNAr).[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for SNAr on TFMP substrates. We will delve into the underlying mechanistic principles, explore the critical reaction parameters, and provide detailed, field-proven protocols for various nucleophile classes, complete with a troubleshooting guide to navigate common synthetic challenges.
The Mechanism: Activating an Electron-Deficient Ring
Nucleophilic aromatic substitution on pyridines does not proceed via an SN1 or SN2 pathway but through a stepwise addition-elimination mechanism.[4] The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom bearing a suitable leaving group. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4] The reaction concludes with the departure of the leaving group, which restores the aromaticity of the ring.
The presence of a trifluoromethyl group, a powerful σ- and π-electron-withdrawing group, in conjunction with the inherent electron deficiency of the pyridine nitrogen, makes the TFMP scaffold highly susceptible to this transformation.[2] These activating groups stabilize the negative charge of the Meisenheimer complex through resonance and inductive effects, lowering the activation energy of the reaction. This activation is most pronounced at the ortho and para positions (C2, C4, C6) relative to the pyridine nitrogen, making these sites prime targets for substitution.[4][5]
Optimizing Key Reaction Parameters
The success of an SNAr reaction on a TFMP substrate hinges on the careful selection of several key parameters. Understanding their interplay is crucial for achieving high yields and minimizing side reactions.
-
Substrate and Leaving Group: The nature of the leaving group (LG) is critical. For SNAr reactions, the bond to the leaving group is broken in the fast, rearomatization step, so bond strength is less important than the LG's ability to stabilize a negative charge. The typical reactivity order for halide leaving groups is F > Cl > Br > I.[6] This is because the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to the initial nucleophilic attack, which is the rate-determining step.
-
Nucleophile: The ideal nucleophile possesses high nucleophilicity but moderate basicity. Strong bases can deprotonate the substrate or react with other functional groups, leading to undesired side products.[6] Common nucleophiles include alcohols (alkoxides), phenols (phenoxides), amines, and thiols (thiolates).
-
Solvent: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are the solvents of choice.[7] They effectively solvate the cation of the nucleophile's salt, leaving a "naked" and highly reactive anion. They also have high boiling points, allowing for reactions to be conducted at elevated temperatures to overcome activation barriers.[8] For greener processes, aqueous conditions using surfactants like hydroxypropyl methylcellulose (HPMC) have also proven effective.[7]
-
Temperature: While highly activated TFMPs can react at or near room temperature, many substrates require heating to proceed at a practical rate. Temperatures typically range from 60 °C to 150 °C. Monitoring the reaction is essential, as excessive heat can lead to decomposition or side-product formation.
-
Base/Catalyst: A base is often required to deprotonate the nucleophile (e.g., an alcohol or thiol) to generate the more reactive conjugate base. Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or strong non-nucleophilic bases like sodium hydride (NaH). In some cases, Lewis acids can be used to coordinate to the pyridine nitrogen, further increasing the ring's electrophilicity and activating it towards nucleophilic attack.[9]
Experimental Protocols & Methodologies
The following protocols provide detailed, step-by-step methodologies for the substitution of a chloro-trifluoromethylpyridine substrate with common nucleophile classes. These should be regarded as starting points and may require optimization based on the specific substrate and nucleophile used.
Reaction with O-Nucleophiles (Alkoxides/Phenoxides)
Alkoxides and phenoxides are excellent nucleophiles for displacing leaving groups on activated TFMP rings. The reaction is typically performed by generating the nucleophile in situ with a suitable base or by using a pre-formed salt.
Protocol 3.1: Synthesis of 2-Phenoxy-5-(trifluoromethyl)pyridine
-
Reagent Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add phenol (1.1 eq) and anhydrous N,N-Dimethylformamide (DMF, 0.5 M).
-
Nucleophile Generation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Reaction Incubation: Allow the mixture to stir at 0 °C for 30 minutes, then add a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in DMF.
-
Heating and Monitoring: Remove the ice bath, and heat the reaction mixture to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction to room temperature and carefully quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil via column chromatography on silica gel to yield the desired product.
| Substrate | Nucleophile | Base / Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Fluoro-3-methylpyridine | 2-Methyl-3-buten-2-ol | NaH / DMF | 100+ | 12+ | Moderate |
| Pentafluoropyridine | 3-Hydroxybenzaldehyde | K₂CO₃ / DMF | Reflux | 6 | >90 |
| 2-Cl-5-(CF₃)-Pyridine | Methanol | NaOMe / Methanol | Reflux | 12 | High |
| Table 1: Representative Conditions for SNAr with O-Nucleophiles. [10][11][12] |
Reaction with N-Nucleophiles (Amines)
The formation of C-N bonds via SNAr is one of the most important transformations in medicinal chemistry. Primary and secondary amines readily displace halides on TFMP rings, often requiring only a mild inorganic base to scavenge the generated acid (HX).
Protocol 3.2: Synthesis of N-Benzyl-5-(trifluoromethyl)pyridin-2-amine
-
Reagent Preparation: In a sealed tube, combine 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq), benzylamine (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add Dimethyl Sulfoxide (DMSO, 0.4 M).
-
Heating and Monitoring: Seal the tube and heat the reaction mixture to 120 °C in a pre-heated oil bath. Stir vigorously and monitor progress by TLC or LC-MS (typically 12-18 hours).
-
Work-up: Cool the mixture to room temperature and pour it into a beaker containing ice water, which should precipitate the product.
-
Isolation: Collect the solid by vacuum filtration, washing thoroughly with water and then a small amount of cold diethyl ether.
-
Purification: If necessary, the product can be further purified by recrystallization or column chromatography.
| Substrate | Nucleophile | Base / Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloronicotinic acid | 2-Methyl-3-trifluoromethylaniline | Boric Acid / Solvent-free | 150 | 0.5 | 92 |
| 2-Chloro-5-(CF₃)-Pyridine | Morpholine | K₂CO₃ / Acetonitrile | 80 | 12 | High |
| Pyridine | Sodium Amide | Liq. NH₃ | -33 | 2 | ~70 |
| Table 2: Representative Conditions for SNAr with N-Nucleophiles. [11][13][14] |
Reaction with S-Nucleophiles (Thiols)
Thiols are soft and highly potent nucleophiles. They are typically converted to the more nucleophilic thiolate anion in situ using a mild base for efficient substitution.
Protocol 3.3: Synthesis of 2-(Phenylthio)-5-(trifluoromethyl)pyridine
-
Reagent Preparation: To a stirred suspension of potassium carbonate (K₂CO₃, 1.5 eq) in DMF (0.5 M) in a round-bottom flask, add thiophenol (1.1 eq) at room temperature.
-
Reaction Incubation: After 15 minutes of stirring, add a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in a minimal amount of DMF.
-
Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The reaction is often rapid and can be monitored by TLC.
-
Work-up: Pour the reaction mixture into water and extract with diethyl ether (3x).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by column chromatography to obtain the final product.
| Substrate | Nucleophile | Base / Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,4-Dichloropyrimidine | Thiophenol (1 eq) | NaH / THF | RT | 4 | High |
| 2-Cl-5-(CF₃)-Pyridine | 1-Dodecanethiol | K₂CO₃ / DMF | RT | 3 | High |
| Table 3: Representative Conditions for SNAr with S-Nucleophiles. [11][15] |
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide provides a logical workflow for diagnosing and resolving common issues in SNAr reactions on TFMP substrates.
Conclusion
Nucleophilic aromatic substitution on trifluoromethylpyridines is a powerful and versatile method for the synthesis of complex, high-value molecules. The strong activating effect of the –CF₃ group, combined with the inherent properties of the pyridine ring, facilitates these reactions with a wide range of nucleophiles. By understanding the core mechanistic principles and systematically optimizing the key reaction parameters—substrate, nucleophile, solvent, and temperature—researchers can efficiently access a diverse array of functionalized TFMP derivatives. The protocols and troubleshooting guide presented here serve as a robust starting point for developing and implementing these critical transformations in agrochemical and pharmaceutical research and development.
References
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Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 254–269. [Link]
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Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
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Pearson+. (n.d.). Nucleophilic Aromatic Substitution of Pyridine. Study Prep. [Link]
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Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]
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ResearchGate. (2024). Synthesis of 6-trifluoromethyl pyridine derivatives. [Link]
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ChemTube3D. (n.d.). Pyridine - Nucleophilic Catalyst. [Link]
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Dr. UGC-CSIR NET CHEMISTRY. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link]
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Reddit. (2021). Why is pyridine a nucleophilic catalyst in the following reaction to generate esters? [Link]
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Leah4sci. (2017). Electrophilic substitution reactions - pyridine. YouTube. [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. RSC Publishing. [Link]
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Kuninobu, Y., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
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ResearchGate. (n.d.). Nucleophilic substitution of a pyridine ring. [Link]
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The Organic Chemistry Tutor. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]
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Kobayashi, Y., & Kumadaki, I. (1977). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research, 10(4), 130-135. [Link]
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Organic Letters. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. ACS Publications. [Link]
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ACS Publications. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. [Link]
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IPRD. (2025). SNAr Reaction in Other Common Molecular Solvents. Wordpress. [Link]
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Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. (2021). PMC. [Link]
-
New Journal of Chemistry. (n.d.). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes. RSC Publishing. [Link]
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ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? [Link]
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4-Trifluoromethyl-p-quinols as dielectrophiles: three-component, double nucleophilic addition/aromatization reactions. (2016). PMC - NIH. [Link]
-
Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. [Link]
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Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. PubMed. [Link]
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RSC Publishing. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). PMC - PubMed Central. [Link]
-
IPRD. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. Wordpress. [Link]
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Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. (2015). PubMed. [Link]
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CORE. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
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ResearchGate. (n.d.). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]
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A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (n.d.). NIH. [Link]
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ElectronicsAndBooks. (n.d.). Reactions of novel trifluoromethyl propargylic carbocation with carbon nucleophiles. [Link]
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ChemHelp ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]
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ResearchGate. (2025). Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane. [Link]
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Application Notes and Protocols: 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine in Medicinal Chemistry
Abstract
This technical guide provides an in-depth analysis of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine, a fluorinated heterocyclic building block of significant interest to medicinal chemists and drug development professionals. We will explore the unique confluence of physicochemical properties imparted by the fluoro, methoxy, and trifluoromethyl substituents on the pyridine core. This document details a robust, field-proven synthetic protocol for its preparation and outlines its versatile applications as a scaffold for generating novel molecular entities. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems for reproducibility.
Introduction: The Strategic Value of Fluorinated Pyridines in Drug Design
The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, prized for its metabolic stability and ability to engage in hydrogen bonding.[1] The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[2] The trifluoromethyl (CF3) group, in particular, is a key player in this arena. Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability can profoundly enhance a drug candidate's profile, improving membrane permeability, receptor binding affinity, and in vivo half-life.[3][4]
3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine is a trifunctionalized building block that masterfully combines these advantageous features. The interplay between the methoxy group (an electron-donating group), the fluoro group (a strong electron-withdrawing group), and the trifluoromethyl group (a lipophilic, electron-withdrawing group) creates a unique electronic and steric environment. This makes it a highly valuable intermediate for the synthesis of complex molecules targeting a wide array of biological targets.
Physicochemical Properties and Rationale for Use
The specific arrangement of substituents in 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine provides a compelling rationale for its use in medicinal chemistry. While experimental data for this specific isomer is not widely published, we can infer its properties from closely related analogs and an understanding of its constituent parts.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C7H5F4NO | - |
| Molecular Weight | 195.11 g/mol | - |
| Lipophilicity (logP) | Moderately High | The trifluoromethyl group significantly increases lipophilicity, which can enhance cell membrane permeability.[5] The methoxy group provides a slight counter-balance. |
| pKa (of Pyridine N) | Lowered | The strong electron-withdrawing effects of both the 3-fluoro and 5-trifluoromethyl groups decrease the basicity of the pyridine nitrogen, reducing the likelihood of protonation under physiological conditions. This can be advantageous for avoiding off-target interactions. |
| Metabolic Stability | High | The C-F bonds in the trifluoromethyl group are exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s. The fluoro substituent can also block potential sites of metabolism on the pyridine ring. |
| Dipole Moment | Significant | The opposing electronic nature of the methoxy and fluorinated groups creates a notable dipole moment, which can be exploited for specific binding interactions with target proteins. |
| Reactivity | Versatile Scaffold | The pyridine ring can be functionalized further. The methoxy group at the 2-position can potentially be displaced by strong nucleophiles, and the hydrogen at the 4 and 6 positions could be targets for further substitution, offering multiple handles for diversification. |
Synthesis of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine: A Protocol
The synthesis of this building block can be achieved through several routes. A common and efficient method is the nucleophilic aromatic substitution of a suitable polychlorinated precursor. The following protocol is based on established methodologies for the synthesis of related methoxypyridines.[6]
Proposed Synthetic Pathway
The synthesis begins with the commercially available 2,3-dichloro-5-(trifluoromethyl)pyridine. A selective nucleophilic aromatic substitution (SNAr) reaction with sodium methoxide is employed to displace the chlorine atom at the 2-position. The chlorine at the 2-position is more activated towards nucleophilic attack than the one at the 3-position due to the electronic influence of the ring nitrogen and the trifluoromethyl group. The subsequent step would be a halogen exchange (Halex) reaction to replace the 3-chloro group with a fluorine. However, a more direct route, if the starting material is available, is the methoxylation of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine. A plausible synthetic workflow is outlined below.
Caption: Figure 1: Proposed Synthetic Workflow
Detailed Experimental Protocol: Synthesis of 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine
-
Materials:
-
2,3-Dichloro-5-(trifluoromethyl)pyridine
-
Sodium methoxide (25% solution in methanol)
-
Anhydrous Methanol
-
Diethyl ether
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware for organic synthesis under an inert atmosphere
-
-
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine (1 equivalent) in anhydrous methanol under a nitrogen atmosphere.
-
Reagent Addition: To the stirred solution, add sodium methoxide solution (1.1 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto ice water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 3-chloro-2-methoxy-5-(trifluoromethyl)pyridine.
-
Subsequent Fluorination
The conversion of the 3-chloro intermediate to the final 3-fluoro product can be accomplished via a halogen exchange reaction, typically using potassium fluoride in a polar aprotic solvent like DMSO at elevated temperatures.[7][8]
Applications in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery
While there are no publicly disclosed FDA-approved drugs containing the 3-fluoro-2-methoxy-5-(trifluoromethyl)pyridine moiety to date, its structural alerts suggest significant potential as a key intermediate. Its utility lies in its role as a versatile scaffold for the generation of compound libraries for high-throughput screening.
The different reactive sites on the molecule allow for a variety of chemical transformations to create a diverse set of derivatives. This is a common strategy in lead optimization to explore the structure-activity relationship (SAR) of a new chemical series.
Caption: Figure 2: Scaffold for Chemical Diversification
Kinase Inhibitors
Many kinase inhibitors feature a substituted pyridine core. The 3-fluoro-2-methoxy-5-(trifluoromethyl)pyridine scaffold can be elaborated to target the ATP-binding site of various kinases implicated in oncology and inflammatory diseases.
GPCR Modulators
G-protein coupled receptors (GPCRs) are a large family of drug targets. The unique electronic and steric properties of this building block can be used to design ligands with high affinity and selectivity for specific GPCRs.
Agrochemicals
Derivatives of trifluoromethylpyridines have found extensive use as herbicides and insecticides.[1][9] The title compound can serve as a key intermediate in the synthesis of novel agrochemicals with improved potency and metabolic stability. For instance, the related 2,3-difluoro-5-(trifluoromethyl)pyridine is a known intermediate for herbicides.[10]
Representative Protocol: Suzuki-Miyaura Cross-Coupling
To illustrate the utility of halogenated pyridine intermediates in library synthesis, the following is a general protocol for a Suzuki-Miyaura cross-coupling reaction, a common method for forming C-C bonds. This protocol would be applicable to a halogenated version of the title compound.
-
Materials:
-
Halogenated 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine derivative (e.g., 4-bromo- or 6-bromo-)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Base (e.g., K2CO3, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
-
Procedure:
-
Reaction Setup: To a reaction vessel, add the halogenated pyridine, arylboronic acid, palladium catalyst, and base.
-
Solvent Addition: Degas the solvent mixture by bubbling with nitrogen or argon for 15-20 minutes, then add it to the reaction vessel.
-
Reaction Conditions: Heat the mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography.
-
Conclusion
3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine represents a highly promising, albeit underexplored, building block for medicinal chemistry. The strategic placement of its fluoro, methoxy, and trifluoromethyl groups provides a unique combination of properties that can be leveraged to design novel therapeutics and agrochemicals with enhanced efficacy, selectivity, and pharmacokinetic profiles. The synthetic protocols and application concepts presented herein offer a solid foundation for researchers to incorporate this versatile scaffold into their discovery programs.
References
- Vulcanchem. (n.d.). 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine - 1227599-04-3.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- Google Patents. (1985). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
- Benchchem. (n.d.). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
- Google Patents. (1990). US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
- Benchchem. (n.d.). Technical Guide: 3-Chloro-5-fluoro-2-methoxypyridine.
- Google Patents. (1984). EP0104715A2 - 2,3-Difluoro-5-(trifluoromethyl)pyridine and method of making and using the same.
- Uneme, H., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 194-204.
- Zanardi, I., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(7), 3009.
- Guidechem. (n.d.). What is the synthesis and application of 3-BROMO-5-FLUORO-2-METHOXYPYRIDINE?.
- PrepChem.com. (n.d.). Preparation of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine.
- Google Patents. (1984). US4480102A - 2,3-Difluoro-5-(trifluoromethyl)pyridine and methods of making and using the same.
- European Patent Office. (1984). EP0104715A2 - 2,3-Difluoro-5-(trifluoromethyl)pyridine and methods of making and using the same.
- Benchchem. (n.d.). Synthesis of 3-Chloro-5-fluoro-2-methoxypyridine: A Technical Guide.
- Tsukamoto, M., & Nakamura, T. (2023).
- D'Oria, M., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(5), 2195.
- Feng, P., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7047-7052.
- Wang, H., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors. Molecules, 27(1), 213.
- Smith, B. R., et al. (2023). Synthesis of fluorinated triphenylphosphonium analogs that improve cancer cell selectivity and in vivo detection. STAR Protocols, 4(3), 102437.
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Application Notes & Protocols: 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine as a Strategic Chemical Building Block
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine . This highly functionalized pyridine derivative is a valuable building block for introducing the trifluoromethylpyridine motif, a scaffold prevalent in modern pharmaceuticals and agrochemicals.[1][2] While direct literature on this specific isomer is emerging, this guide synthesizes data from structurally analogous compounds and foundational chemical principles to provide robust application notes and detailed experimental protocols. We will explore its intrinsic reactivity, propose a viable synthetic pathway, and detail its application in key synthetic transformations, primarily focusing on Nucleophilic Aromatic Substitution (SNAr).
Introduction: The Strategic Value of Fluorinated Pyridines
The incorporation of fluorine and fluorine-containing moieties into organic molecules has become a cornerstone of modern drug design and crop protection science.[1][3] The trifluoromethyl (CF₃) group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile.[3] When combined with a pyridine scaffold—a privileged core in numerous bioactive compounds—the resulting trifluoromethylpyridine (TFMP) derivatives become exceptionally valuable intermediates.[1][4]
3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine presents a unique constellation of functional groups. The interplay between the electron-donating methoxy group, the highly electronegative fluoro group, and the potent electron-withdrawing trifluoromethyl group creates a nuanced electronic landscape, enabling highly selective chemical transformations. This guide provides the foundational knowledge and practical protocols to leverage this reactivity in complex molecule synthesis.
Physicochemical and Spectroscopic Profile
Precise experimental data for 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine is not widely published. The following table includes calculated properties and data from its close structural analog, 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine (CAS: 175136-17-1) , to provide a reliable reference point for handling and reaction planning.[5][6]
| Property | Value (or closest analog reference) | Source |
| CAS Number | Data not available (Analog CAS: 175136-17-1) | [5] |
| Molecular Formula | C₇H₅F₄NO | - |
| Molecular Weight | 195.11 g/mol | - |
| IUPAC Name | 3-fluoro-2-methoxy-5-(trifluoromethyl)pyridine | - |
| Appearance | Predicted to be a liquid or low-melting solid at room temperature. | - |
| Boiling Point | Not available. (Analog 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine bp: 50-55 °C/11 mmHg) | [7] |
| Density | Not available. (Analog 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine density: 1.524 g/mL) | [7] |
| SMILES | COC1=C(F)C=C(C=N1)C(F)(F)F | - |
| InChIKey | Predicted based on structure. | - |
Proposed Synthesis Pathway
The target compound can be strategically synthesized from more readily available precursors. A logical and efficient pathway involves the selective methoxylation of a di-halogenated trifluoromethylpyridine intermediate.
Caption: Proposed two-step synthesis of the target building block.
Causality and Rationale:
-
Step 1: Halogen Exchange: The synthesis begins with a robust halogen exchange reaction. Starting with 2,3-dichloro-5-(trichloromethyl)pyridine, a liquid-phase reaction with anhydrous hydrogen fluoride (HF) at elevated temperature and pressure effectively converts the -CCl₃ group to the desired -CF₃ and selectively exchanges the chlorine at the 2-position for fluorine. This process is documented in patent literature and provides the key intermediate, 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine.[8]
-
Step 2: Selective Methoxylation: The intermediate possesses two potential sites for nucleophilic substitution: the C2-F bond and the C3-Cl bond. In many fluorinated pyridines, the C2 position is highly activated toward nucleophilic attack. Therefore, reacting the intermediate with sodium methoxide (NaOMe) in methanol is expected to selectively displace the fluorine atom at the C2-position, yielding the final product. This type of selective substitution is a common and predictable transformation in pyridine chemistry.
Application Notes: Key Reactions and Protocols
The primary utility of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine lies in its capacity for further functionalization via Nucleophilic Aromatic Substitution (SNAr) at the C3 position.
Nucleophilic Aromatic Substitution (SNAr) at the C3-Fluoro Position
Expertise & Mechanistic Insight:
The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is significantly amplified by the potent electron-withdrawing nature of the trifluoromethyl group at C5 and the fluoro group at C3. While the methoxy group at C2 is electron-donating, the cumulative activation by the -CF₃ group and the ring nitrogen makes the C3 position highly susceptible to nucleophilic attack. The fluorine atom at this position serves as an excellent leaving group, making SNAr a highly efficient and predictable reaction.[9][10] This allows for the direct introduction of a wide array of nucleophiles, such as amines, thiols, and alkoxides, to build molecular complexity.
Caption: A generalized workflow for S(N)Ar reactions.
Protocol 4.1.1: SNAr with an Amine Nucleophile (General Procedure)
This protocol describes a general method for the C-N bond formation via SNAr, a critical transformation in the synthesis of many pharmaceutical candidates.
Materials:
-
3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine (1.0 equiv.)
-
Amine nucleophile (e.g., morpholine, piperidine, or a primary aniline) (1.2 - 1.5 equiv.)
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv.)
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents (Ethyl acetate, water, brine, anhydrous MgSO₄, silica gel).
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine (1.0 mmol, 195 mg).
-
Reagent Addition: Add the amine nucleophile (1.2 mmol) and potassium carbonate (2.0 mmol, 276 mg).
-
Solvent Addition: Add anhydrous DMSO (5 mL) via syringe.
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into water (25 mL) and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) followed by brine (1 x 20 mL) to remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
Trustworthiness - Self-Validating System: The progress of the reaction can be unequivocally tracked by LC-MS, observing the disappearance of the starting material mass peak (m/z = 196.0 for [M+H]⁺) and the appearance of the expected product mass peak. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Conclusion
3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine is a potent and versatile chemical building block. Its well-defined reactivity, centered on nucleophilic aromatic substitution at the C3-position, provides a reliable and direct route for the synthesis of complex, highly functionalized pyridine derivatives. The protocols and insights provided in this guide are designed to empower researchers to confidently incorporate this valuable intermediate into their synthetic programs, accelerating the discovery and development of next-generation pharmaceuticals and agrochemicals.
References
- 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
-
3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine . PubChem. [Link]
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-
Feng, P., Lee, K. N., Lee, J. W., Zhan, C., & Ngai, M. Y. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7139–7144. [Link]
- 2,3-Difluoro-5-(trifluoromethyl)pyridine and methods of making and using the same.
-
Tsukamoto, Y., & Nakamura, Y. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 92–102. [Link]
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Tsukamoto, Y., & Nakamura, Y. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
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Annunziato, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
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Aktaş Anıl, G., & Polat, N. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution reaction. Organic Communications. [Link]
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Nucleophilic Aromatic Substitutions . YouTube. [Link]
- Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation.
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2,3-Difluoro-5-(trifluoromethyl)pyridine and methods of making and using the same . European Patent Office. [Link]
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Trifluoromethylpyridine: Its chemistry and applications . Research Outreach. [Link]
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Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances. [Link]
-
Lee, H. G., & You, Y. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1419. [Link]
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Application Note: Quantitative 19F NMR Spectroscopy for In-Situ Monitoring of Nucleophilic Aromatic Substitution (SNAr) Reactions of Fluorinated Pyridines
Introduction: The Power of 19F NMR in Reaction Analysis
For researchers and professionals in drug development and process chemistry, the ability to monitor chemical reactions in real-time without extensive sample workup is invaluable. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive method for this purpose.[1] Among NMR-active nuclei, the fluorine-19 (¹⁹F) isotope stands out due to its exceptional properties: it has a 100% natural abundance, a high gyromagnetic ratio providing sensitivity comparable to ¹H NMR, and a vast chemical shift range spanning over 800 ppm.[2][3]
This wide spectral dispersion is a significant advantage, as it dramatically reduces the probability of signal overlap, a common challenge in ¹H NMR.[4] Consequently, ¹⁹F NMR spectra are often clean and straightforward to interpret, with distinct, well-resolved signals for each unique fluorine environment in a molecule. This makes ¹⁹F NMR an ideal tool for tracking the progress of reactions involving fluorinated compounds, allowing for precise, in-situ quantification of reactants, intermediates, and products.[5]
This application note provides a comprehensive guide and a detailed protocol for utilizing quantitative ¹⁹F NMR (qNMR) to monitor the progress of a Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone transformation in medicinal chemistry.[6] While the principles discussed are broadly applicable, we will use the SNAr reaction of 2-chloro-5-(trifluoromethyl)pyridine with a primary amine as a representative model system. This example effectively demonstrates how the distinct signals of the trifluoromethyl (-CF₃) group in the starting material and product can be leveraged for accurate kinetic analysis and yield determination.
Foundational Principles: Why 19F NMR is Superior for This Application
The choice of ¹⁹F NMR for monitoring reactions of molecules like 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine and its analogs is underpinned by several key factors:
-
High Sensitivity & 100% Abundance: Like protons, the ¹⁹F nucleus has a spin of ½ and is the only naturally occurring isotope of fluorine, eliminating the need for isotopic enrichment and ensuring strong signal intensity.[2]
-
Expansive Chemical Shift Range: The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment.[7] This leads to a wide spectral window, meaning that the -CF₃ group of a reactant will have a distinctly different chemical shift compared to the -CF₃ group of the product, even with a minor structural change. This minimizes signal overlap and simplifies analysis.[2]
-
Clean Spectral Background: Since fluorine is not naturally abundant in most organic solvents or reagents, the ¹⁹F NMR spectrum is typically free of background signals, providing a clear window for observing the species of interest.[7]
-
Quantitative Accuracy (qNMR): When acquisition parameters are properly optimized, the integral of a ¹⁹F NMR signal is directly proportional to the molar concentration of the species it represents.[8] This allows for the precise calculation of reaction conversion and the determination of product yield directly in the reaction mixture.
Experimental Protocol: Monitoring an SNAr Reaction
This section details a representative protocol for the SNAr reaction between 2-chloro-5-(trifluoromethyl)pyridine and benzylamine. This reaction is a suitable model for demonstrating the ¹⁹F NMR monitoring technique that can be adapted for similar substrates, such as 3-fluoro-2-methoxy-5-(trifluoromethyl)pyridine.
Materials and Equipment
Reagents:
-
2-Chloro-5-(trifluoromethyl)pyridine (Starting Material)
-
Benzylamine (Nucleophile)
-
Potassium Carbonate (K₂CO₃) (Base)
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆) (Deuterated Solvent)
-
Hexafluorobenzene (C₆F₆) (Internal Standard for qNMR)
-
NMR Tubes (e.g., Wilmad 535-PP or equivalent)
Equipment:
-
NMR Spectrometer with ¹⁹F capability (e.g., 400 MHz or higher)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Micropipettes
-
Analytical balance
Reaction Setup
The following procedure outlines the setup for the model SNAr reaction.
-
To a clean, dry vial equipped with a magnetic stir bar, add 2-chloro-5-(trifluoromethyl)pyridine (e.g., 90.8 mg, 0.5 mmol).
-
Add potassium carbonate (e.g., 138.2 mg, 1.0 mmol, 2.0 equiv.).
-
Add 2.0 mL of DMSO-d₆. The deuterated solvent is used directly as the reaction medium to allow for direct NMR analysis without solvent exchange.
-
Stir the mixture at room temperature for 5 minutes to ensure dissolution and homogenization.
19F NMR Sample Preparation and Initial Measurement (t=0)
-
Prepare the Internal Standard Stock: Accurately weigh approximately 93 mg of hexafluorobenzene (C₆F₆, 0.5 mmol) into a vial and dissolve it in 1.0 mL of DMSO-d₆. This creates a 0.5 M stock solution. Hexafluorobenzene is an excellent internal standard as its ¹⁹F NMR signal appears around -164.9 ppm, far from the typical chemical shift regions of most organofluorine compounds.[5]
-
Prepare the t=0 Sample: Transfer approximately 0.5 mL of the reaction mixture from step 3.2 into a clean NMR tube.
-
Add a precisely known volume (e.g., 10 µL) of the hexafluorobenzene internal standard stock solution to the NMR tube.
-
Cap the NMR tube and invert several times to mix thoroughly.
-
Acquire an initial ¹⁹F NMR spectrum. This spectrum represents the t=0 time point and will be used as the baseline for calculating conversion.
Reaction Initiation and Monitoring
-
To the remaining reaction mixture in the vial, add benzylamine (e.g., 59.0 mg, 0.55 mmol, 1.1 equiv.).
-
Start a timer immediately upon addition.
-
At predetermined time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 24 hr), withdraw a 0.5 mL aliquot from the reaction mixture and transfer it to a new NMR tube containing the same, precisely known amount of the internal standard stock solution (10 µL).
-
Acquire a ¹⁹F NMR spectrum for each time point.
The overall workflow is visualized in the diagram below.
Quantitative 19F NMR (qNMR): Acquisition and Processing for Accuracy
Acquiring scientifically sound quantitative data requires careful optimization of NMR parameters. Simply integrating a standard ¹⁹F spectrum can lead to significant errors. The following parameters are critical for ensuring accuracy.
Key Acquisition Parameters
-
Relaxation Delay (d1): This is arguably the most critical parameter for quantification. To ensure that all fluorine nuclei have fully returned to their equilibrium state before the next scan, the relaxation delay (d1) plus the acquisition time (aq) should be at least 5 to 7 times the longest longitudinal relaxation time (T₁) of any fluorine nucleus in the sample (both starting material and product).[3][8] A conservative d1 of 60 seconds is often a good starting point for small molecules when T₁ values are unknown.[8] Using a shorter delay will lead to underestimation of signals with longer T₁ times.
-
Pulse Angle: A 90° pulse angle is typically used to provide the maximum signal-to-noise ratio.[8]
-
Inverse-Gated Decoupling: To obtain accurate integrals, it is essential to suppress the Nuclear Overhauser Effect (NOE), which can artificially enhance signal intensities. This is achieved by using an inverse-gated decoupling pulse sequence. In this sequence, the proton decoupler is turned on only during the acquisition of the FID and is turned off during the relaxation delay, preventing the buildup of NOE.[9][10]
-
Spectral Width: The spectral width must be large enough to encompass all signals of interest, including the starting material, product, and the internal standard.
Data Processing
-
Apply a gentle exponential line broadening factor (e.g., 0.3-1.0 Hz) to improve the signal-to-noise ratio without significantly distorting the peak shape.
-
Perform Fourier transformation.
-
Carefully phase all spectra manually to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction algorithm across the entire spectral width.
-
Calibrate the chemical shift by setting the signal for the internal standard, hexafluorobenzene, to its known value (δ ≈ -164.9 ppm).[5]
-
Integrate the well-resolved signals corresponding to the -CF₃ group of the starting material and the product, as well as the signal for the internal standard.
Data Interpretation and Analysis
The series of ¹⁹F NMR spectra obtained will clearly show the decrease in the signal intensity of the starting material and the concurrent increase in the signal intensity of the product.
Expected Chemical Shifts
The electron density around the -CF₃ group changes upon substitution of the chlorine atom with the more electron-donating amino group. This results in a predictable upfield or downfield shift in the ¹⁹F NMR spectrum.
| Compound | Fluorine Group | Expected Chemical Shift (δ, ppm) | Multiplicity |
| 2-Chloro-5-(trifluoromethyl)pyridine | -CF₃ | ~ -63 to -64 | Singlet |
| 2-(Benzylamino)-5-(trifluoromethyl)pyridine | -CF₃ | ~ -62 to -63 | Singlet |
| Hexafluorobenzene (Internal Standard) | Ar-F | ~ -164.9 | Singlet |
| Note: Chemical shifts are referenced to CFCl₃ and can vary slightly depending on solvent and concentration. |
Calculating Reaction Conversion
The percentage conversion of the starting material (SM) to the product (P) at any given time point (t) can be calculated by comparing the integrals of their respective -CF₃ signals.
Formula for Conversion:
Conversion (%) = [ IP(t) / (ISM(t) + IP(t)) ] x 100
Where:
-
IP(t) is the integral of the product signal at time t.
-
ISM(t) is the integral of the starting material signal at time t.
This calculation provides a direct measure of the reaction's progress over time, allowing for detailed kinetic analysis. The use of an internal standard further allows for the determination of absolute concentrations and the detection of any potential sample degradation or side reactions, as the integral of the standard should remain constant across all measurements.
Conclusion and Best Practices
Quantitative ¹⁹F NMR spectroscopy is a highly effective, accurate, and efficient method for monitoring the progress of reactions involving fluorinated molecules. Its high sensitivity, wide chemical shift dispersion, and clean spectral background make it particularly well-suited for the in-situ analysis of complex reaction mixtures encountered in pharmaceutical and chemical development.
By employing a carefully chosen internal standard and optimizing critical acquisition parameters—most notably the relaxation delay and the use of inverse-gated decoupling—researchers can obtain reliable quantitative data directly from the reaction vessel. This approach minimizes the need for time-consuming chromatographic analysis and provides a deeper, real-time understanding of reaction kinetics, enabling faster process optimization and more robust chemical synthesis.
References
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- 8. acgpubs.org [acgpubs.org]
- 9. Decoupling modes on the Benchtop NMR — Nanalysis [nanalysis.com]
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine Derivatives
Abstract
This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions for the functionalization of the 3-fluoro-2-methoxy-5-(trifluoromethyl)pyridine scaffold. This highly substituted, electron-deficient pyridine is a valuable building block in the fields of medicinal chemistry and materials science, owing to the unique physicochemical properties imparted by its fluorine, methoxy, and trifluoromethyl substituents.[1][2] This document details the underlying chemical principles, provides validated starting protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, and offers expert insights into reaction optimization and troubleshooting. The protocols are designed for researchers, chemists, and drug development professionals seeking to efficiently synthesize novel derivatives of this important heterocyclic core.
Introduction: The Strategic Value of a Highly Substituted Pyridine Core
The pyridine ring is a ubiquitous feature in a vast range of pharmaceuticals and biologically active compounds.[3] The specific scaffold, 3-fluoro-2-methoxy-5-(trifluoromethyl)pyridine, presents a unique electronic landscape. The pyridine nitrogen, in conjunction with the potent electron-withdrawing trifluoromethyl group at the C5 position and the inductive effect of the fluorine at C3, renders the ring significantly electron-deficient.[4][5] This is partially modulated by the electron-donating resonance effect of the C2-methoxy group. This electronic profile not only influences the molecule's potential interactions with biological targets but also dictates its reactivity in synthetic transformations.
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for C-C, C-N, and C-O bond formation in modern organic synthesis.[6][7] Applying these methods to derivatives of 3-fluoro-2-methoxy-5-(trifluoromethyl)pyridine allows for the precise and modular installation of diverse functional groups, enabling the rapid generation of compound libraries for screening and lead optimization.
For the purpose of this guide, we will consider a halogenated derivative, such as 4-bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)pyridine , as the primary substrate. The C-Br bond at the 4-position is an excellent handle for oxidative addition to a palladium(0) catalyst, initiating the cross-coupling cascade.
The Palladium Catalytic Cycle: A Mechanistic Overview
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for rational reaction design and troubleshooting. The process is a catalytic cycle that typically involves three key steps: oxidative addition, transmetalation (for Suzuki/Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[8][9]
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// Nodes Pd0 [label="L₂Pd(0)\nActive Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(Rate-Determining Step)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="L₂Pd(II)(Ar)X\n(Aryl-Pd Complex)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation (Suzuki)\nor\nAmine Coordination (Buchwald)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Coupling [label="L₂Pd(II)(Ar)(R)\n(Diorganopalladium Complex)", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-R\n(Coupled Product)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reactants [label="Ar-X + R-M", shape=plaintext, fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetalation [label="R-M or R₂NH"]; Transmetalation -> PdII_Coupling; PdII_Coupling -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regenerates\nCatalyst"]; Reactants -> OxAdd [style=invis]; } } Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The initial oxidative addition of the aryl halide (Ar-X) to the active Pd(0) species is often the rate-determining step.[3] The electron-deficient nature of the 3-fluoro-2-methoxy-5-(trifluoromethyl)pyridine ring facilitates this step. The choice of ligand (L) is paramount; it stabilizes the palladium center, influences its reactivity, and promotes the crucial final step of reductive elimination.[10]
Application Protocols
The following protocols are robust starting points. Optimization of temperature, reaction time, and reagent stoichiometry is recommended for new substrate combinations.
Safety Precaution: All reactions should be set up in a fume hood under an inert atmosphere (Nitrogen or Argon). Palladium catalysts, ligands, and strong bases can be air and moisture-sensitive.[10]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a premier method for constructing biaryl or vinyl-aryl bonds using boronic acids or their esters.[11] For electron-deficient pyridyl halides, catalyst systems employing bulky, electron-rich phosphine ligands are highly effective.[3]
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Component | Reagent/Condition | Molar Equiv. | Purpose/Rationale |
| Aryl Halide | 4-Bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)pyridine | 1.0 | The electrophilic coupling partner. |
| Boronic Acid | Aryl- or Vinyl-B(OH)₂ | 1.2 - 1.5 | The nucleophilic coupling partner. A slight excess ensures complete consumption of the halide. |
| Pd Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 mol% | Source of the active Pd(0) catalyst. |
| Ligand | SPhos or XPhos | 2-4 mol% | Bulky, electron-rich ligand to promote oxidative addition and reductive elimination. |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 | Activates the boronic acid for transmetalation. Aqueous solutions are often beneficial. |
| Solvent | Toluene/H₂O (10:1) or 1,4-Dioxane/H₂O (10:1) | - | Aprotic organic solvent with water to aid in dissolving the base and facilitating the catalytic cycle. |
| Temperature | 80 - 110 °C | - | Thermal energy to overcome activation barriers, especially for less reactive partners. |
-
To a dry Schlenk tube or reaction vial, add 4-bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)pyridine (1.0 mmol), the desired boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
In a separate vial, prepare the catalyst solution: weigh the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., SPhos, 0.02 mmol, 2 mol%) and dissolve in a portion of the reaction solvent. This pre-mixing allows for the formation of the active catalyst complex.
-
Add the catalyst solution to the Schlenk tube containing the solids.
-
Add the remaining solvent (e.g., 5 mL of a 10:1 mixture of Toluene and water).
-
Seal the vessel, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Place the reaction in a preheated oil bath at 100 °C and stir vigorously for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a critical transformation in pharmaceutical synthesis.[6][12] The choice of ligand and base is highly dependent on the nature of the amine coupling partner.[13] Strong, non-coordinating bases like sodium tert-butoxide are often required.[10]
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Component | Reagent/Condition | Molar Equiv. | Purpose/Rationale |
| Aryl Halide | 4-Bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)pyridine | 1.0 | The electrophilic coupling partner. |
| Amine | Primary or Secondary Amine | 1.1 - 1.3 | The nucleophilic coupling partner. |
| Pd Precatalyst | Pd₂(dba)₃ or a pre-formed G3/G4 precatalyst | 1-2 mol% | Source of the active Pd(0) catalyst. Precatalysts offer improved air-stability and activity.[13] |
| Ligand | XPhos or RuPhos | 2-4 mol% | Bulky biarylphosphine ligands are essential for preventing catalyst inhibition and promoting C-N reductive elimination.[14] |
| Base | NaOtBu or LHMDS | 1.4 - 2.0 | Strong, non-nucleophilic base required to deprotonate the amine or the Pd-amine complex.[13] |
| Solvent | Toluene or 1,4-Dioxane | - | Anhydrous, aprotic solvents are critical for success. |
| Temperature | 90 - 110 °C | - | To drive the reaction to completion. |
-
In an inert atmosphere glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 mmol) to a dry reaction vial.
-
Add the 4-bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)pyridine (1.0 mmol).
-
Add the anhydrous solvent (e.g., Toluene, 4 mL).
-
Add the amine coupling partner (1.2 mmol).
-
Seal the vial tightly, remove from the glovebox, and place in a preheated heating block at 100 °C.
-
Stir for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl. Caution: Quenching strong bases can be exothermic.
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Perform a standard aqueous workup as described in the Suzuki protocol (steps 9-10).
-
Purify the crude product by column chromatography.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne.[15] The reaction uniquely employs both a palladium catalyst and a copper(I) co-catalyst.[16]
Table 3: Recommended Conditions for Sonogashira Coupling
| Component | Reagent/Condition | Molar Equiv. | Purpose/Rationale |
| Aryl Halide | 4-Bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)pyridine | 1.0 | The electrophilic coupling partner. |
| Alkyne | Terminal Alkyne | 1.2 - 1.5 | The nucleophilic coupling partner. |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ | 2-3 mol% | The primary cross-coupling catalyst. |
| Cu Co-catalyst | CuI | 1-2 mol% | Co-catalyst that forms a copper acetylide, facilitating transmetalation to palladium.[15] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | 2.0 - 3.0 | Acts as both a base to deprotonate the alkyne and often as the solvent. |
| Solvent | THF or DMF (if base is not the solvent) | - | Anhydrous, polar aprotic solvent. |
| Temperature | Room Temperature to 60 °C | - | Often proceeds under mild thermal conditions. |
-
To a dry Schlenk tube, add 4-bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)pyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.01 mmol, 1 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous solvent (e.g., THF, 5 mL) followed by the amine base (e.g., Et₃N, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction at room temperature for 8-24 hours. Gentle heating (50 °C) may be required for less reactive substrates.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude residue by column chromatography to afford the desired alkynyl-pyridine.
Synthetic Workflow and Troubleshooting
The strategic application of these three coupling reactions allows for extensive diversification of the core scaffold.
dot digraph "Synthetic_Workflow" { graph [fontname="Arial", label="Figure 2: Diversification Workflow", fontcolor="#202124", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} } Caption: Strategic workflow for diversifying the pyridine core using key cross-coupling reactions.
Common Troubleshooting:
-
Low or No Conversion:
-
Cause: Inactive catalyst, insufficient temperature, or poor choice of ligand/base. The pyridine nitrogen can coordinate to the Pd center, inhibiting catalysis.[10]
-
Solution: Ensure anhydrous and anaerobic conditions. Screen different ligands (e.g., move to a more electron-rich, bulkier ligand). For Buchwald-Hartwig, ensure the base is sufficiently strong and non-coordinating. Increase temperature in 10 °C increments.
-
-
Formation of Side Products (e.g., Hydrodehalogenation):
-
Cause: Competing reaction pathway, often promoted by moisture or certain bases/solvents.
-
Solution: Use rigorously dried solvents and reagents. In Suzuki couplings, a different base (e.g., switching from K₃PO₄ to CsF) may suppress this pathway.
-
-
Difficulty in Purification:
-
Cause: Residual catalyst, ligands, or closely eluting byproducts.
-
Solution: Perform an aqueous workup with NH₄Cl to remove basic impurities. A celite filtration can remove insoluble palladium species. Consider alternative chromatography solvent systems.
-
Conclusion
The 3-fluoro-2-methoxy-5-(trifluoromethyl)pyridine core represents a privileged scaffold for modern chemical research. By leveraging the power and modularity of palladium-catalyzed cross-coupling reactions, chemists can efficiently access a vast chemical space of novel derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, when applied with rationally selected catalysts, ligands, and conditions as detailed in this guide, provide reliable and high-yielding pathways to C-C and C-N functionalized products. These protocols serve as a foundational toolkit for any research program focused on the synthesis and application of advanced fluorinated heterocycles.
References
- Benchchem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine.
-
Hurst, T. E., et al. (2009). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Wang, G., et al. (2012). Theoretical Analysis of the Mechanism of Palladium(II) Acetate-Catalyzed Oxidative Heck Coupling of Electron-Deficient Arenes with Alkenes. Journal of the American Chemical Society. Retrieved from [Link]
- Hurst, T. E., et al. (2009). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. RSC Publishing.
-
Li, G. Y. (2003). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Retrieved from [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
-
ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
MDPI. (2022). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]
-
Feng, P., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. Retrieved from [Link]
-
Tsukamoto, Y., & Nakamura, S. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from [Link]
-
Belnome, F., et al. (n.d.). Strategies for synthesizing 2‐(fluorinated aryl)pyridines via TM‐catalyzed cross‐coupling. ResearchGate. Retrieved from [Link]
-
Canadian Science Publishing. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
NIH. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Retrieved from [Link]
-
ACS Publications. (2020). Mechanistic Study of Pd/Ag Dual-Catalyzed Cross-Dehydrogenative Coupling of Perfluoroarenes with Thiophenes. Retrieved from [Link]
-
ACS Publications. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. Retrieved from [Link]
-
PubMed. (2003). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Retrieved from [Link]
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ResearchGate. (n.d.). Palladium‐Catalysed Cross‐Coupling and Related Processes. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Retrieved from [Link]
- Google Patents. (n.d.). 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
-
Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]
-
PMC. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
-
MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
-
ACS Publications. (2009). The Organometallic Fluorine Chemistry of Palladium and Rhodium: Studies toward Aromatic Fluorination. Retrieved from [Link]
-
ResearchGate. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
ResearchGate. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds. Retrieved from [Link]
-
PubMed Central. (n.d.). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Retrieved from [Link]
-
ACS Publications. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei. Retrieved from [Link]
Sources
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Derivatization of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine for agrochemical synthesis
Anwendungs- und Protokollleitfaden: Derivatisierung von 3-Fluor-2-methoxy-5-(trifluormethyl)pyridin für die agrochemische Synthese
Herausgegeben von: Senior Application Scientist, Gemini Division Datum: 06. Januar 2026
Zusammenfassung
Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung von 3-Fluor-2-methoxy-5-(trifluormethyl)pyridin, einem wichtigen Baustein in der modernen agrochemischen Forschung. Trifluormethylpyridine (TFMP) sind eine entscheidende Klasse von Verbindungen, die in zahlreichen kommerziell erfolgreichen Pestiziden, einschließlich Herbiziden, Insektiziden und Fungiziden, vorkommen.[1][2][3][4] Die einzigartigen physikochemischen Eigenschaften, die durch die Trifluormethylgruppe und den Pyridinring verliehen werden, führen oft zu einer verbesserten Bioaktivität, metabolischen Stabilität und Transportfähigkeit in biologischen Systemen.[3][5]
Diese Anleitung konzentriert sich auf zwei primäre strategische Ansätze zur Funktionalisierung des Zielmoleküls: die nukleophile aromatische Substitution (SNAr) und die metallkatalysierte Kreuzkupplung. Die hier beschriebenen Protokolle sollen als validierte Ausgangspunkte für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung dienen und sowohl die praktische Durchführung als auch die zugrunde liegende chemische Logik erläutern.
Chemische Grundlagen und strategische Überlegungen
Die Reaktivität von 3-Fluor-2-methoxy-5-(trifluormethyl)pyridin wird durch das Zusammenspiel seiner Substituenten bestimmt. Der Pyridin-Stickstoff und die stark elektronenziehende Trifluormethylgruppe (-CF₃) an Position 5 verringern die Elektronendichte des aromatischen Rings erheblich. Diese Aktivierung erleichtert nukleophile Angriffe, insbesondere an den Positionen, die durch Resonanz stabilisiert werden.
-
Aktivierung für die SNAr: Die Fluor- und Trifluormethylgruppen aktivieren den Pyridinring für die nukleophile aromatische Substitution.[6][7] Das Fluoratom an Position 3 ist ein ausgezeichneter Angriffspunkt für Nukleophile, da es eine gute Abgangsgruppe ist und die negative Ladung im intermediären Meisenheimer-Komplex durch den Ring-Stickstoff und die -CF₃-Gruppe effektiv stabilisiert wird.
-
Potenzial für Kreuzkupplungen: Während C-F-Bindungen im Allgemeinen robust sind, ermöglicht die moderne Katalyse ihre Aktivierung für Kreuzkupplungsreaktionen, was einen direkten Weg zur Bildung von C-C-, C-N- und C-O-Bindungen bietet.[8][9][10] Solche Reaktionen sind entscheidend für den Aufbau der komplexen Molekülgerüste, die in der Agrochemie benötigt werden.[11]
Die Wahl der Derivatisierungsstrategie hängt vom gewünschten Endprodukt ab. Die SNAr ist ideal für die Einführung von Heteroatom-Nukleophilen (O, N, S), während Kreuzkupplungsreaktionen den Aufbau komplexer Kohlenstoffgerüste ermöglichen.
Protokoll I: Nukleophile Aromatische Substitution (SNAr)
Dieser Abschnitt beschreibt ein allgemeines Protokoll für die Verdrängung des 3-Fluor-Substituenten durch ein Stickstoff-Nukleophil. Die Methode ist auf eine Vielzahl von primären und sekundären Aminen anwendbar.
Kausale Begründung der experimentellen Entscheidungen
-
Wahl des Lösungsmittels: Aprotische polare Lösungsmittel wie DMF oder DMSO werden verwendet, da sie die Reaktanten gut lösen und die negativ geladenen Intermediate stabilisieren, ohne mit den Nukleophilen zu protonieren.[6]
-
Wahl der Base: Eine anorganische Base wie Kaliumcarbonat (K₂CO₃) oder Cäsiumcarbonat (Cs₂CO₃) wird als Protonenfänger eingesetzt. Sie deprotoniert das Nukleophil (falls erforderlich) und neutralisiert das entstehende Fluorwasserstoff (HF), um die Reaktion voranzutreiben. Cs₂CO₃ ist oft effektiver aufgrund seiner höheren Löslichkeit und der größeren Polarisierbarkeit des Cäsium-Ions.
-
Temperaturkontrolle: SNAr-Reaktionen an elektronenarmen Heteroaromaten können oft bei moderaten Temperaturen durchgeführt werden.[12] Eine Erwärmung auf 60–100 °C ist typischerweise ausreichend, um eine angemessene Reaktionsgeschwindigkeit zu erreichen, ohne die Zersetzung empfindlicher Substrate zu riskieren.
Workflow-Diagramm: SNAr-Derivatisierung
Abbildung 1: Allgemeiner Workflow für die SNAr-Reaktion.
Detailliertes Laborprotokoll
-
Materialien:
-
3-Fluor-2-methoxy-5-(trifluormethyl)pyridin
-
Amin-Nukleophil (z. B. Piperidin, Benzylamin) (1.2 Äquivalente)
-
Kaliumcarbonat (K₂CO₃), pulverisiert und getrocknet (2.0 Äquivalente)
-
Dimethylformamid (DMF), wasserfrei
-
Ethylacetat (EtOAc)
-
Gesättigte wässrige NaCl-Lösung (Sole)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Kieselgel für die Säulenchromatographie
-
-
Durchführung:
-
In einem trockenen Rundkolben werden 3-Fluor-2-methoxy-5-(trifluormethyl)pyridin (1.0 Äquivalent) und Kaliumcarbonat (2.0 Äquivalente) in wasserfreiem DMF gelöst.
-
Das Amin-Nukleophil (1.2 Äquivalente) wird zu der gerührten Suspension hinzugefügt.
-
Der Kolben wird mit einem Rückflusskühler versehen und die Atmosphäre durch Spülen mit Stickstoff oder Argon inertisiert.
-
Das Reaktionsgemisch wird in einem Ölbad auf 80 °C erhitzt.
-
Der Reaktionsfortschritt wird alle 2 Stunden mittels Dünnschichtchromatographie (DC) oder Gaschromatographie-Massenspektrometrie (GC-MS) überwacht, bis das Ausgangsmaterial vollständig umgesetzt ist (typischerweise 4–12 Stunden).
-
Nach Abschluss der Reaktion wird das Gemisch auf Raumtemperatur abgekühlt und in Wasser gegossen.
-
Die wässrige Phase wird dreimal mit Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden nacheinander mit Wasser und Sole gewaschen, über wasserfreiem Na₂SO₄ getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.
-
Der Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte derivatisierte Produkt zu erhalten.
-
Zusammenfassung der SNAr-Bedingungen
| Nukleophil | Base | Lösungsmittel | Temperatur (°C) | Typische Reaktionszeit (h) |
| Piperidin | K₂CO₃ | DMF | 80 | 4 - 8 |
| Anilin | Cs₂CO₃ | DMSO | 100 | 8 - 16 |
| Natriummethoxid | NaH | THF/DMF | 60 | 2 - 6 |
| Thiophenol | K₂CO₃ | DMF | 70 | 3 - 7 |
Protokoll II: Palladium-katalysierte Suzuki-Miyaura-Kreuzkupplung
Dieses Protokoll beschreibt die C-C-Bindungsbildung an Position 3 durch eine Suzuki-Miyaura-Kreuzkupplung. Diese Methode erfordert die Aktivierung der C-F-Bindung und ist ein leistungsfähiges Werkzeug zur Einführung von Aryl- oder Hetaryl-Substituenten.
Kausale Begründung der experimentellen Entscheidungen
-
Katalysatorsystem: Die Aktivierung einer C-F-Bindung ist anspruchsvoll und erfordert ein hochreaktives Katalysatorsystem.[8][9] Ein Palladium(0)-Präkatalysator in Kombination mit einem elektronenreichen, sterisch anspruchsvollen Liganden (z. B. ein Biarylphosphin wie SPhos oder XPhos) ist oft erfolgreich. Der Ligand stabilisiert das Palladiumzentrum und fördert den geschwindigkeitsbestimmenden Schritt der oxidativen Addition an die C-F-Bindung.
-
Base: Eine starke Base wie Kaliumphosphat (K₃PO₄) oder Kalium-tert-butoxid (KOtBu) ist erforderlich, um das Boronsäure-Derivat zu aktivieren und den Transmetallierungsschritt im katalytischen Zyklus zu erleichtern.
-
Inerte Atmosphäre: Palladium(0)-Katalysatoren sind sauerstoffempfindlich. Die Reaktion muss daher unter einer inerten Atmosphäre (Stickstoff oder Argon) durchgeführt werden, um eine Oxidation und Deaktivierung des Katalysators zu verhindern.
Diagramm des katalytischen Zyklus: Suzuki-Miyaura-Kupplung
Abbildung 2: Vereinfachter katalytischer Zyklus der Suzuki-Kreuzkupplung.
Detailliertes Laborprotokoll
-
Materialien:
-
3-Fluor-2-methoxy-5-(trifluormethyl)pyridin
-
Arylboronsäure (1.5 Äquivalente)
-
Palladium(II)-acetat (Pd(OAc)₂) (5 mol%)
-
SPhos (10 mol%)
-
Kaliumphosphat (K₃PO₄), fein pulverisiert (3.0 Äquivalente)
-
Toluol und Wasser (10:1), entgast
-
Celit
-
-
Durchführung:
-
Ein Schlenkrohr wird im Vakuum ausgeheizt und mit Argon gefüllt.
-
Das Schlenkrohr wird mit 3-Fluor-2-methoxy-5-(trifluormethyl)pyridin (1.0 Äquivalent), der Arylboronsäure (1.5 Äquivalente), Pd(OAc)₂ (0.05 Äquivalente), SPhos (0.10 Äquivalente) und K₃PO₄ (3.0 Äquivalente) beschickt.
-
Das Gefäß wird dreimal evakuiert und mit Argon gefüllt.
-
Das entgaste Toluol/Wasser-Gemisch wird über eine Spritze zugegeben.
-
Das Reaktionsgemisch wird unter Argon bei 110 °C für 12–24 Stunden kräftig gerührt.
-
Der Reaktionsfortschritt wird mittels LC-MS oder GC-MS überwacht.
-
Nach dem Abkühlen wird die Reaktion mit Wasser verdünnt und die Phasen getrennt. Die wässrige Phase wird mit Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden durch ein Celit-Bett filtriert, um Palladiumreste zu entfernen.
-
Das Filtrat wird mit Sole gewaschen, über Na₂SO₄ getrocknet und das Lösungsmittel entfernt.
-
Das Rohprodukt wird mittels Säulenchromatographie gereinigt, um das gekoppelte Produkt zu isolieren.
-
Zusammenfassung der Kreuzkupplungs-Bedingungen
| Kupplungspartner | Katalysator (mol%) | Ligand (mol%) | Base | Lösungsmittel | Temperatur (°C) |
| Phenylboronsäure | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Toluol/H₂O | 110 |
| 4-Methoxyphenylboronsäure | Pd₂(dba)₃ (3) | XPhos (6) | KOtBu | Dioxan | 100 |
| Thiophen-2-boronsäure | Pd(OAc)₂ (5) | RuPhos (10) | K₂CO₃ | Toluol/H₂O | 110 |
| Pyridin-3-boronsäure | PdCl₂(dppf) (5) | - | Cs₂CO₃ | DME/H₂O | 90 |
Fazit und Ausblick
Die Derivatisierung von 3-Fluor-2-methoxy-5-(trifluormethyl)pyridin mittels nukleophiler aromatischer Substitution und palladiumkatalysierter Kreuzkupplung stellt eine robuste und flexible Plattform für die Synthese neuartiger agrochemischer Wirkstoffe dar. Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Exploration des chemischen Raums um diesen wertvollen Pyridin-Baustein. Die SNAr-Reaktion ermöglicht die einfache Einführung von Heteroatomen, während die Suzuki-Kupplung den Zugang zu komplexen biarylischen Strukturen eröffnet. Zukünftige Arbeiten könnten die Anwendung anderer Kreuzkupplungsreaktionen wie Buchwald-Hartwig-Aminierungen oder Sonogashira-Kupplungen umfassen, um die Vielfalt der zugänglichen Derivate weiter zu erhöhen und die Entdeckung der nächsten Generation von Pflanzenschutzmitteln zu beschleunigen.
References
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Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. [Link]
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Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
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Feng, P., Lee, K. N., Lee, J. W., Zhan, C., & Ngai, M. Y. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7139-7144. [Link]
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Chen, C., et al. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 33(10), 4445-4457. [Link]
-
Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
-
Chemistry Stack Exchange. (2019). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. [Link]
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]
-
Liu, C., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 342-351. [Link]
-
Kocúrik, M., et al. (2023). Immobilization of Trifluoromethyl-Substituted Pyridine-Oxazoline Ligand and Its Application in Asymmetric Continuous Flow Synthesis of Benzosultams. The Journal of Organic Chemistry, 88(21), 15264-15274. [Link]
-
Zhang, Y., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(21), 6649. [Link]
-
The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube. [Link]
-
Jakubczyk, M., et al. (2022). Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. Organic Letters, 24(23), 4212-4217. [Link]
-
An, D., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 8(12), 629. [Link]
-
Bloom, S., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9154-9163. [Link]
-
Guesné, S., et al. (2014). Selective synthesis of functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes starting from 1-tosyl-2-(trifluoromethyl)aziridine. Beilstein Journal of Organic Chemistry, 10, 1873-1880. [Link]
-
An, D., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [Link]
-
Pierrat, P., et al. (2005). Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl. Organic Letters, 7(23), 5269-5272. [Link]
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and Application of Trifluoromethylpyridines As a Key Structural Motif in Active Agrochemical and Pharmaceutical Ingredients. AMiner. [Link]
-
An, D., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
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Application Note: A Scalable and Validated Synthesis of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine
Introduction
3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine is a key structural motif and a valuable building block in the fields of medicinal chemistry and agrochemical research. The strategic incorporation of fluorine, methoxy, and trifluoromethyl groups onto the pyridine scaffold imparts unique physicochemical properties that can significantly influence the biological activity, metabolic stability, and pharmacokinetic profile of derivative compounds. This application note provides a detailed, scalable, and robust experimental procedure for the synthesis of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine, designed for facile implementation and scale-up in a research or process development setting. The described methodology is grounded in established principles of pyridine chemistry and emphasizes safety, efficiency, and high purity of the final product.
Synthetic Strategy: A Two-Step Approach
The synthesis of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine is achieved through a two-step process commencing from the readily available starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine. The core transformations involve a selective halogen exchange (Halex) fluorination followed by a regioselective nucleophilic aromatic substitution (SNAr) with sodium methoxide.
Step 1: Selective Fluorination. The initial step focuses on the selective replacement of the chlorine atom at the 2-position of 2,3-dichloro-5-(trifluoromethyl)pyridine with fluorine. This is accomplished using a suitable fluorinating agent, such as potassium fluoride, in a high-boiling polar aprotic solvent. The choice of a phase-transfer catalyst can be beneficial in enhancing the reaction rate and yield.[1]
Step 2: Regioselective Methoxylation. The second step involves the nucleophilic aromatic substitution of the remaining chlorine atom in the resulting 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine with a methoxy group. This reaction is carried out using sodium methoxide in methanol. The regioselectivity of this step is a critical consideration. In the context of SNAr on pyridine rings, the reactivity of leaving groups is influenced by both their intrinsic nature and their position relative to the ring nitrogen and activating groups. While fluorine is generally a better leaving group than chlorine in SNAr reactions, the 2-position of the pyridine ring is highly activated towards nucleophilic attack. This, combined with the potential for steric hindrance at the 3-position, favors the selective displacement of the chlorine atom at the 2-position.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Synthetic workflow for 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine.
Detailed Experimental Protocols
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[3]
-
Reagent Handling: Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for each reagent before use. Trifluoromethyl- and fluoro-substituted pyridines are potentially toxic and should be handled with caution.[2][4] Anhydrous solvents and reagents are moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).
Step 1: Synthesis of 2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 2,3-dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 | 215.99 | 1.0 |
| Potassium Fluoride (spray-dried) | 7789-23-3 | 58.10 | 1.5 |
| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | 322.37 | 0.1 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | - |
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet, add 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq.), spray-dried potassium fluoride (1.5 eq.), and tetrabutylammonium bromide (0.1 eq.).
-
Solvent Addition: Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) to the flask. The typical concentration is 0.5-1.0 M with respect to the starting pyridine.
-
Reaction Conditions: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 8-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice-water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water (2 x volumes) and then with brine (1 x volume) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine as a colorless oil.
Step 2: Synthesis of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine | 72537-17-8 | 199.53 | 1.0 |
| Sodium Methoxide (30% solution in Methanol) | 124-41-4 | 54.02 | 1.2 |
| Methanol, anhydrous | 67-56-1 | 32.04 | - |
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine (1.0 eq.) in anhydrous methanol.
-
Reagent Addition: While stirring at room temperature, add the sodium methoxide solution (1.2 eq.) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-fluoro-2-methoxy-5-(trifluoromethyl)pyridine as a pure compound.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, including:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and regiochemistry.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the purity.
Conclusion
This application note provides a comprehensive and scalable two-step synthesis of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine. By following the detailed protocols and adhering to the safety precautions, researchers can reliably produce this valuable building block in high purity. The presented methodology is amenable to scale-up with appropriate engineering controls and process optimization.
References
- 1. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
Application Notes and Protocols for the Utilization of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine in the Synthesis of Novel Kinase Inhibitors
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics. Within this structural class, 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine has emerged as a highly valuable and versatile building block for the synthesis of targeted kinase inhibitors. The strategic placement of its substituents—a trifluoromethyl group for metabolic stability and potent target engagement, a methoxy group to modulate solubility and electronic properties, and a fluorine atom which can enhance binding affinity—provides a unique platform for drug design. This document serves as a comprehensive technical guide, offering in-depth insights and detailed protocols for the effective use of this key intermediate in the synthesis of next-generation kinase inhibitors. We will explore the causality behind experimental choices in key synthetic transformations, such as palladium-catalyzed cross-coupling reactions, and provide self-validating, step-by-step protocols to empower researchers in their drug discovery endeavors.
Introduction: The Strategic Advantage of the 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine Scaffold
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies, and the pyridine ring is a frequently encountered motif in these drugs.[1]
The subject of this guide, 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine, offers a unique convergence of physicochemical properties that are highly advantageous in the design of potent and selective kinase inhibitors:
-
The Trifluoromethyl Group (-CF3): This electron-withdrawing group is a bioisostere of a methyl group but with significantly different properties. Its inclusion can enhance metabolic stability by blocking potential sites of oxidation.[2][3] Furthermore, the -CF3 group can increase lipophilicity, aiding in cell permeability, and can participate in strong, non-covalent interactions within the kinase ATP-binding pocket, thereby increasing inhibitor potency.[2]
-
The Methoxy Group (-OCH3): The methoxy group is an electron-donating group that can influence the electronics of the pyridine ring, impacting its reactivity in synthetic transformations. It can also serve as a hydrogen bond acceptor, providing an additional point of interaction with the target kinase.
-
The Fluorine Atom (-F): The strategic placement of a fluorine atom can have a profound impact on a molecule's conformational preferences and binding affinity. Fluorine can form favorable electrostatic and hydrogen bonding interactions with protein residues, leading to enhanced potency and selectivity.
The combination of these substituents on a pyridine core creates a scaffold that is primed for elaboration into complex molecular architectures with desirable drug-like properties.
Core Synthetic Strategies: Building Complexity from a Privileged Scaffold
The functionalization of the 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine core is typically achieved through robust and versatile palladium-catalyzed cross-coupling reactions. The two most critical transformations in this context are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Cross-Coupling: Forging the Core Carbon Skeleton
The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds between an organohalide and an organoboron compound.[4] In the context of our starting material, this reaction is typically employed to couple the pyridine ring with various aryl or heteroaryl boronic acids or esters, which often represent another key pharmacophore of the final kinase inhibitor.
Causality in Experimental Design:
-
Catalyst Selection: Aryl chlorides and fluorides are generally less reactive than their bromide or iodide counterparts in Suzuki-Miyaura couplings. Therefore, the choice of a highly active palladium catalyst and a suitable phosphine ligand is paramount. Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are often required to promote the oxidative addition of the aryl fluoride to the palladium(0) center, the rate-limiting step of the catalytic cycle.
-
Base and Solvent: The choice of base is critical for the transmetalation step. Inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are commonly used. The solvent system, often a mixture of an organic solvent like 1,4-dioxane or toluene and water, must be capable of dissolving both the organic and inorganic reaction components.
Buchwald-Hartwig Amination: Introducing the Key Amine Moiety
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[5] This reaction is instrumental in synthesizing diarylamine and related structures that are prevalent in a large number of kinase inhibitors.
Causality in Experimental Design:
-
Ligand Choice: The success of the Buchwald-Hartwig amination is highly dependent on the phosphine ligand. Bidentate ligands like BINAP and DPPF were early breakthroughs, and more recently, bulky, electron-rich monophosphine ligands such as RuPhos and BrettPhos have shown exceptional activity, particularly for challenging couplings.[5]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating the formation of the palladium-amido intermediate. Sodium or lithium tert-butoxide are commonly employed for this purpose.
Representative Protocol: Synthesis of a Hypothetical RAF Kinase Inhibitor
The following is a detailed, representative protocol for the synthesis of a hypothetical RAF kinase inhibitor, "RAF-Inhibitor-XYZ," utilizing 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine as the starting material. This protocol is based on established methodologies for similar transformations.
Step 1: Suzuki-Miyaura Coupling of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine with 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Materials:
-
3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine (1.0 eq)
-
1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.05 eq)
-
Potassium Carbonate (K2CO3) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine, 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Pd(dppf)Cl2·CH2Cl2, and K2CO3.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Degas the resulting mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the coupled product.
Step 2: Boc Deprotection
Materials:
-
Coupled product from Step 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the coupled product in DCM.
-
Add TFA dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate and extract with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected pyrazole intermediate.
Step 3: Buchwald-Hartwig Amination with 3-aminobenzamide
Materials:
-
Deprotected pyrazole intermediate from Step 2
-
3-aminobenzamide (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 eq)
-
Cesium Carbonate (Cs2CO3) (1.5 eq)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the deprotected pyrazole intermediate, 3-aminobenzamide, Pd2(dba)3, Xantphos, and Cs2CO3.
-
Add anhydrous 1,4-dioxane.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 110 °C and stir for 18-24 hours. Monitor the reaction progress by LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by preparative HPLC to afford the final compound, RAF-Inhibitor-XYZ.
Data Presentation: Representative Kinase Inhibition Profile
The following table presents hypothetical but realistic inhibitory activity data for our representative compound, RAF-Inhibitor-XYZ, against a panel of relevant kinases.
| Kinase Target | IC50 (nM) |
| BRAF (V600E) | 5 |
| CRAF | 15 |
| p38α | >1000 |
| JNK1 | >1000 |
| ERK2 | >1000 |
This data is for illustrative purposes only and represents a desirable selectivity profile for a RAF inhibitor.
Conclusion
3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine is a privileged scaffold in the design and synthesis of novel kinase inhibitors. Its unique substitution pattern provides a strategic advantage for achieving high potency, selectivity, and favorable drug-like properties. By leveraging powerful synthetic methodologies such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, medicinal chemists can efficiently elaborate this core structure into a diverse array of potential therapeutic agents. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the successful application of this valuable building block in advancing the field of kinase inhibitor drug discovery.
References
-
Alam, M., et al. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2007;17(5):1296–301. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
ACS Publications. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry. 2019; 62(17):7843-7859. Available from: [Link]
- Google Patents. Inhibitors of raf kinases. WO2021081375A1.
- Google Patents. Compounds and compositions as raf kinase inhibitors. WO2016038581A1.
- Google Patents. Inhibtors of RAF kinases. US11746095B2.
- Google Patents. United States Patent. US11826365B2.
-
MDPI. Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Available from: [Link]
-
ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. 2021; 64(20):14834-14887. Available from: [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
PubMed. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Available from: [Link]
-
PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
NIH. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
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- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Protocol for monitoring the progress of reactions involving this compound
For researchers, scientists, and professionals in the fast-paced world of drug development, the ability to precisely monitor the progress of a chemical reaction is not just a matter of efficiency; it is the cornerstone of innovation and success. Understanding when a reaction is complete, identifying the formation of intermediates, or recognizing the emergence of side products in real-time can mean the difference between a breakthrough discovery and a costly dead end. This guide provides a detailed exploration of the modern analytical techniques available for reaction monitoring, offering not just protocols, but the strategic insights needed to make informed decisions in the laboratory.
The Imperative of Real-Time Insight
Gone are the days of relying solely on intuition or arbitrary time points to determine the fate of a reaction. The contemporary chemist has an arsenal of sophisticated tools at their disposal, each offering a unique window into the dynamic molecular transformations occurring in the reaction vessel. The choice of technique is dictated by the specific nature of the reaction, the properties of the compounds involved, and the level of detail required. This guide will delve into the practical application of four key analytical methodologies:
-
Thin Layer Chromatography (TLC): A rapid, qualitative tool for a quick snapshot of the reaction's progress.
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): Quantitative methods for detailed analysis of complex reaction mixtures.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The go-to technique for volatile compounds.
-
In-situ Infrared (IR) Spectroscopy: A powerful tool for real-time, continuous monitoring without the need for sampling.
Thin Layer Chromatography (TLC): The Chemist's First Line of Inquiry
Thin Layer Chromatography is a simple, rapid, and inexpensive technique that provides a qualitative assessment of a reaction's progress.[1][2] It is often the first method employed to get a quick sense of whether the starting material is being consumed and if the desired product is forming.[3][4]
The Principle Behind the Practice
TLC separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel or alumina coated on a plate) and a liquid mobile phase (the eluent).[5] Polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[6] Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, exhibiting a higher Rf value.[6] By observing the disappearance of the starting material spot and the appearance of a new product spot with a different Rf, one can qualitatively monitor the reaction.[4]
Protocol for Reaction Monitoring by TLC
-
Plate Preparation: With a pencil, gently draw a baseline about 0.5-1 cm from the bottom of a TLC plate.[1][3] Mark lanes for the starting material (SM), the reaction mixture (RM), and a co-spot (Co), which is a combination of the SM and RM.[7][8]
-
Spotting:
-
Dissolve a small amount of the starting material in a volatile solvent. Using a capillary tube, spot a small, concentrated dot of this solution onto the SM lane on the baseline.[3]
-
At various time points (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture. If the reaction solvent is high-boiling, it may be necessary to dilute the aliquot in a more volatile solvent. Spot this onto the RM lane.[9]
-
On the Co lane, first spot the starting material, and then, on top of that spot, apply the reaction mixture. This helps to definitively identify the starting material spot in the reaction mixture lane.[8]
-
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent. The solvent level must be below the baseline.[10] Cover the chamber to allow the atmosphere to become saturated with solvent vapors.[6] Allow the eluent to travel up the plate until it is about 1 cm from the top.[3]
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil.[3] Visualize the spots. Common methods include:
-
UV Light: If the compounds are UV-active, they will appear as dark spots on a fluorescent background when viewed under a UV lamp (typically 254 nm).[11][12] Circle the spots with a pencil while they are visible.[12]
-
Iodine Chamber: Placing the plate in a chamber with iodine crystals will cause most organic compounds to appear as yellow-brown spots.[11]
-
Staining: Dipping the plate into a chemical stain (e.g., potassium permanganate, ceric ammonium molybdate) followed by gentle heating can reveal the spots as colored areas.[11][13]
-
-
Interpretation:
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front) .[14]
-
As the reaction progresses, the intensity of the starting material spot in the RM lane should decrease, while the intensity of the product spot should increase.[4]
-
The reaction is considered complete when the starting material spot is no longer visible in the RM lane.[4][15]
-
Troubleshooting Common TLC Problems
| Problem | Possible Cause | Solution |
| Streaking or Elongated Spots | Sample is overloaded or too concentrated. | Dilute the sample solution and spot a smaller amount.[10][16][17] |
| Spots Not Visible | Sample is too dilute; compound is not UV-active or does not react with the stain. | Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications. Try a different visualization method.[10][16] |
| Spots Too Close to Baseline (Low Rf) | The eluent is not polar enough. | Increase the proportion of the polar solvent in the eluent mixture.[16] |
| Spots Too Close to Solvent Front (High Rf) | The eluent is too polar. | Decrease the proportion of the polar solvent in the eluent mixture.[16] |
HPLC and LC-MS: Precision and Quantitative Insight
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying the components of a complex mixture.[18] When coupled with a mass spectrometer (LC-MS), it provides an unparalleled level of certainty in compound identification.[19] For reaction monitoring, HPLC allows for the precise quantification of reactants, products, and any intermediates or byproducts, offering a detailed kinetic profile of the reaction.
The Principle Behind the Practice
HPLC operates on the same principles of chromatography as TLC but with significantly higher resolution and efficiency. A high-pressure pump forces the mobile phase through a column packed with a stationary phase.[18] The most common mode for pharmaceutical and drug development applications is Reversed-Phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, typically water and acetonitrile or methanol.[18][20] In RP-HPLC, nonpolar compounds are retained longer on the column, while polar compounds elute more quickly.
The separated components are detected as they exit the column, most commonly by a UV-Vis detector.[18] The output is a chromatogram, which plots the detector response against time. Each peak in the chromatogram represents a different compound, and the area under the peak is proportional to its concentration.[5][15]
Protocol for Reaction Monitoring by HPLC
-
Method Development (if not already established):
-
Select an appropriate column and mobile phase based on the polarity of the reactants and products. A good starting point for many organic reactions is a C18 column with a gradient elution from a high percentage of water (with a small amount of acid like formic or trifluoroacetic acid to improve peak shape) to a high percentage of acetonitrile or methanol.[21]
-
Optimize the gradient, flow rate, and column temperature to achieve good separation of all components of interest within a reasonable analysis time.
-
-
Sample Preparation:
-
At specified time intervals, withdraw a precise volume of the reaction mixture.
-
Quench the reaction if necessary to stop it at that time point. This can be done by rapid cooling or by adding a reagent that neutralizes a catalyst or reactant.
-
Dilute the sample to an appropriate concentration with a suitable solvent (often the mobile phase). The final concentration should be within the linear range of the detector. A general starting point is a concentration of less than 0.2 mg/mL.[1]
-
Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.
-
-
Analysis:
-
Inject a fixed volume of the prepared sample onto the HPLC system.
-
Acquire the chromatogram.
-
-
Data Interpretation and Quantification:
-
Identify the peaks corresponding to the starting material, product, and any other relevant species by comparing their retention times to those of authentic standards.
-
Integrate the area of each peak of interest.[7]
-
To obtain quantitative data (i.e., concentration), a calibration curve must be generated for each compound to be quantified. This involves preparing a series of standard solutions of known concentrations and plotting the peak area versus concentration.[22]
-
The concentration of each component in the reaction mixture at each time point can then be calculated from its peak area using the calibration curve.
-
Ultra-Performance Liquid Chromatography (UPLC): The Next Level of Speed and Resolution
UPLC is an advancement of HPLC that utilizes smaller stationary phase particles (typically less than 2 µm) and higher operating pressures.[3][23] This results in significantly faster analysis times, improved resolution, and enhanced sensitivity.[3][11][23] For high-throughput reaction screening and real-time monitoring, UPLC can provide a significant advantage.[13][24]
Gas Chromatography-Mass Spectrometry (GC-MS): Mastering the Volatiles
For reactions involving volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice.[4] It combines the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.
The Principle Behind the Practice
In GC, the sample is vaporized and injected into a column. An inert carrier gas (the mobile phase) carries the vaporized sample through the column, which contains a stationary phase (a liquid or polymer coated on a solid support).[25] Separation occurs based on the differential partitioning of the components between the mobile and stationary phases, which is largely dependent on their boiling points and polarities.[25]
As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).[12] The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for unambiguous identification.[9]
Protocol for Reaction Monitoring by GC-MS
-
Sample Preparation and Derivatization:
-
At various time points, take an aliquot of the reaction mixture.
-
Dilute the sample in a suitable volatile solvent.
-
For polar compounds containing functional groups like -OH, -NH, or -COOH, derivatization is often necessary to increase their volatility and thermal stability.[14][17] Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is a common derivatization technique.[16]
-
-
GC-MS Analysis:
-
Inject a small volume (typically 1 µL) of the prepared sample into the GC inlet.
-
The GC oven temperature is typically programmed to ramp up over time to facilitate the separation of compounds with a wide range of boiling points.
-
The mass spectrometer is set to scan a relevant mass range.
-
-
Data Interpretation:
-
The output is a total ion chromatogram (TIC), which is analogous to an HPLC chromatogram. Each peak represents a different compound.[7]
-
Identify the peaks by comparing their retention times and mass spectra to those of authentic standards or by searching a mass spectral library (e.g., NIST).
-
For quantitative analysis, a calibration curve can be constructed by analyzing standards of known concentrations, similar to HPLC.[21] Alternatively, an internal standard can be used for more accurate quantification.
-
Headspace GC for Highly Volatile Components
For reactions that produce or consume highly volatile compounds (e.g., gases, low-boiling solvents), headspace GC is an invaluable technique. In this method, the sample is placed in a sealed vial and heated, allowing the volatile components to partition into the gas phase (the headspace) above the sample.[23][24] A sample of the headspace is then injected into the GC, avoiding the introduction of non-volatile matrix components that could contaminate the system.[13][19]
In-situ Infrared (IR) Spectroscopy: A Real-Time Window into the Reaction
In-situ (or in the reaction) Infrared (IR) spectroscopy provides a non-invasive way to monitor the progress of a reaction in real-time, without the need for sampling.[26] This is particularly advantageous for reactions that are difficult to sample, such as those under high pressure or at very low temperatures, or for reactions involving unstable intermediates.[16]
The Principle Behind the Practice
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies.[21] Different functional groups (e.g., C=O, O-H, C-N) have characteristic absorption frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule.[19]
For reaction monitoring, an Attenuated Total Reflectance (ATR) probe is typically immersed directly into the reaction mixture.[6] An IR beam is passed through an internal reflection element (IRE) in the probe, and an evanescent wave penetrates a short distance into the reaction mixture.[15] The absorption of this evanescent wave by the components of the reaction mixture is measured, providing a real-time IR spectrum of the solution. By tracking the changes in the intensity of characteristic absorption bands of the reactants and products over time, the progress of the reaction can be monitored.[23]
Protocol for In-situ IR Reaction Monitoring
-
Setup:
-
Insert the ATR-FTIR probe into the reaction vessel. Ensure that the probe is positioned to be in good contact with the reaction mixture.
-
Set up the FTIR spectrometer to collect spectra at regular intervals (e.g., every minute).
-
-
Data Acquisition:
-
Collect a background spectrum of the solvent and any reagents that are present before the start of the reaction.
-
Initiate the reaction and begin collecting spectra.
-
-
Data Analysis and Interpretation:
-
Identify the characteristic absorption peaks for the starting material(s) and the product(s). For example, in a reaction where an alcohol (O-H stretch around 3300 cm⁻¹) is converted to a ketone (C=O stretch around 1715 cm⁻¹), you would monitor the disappearance of the O-H peak and the appearance of the C=O peak.
-
Plot the absorbance of these characteristic peaks as a function of time. This provides a reaction profile that shows the consumption of reactants and the formation of products.
-
For quantitative analysis, Beer's Law (A = εbc) can be applied, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration.[25] By creating a calibration curve of absorbance versus known concentrations, the concentration of a component can be determined throughout the reaction.[20]
-
Advantages of In-situ IR Spectroscopy
-
Real-time, continuous data: Provides a detailed kinetic profile of the reaction.[26]
-
Non-invasive: No need to withdraw samples, which can be beneficial for sensitive or hazardous reactions.[6]
-
Provides mechanistic insights: Can help to identify transient intermediates.[24]
-
Applicable to a wide range of reaction conditions: Can be used at high and low temperatures and pressures.[24]
Conclusion: Choosing the Right Tool for the Task
The selection of an appropriate analytical technique for reaction monitoring is a critical decision that can significantly impact the efficiency and success of a research or development project. While TLC offers a quick and easy qualitative assessment, HPLC and GC provide robust quantitative data for more detailed analysis. For real-time, in-situ monitoring, IR spectroscopy is an invaluable tool. By understanding the principles, protocols, and practical considerations of each of these techniques, researchers can gain a deeper understanding of their chemical reactions and accelerate the pace of discovery.
References
-
Mettler Toledo. ReactIR In-situ FTIR Spectrometers. [Link]
-
Khan Academy. Calculating retention factors for TLC (video). [Link]
-
Medium. Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]
-
Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
University of Toronto Scarborough. Thin Layer Chromatography. [Link]
-
Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
University of Colorado Boulder. Thin Layer Chromatography (TLC). [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]
-
Clairet Scientific. Reaction Monitoring with Spectroscopy - Process FTIR. [Link]
-
YouTube. ReactIR: A Quick Tutorial. [Link]
-
University of California, Davis. TLC Visualization Methods. [Link]
-
Study.com. How can TLC allow you to determine if your reaction has gone to completion. Explain. [Link]
-
Wikipedia. High-performance liquid chromatography. [Link]
-
T,C&A LAB. Quantitative Analysis by Infrared Spectroscopy: Methods and Procedures. [Link]
-
Chemistry Steps. Interpreting IR Spectra. [Link]
-
SlidePlayer. Quantitative Analysis in HPLC:. [Link]
-
Chrom Tech, Inc. How to Interpret and Analyze Chromatogram Data for Accurate Results. [Link]
-
YouTube. Can IR Spectroscopy Be Used For Quantitative Analysis?. [Link]
-
Quora. How to identify whether a reaction has been complete using TLC. [Link]
-
University of Rochester. How To: Monitor by TLC. [Link]
-
Earl N. Meyer. Thin Layer Chromatography (TLC). [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
YouTube. Visualizing a TLC plate. [Link]
-
Research and Reviews. Analytical Procedure of Thin Layer Chromatography Technique. [Link]
-
UCLA. Thin Layer Chromatography. [Link]
-
Coconote. TLC Monitoring of Reaction Progress. [Link]
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- 6. pubs.acs.org [pubs.acs.org]
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- 8. azom.com [azom.com]
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- 26. mt.com [mt.com]
Application Note: A Robust HPLC Purification Method for 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine Derivatives
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the purification of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine, a key heterocyclic building block in modern drug discovery and agrochemical research. The unique combination of a basic pyridine core with electron-withdrawing fluorine and trifluoromethyl groups, alongside an electron-donating methoxy group, presents specific challenges for chromatographic separation. This guide provides a comprehensive framework for achieving high purity, addressing issues such as peak shape, resolution from closely related impurities, and method scalability. We will delve into the rationale behind stationary phase selection, mobile phase optimization, and the implementation of a validated protocol suitable for researchers, scientists, and drug development professionals.
Introduction: The Purification Challenge
The synthesis of highly substituted pyridine derivatives like 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine is a cornerstone of contemporary medicinal chemistry. The trifluoromethyl group (-CF3) is known to enhance metabolic stability and binding affinity, while the fluorine and methoxy groups modulate electronic properties and lipophilicity, all of which are critical for tuning the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[1][2][3][4] Consequently, obtaining these intermediates in high purity is paramount for the integrity of subsequent synthetic steps and the reliability of biological screening data.[5]
However, the purification of this specific class of compounds by HPLC is not without its challenges:
-
Peak Tailing: The basic nitrogen atom in the pyridine ring can interact with residual acidic silanols on standard silica-based stationary phases, leading to poor peak shape and reduced resolution.[6]
-
Isomer Separation: Synthetic routes can often produce positional isomers with very similar physicochemical properties, making their separation a significant chromatographic hurdle.[6][7]
-
Complex Retention Behavior: The interplay between the hydrophobic trifluoromethyl group, the polar fluorine and methoxy groups, and the basic pyridine core results in a complex retention profile that requires careful method development.[1]
This application note provides a systematic approach to overcome these challenges, ensuring a reliable and efficient purification workflow.
Method Development Strategy: A Logic-Driven Approach
A successful purification strategy relies on a logical and scientifically grounded method development process. The flowchart below outlines the decision-making process for developing the optimal HPLC method for our target compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Navigating By-Products in Substituted Pyridine Synthesis
Welcome to the Technical Support Center for the synthesis of substituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with purity and by-product formation during their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. This center is structured as a dynamic resource, addressing common issues in a direct question-and-answer format, supplemented with detailed experimental workflows, data tables for quick reference, and mechanistic diagrams to visualize the chemistry at play.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is divided by synthetic method, addressing the most frequently encountered by-products and offering solutions to mitigate their formation and effect purification.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a robust method for creating dihydropyridines, which are subsequently oxidized to pyridines. However, this two-step nature is a primary source of potential by-products.
Q1: My Hantzsch reaction yields the expected dihydropyridine, but the subsequent oxidation step is low-yielding and produces multiple unidentified spots on my TLC. What is happening?
A1: This is a classic issue in Hantzsch synthesis. The problem often lies in the choice and application of the oxidizing agent. Harsh oxidants like nitric acid (HNO₃), potassium permanganate (KMnO₄), or chromium trioxide (CrO₃) can lead to over-oxidation or degradation of the pyridine ring, especially if it bears sensitive functional groups.[1] This results in a complex mixture of by-products and consequently, low yields of the desired pyridine.
Troubleshooting Workflow:
-
Re-evaluate Your Oxidant: Switch to a milder oxidizing agent. A common and effective alternative is iodine in refluxing methanol. Other options include chromium dioxide (CrO₂) or sodium chlorite.[1]
-
Optimize Reaction Conditions: Even with milder oxidants, temperature and reaction time are critical. Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times that can lead to decomposition.
-
Consider a One-Pot Approach: Some modern protocols utilize a "domino" synthesis where the Hantzsch condensation is immediately followed by an in-situ aromatization, often using a bifunctional catalyst like Pd/C on an acidic support (K-10 clay). This can prevent the isolation of the sensitive dihydropyridine intermediate.
Q2: I've isolated a by-product that has a similar mass to my expected pyridine but a different NMR spectrum. What could it be?
A2: It is highly likely you have formed an isomeric dihydropyridine, such as a 1,2-dihydropyridine, instead of or in addition to the expected 1,4-dihydropyridine intermediate. The reaction mechanism can branch, and under certain conditions, the cyclization can lead to these less stable isomers. These isomers can then lead to different, unexpected pyridine products upon oxidation.
Identification and Mitigation:
-
NMR Analysis: 1,2-dihydropyridines will have a distinct set of proton signals compared to their 1,4-counterparts. Consult detailed NMR spectroscopic studies of dihydropyridine isomers for precise chemical shift and coupling constant data.
-
Reaction Condition Adjustment: The formation of 1,2-dihydropyridines can be influenced by the nature of the aldehyde and the β-ketoester. Re-screening reaction conditions, such as solvent and temperature, may favor the formation of the desired 1,4-isomer.
Diagram 1: Hantzsch Synthesis - Formation of 1,4- vs. 1,2-Dihydropyridine By-products
Sources
Technical Support Center: Purification of Fluorinated Pyridine Compounds
Welcome to the Technical Support Center for the purification of fluorinated pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with purifying these valuable molecules. The introduction of fluorine atoms can significantly alter the physicochemical properties of pyridine rings, leading to enhanced metabolic stability, binding affinity, and bioavailability.[1][2] However, these same properties can introduce complexities in purification. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated pyridine compounds often difficult to purify by standard column chromatography?
A1: The purification challenges with fluorinated pyridines on silica gel arise from a combination of factors directly related to the introduction of fluorine atoms:
-
Altered Polarity and Basicity: Fluorine is a highly electronegative atom. Its presence on the pyridine ring has a strong electron-withdrawing effect, which can decrease the basicity of the pyridine nitrogen.[3] This altered basicity affects the interaction of the molecule with the acidic silanol groups on the surface of silica gel, potentially leading to strong binding, peak tailing, or even irreversible adsorption.[4]
-
Modified Intermolecular Interactions: Fluorine substitution can influence intermolecular forces, affecting how the compound interacts with both the stationary phase and the mobile phase.[1] This can result in co-elution with impurities that have similar polarities.
-
Compound Instability: Some fluorinated pyridines can be sensitive to the acidic nature of silica gel, leading to degradation during chromatography.[4]
Q2: I'm observing significant peak tailing for my fluorinated pyridine on a silica gel column. What can I do to improve the peak shape?
A2: Peak tailing is a common issue when purifying basic compounds like pyridines on acidic silica gel.[4] Here are several strategies to mitigate this problem:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. Commonly used additives include:
-
Triethylamine (Et₃N): Typically added at a concentration of 0.1-1% (v/v).[5]
-
Ammonia solution in methanol: A few drops can be effective.
-
-
Use of Deactivated Silica: Consider using a deactivated silica gel, which has fewer free silanol groups.
-
Alternative Stationary Phases: If tailing persists, switching to a different stationary phase may be necessary. Options include:
Q3: My fluorinated pyridine seems to be decomposing on the silica gel column. How can I purify it without degradation?
A3: Degradation on silica gel is a sign of compound instability under acidic conditions.[4] To avoid this, consider the following purification strategies:
-
Neutralization of Silica Gel: As mentioned in Q2, adding a basic modifier to the eluent can help.
-
Alternative Chromatography:
-
Preparative HPLC: High-performance liquid chromatography offers higher resolution and can be performed with a variety of columns and mobile phases, including non-acidic conditions.[1]
-
Reverse-Phase Chromatography: This technique uses a non-polar stationary phase and a polar mobile phase, avoiding the acidic environment of silica gel.
-
-
Non-Chromatographic Methods:
-
Crystallization: If your compound is a solid, crystallization can be a highly effective method for achieving high purity.[1][7] This technique relies on differences in solubility between your compound and impurities in a given solvent or solvent system.
-
Distillation: For volatile liquid compounds, distillation can be an excellent purification method.[8]
-
Liquid-Liquid Extraction: This can be used as a preliminary purification step to remove significant impurities based on their differential solubility in two immiscible liquid phases.[1]
-
Q4: How does the position and number of fluorine atoms on the pyridine ring affect its purification?
A4: The position and number of fluorine atoms have a profound impact on the molecule's electronic properties and, consequently, its purification characteristics.
-
Impact on Basicity and Lipophilicity: Fluorination generally decreases the basicity of the pyridine nitrogen due to the inductive effect of the fluorine atoms.[3] The number and position of fluorine atoms fine-tune this effect. Increased fluorination also tends to increase the molecule's lipophilicity (logD), which influences its retention in reverse-phase chromatography.[3]
-
Reactivity in Nucleophilic Aromatic Substitution (SNAr): Fluorine atoms can act as good leaving groups in SNAr reactions.[9][10] This is a crucial consideration during purification, as reactive nucleophiles present as impurities or in the purification system could potentially react with your target compound, especially under elevated temperatures. The reactivity is highly dependent on the fluorine's position relative to the nitrogen and other substituents.[9]
-
Crystal Packing: The degree of fluorination influences how the molecules pack in a crystal lattice, which is a key factor for successful purification by crystallization.[11]
Q5: Are there any specific safety precautions I should take when handling and purifying fluorinated pyridine compounds?
A5: Yes, it is crucial to handle all chemicals with care, and fluorinated compounds may present unique hazards.
-
General Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber or PVA), safety goggles, and a lab coat.[12][13]
-
Toxicity: Fluorinated organic compounds can have unique toxicological profiles. Always consult the Safety Data Sheet (SDS) for the specific compounds you are handling.[4]
-
Reactivity: Be aware of the potential for exothermic reactions, especially with strong acids, bases, or oxidizing agents.[14] Some fluorinating agents and their byproducts can be highly toxic and corrosive.[4]
-
Storage: Store fluorinated pyridine compounds in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials.[12][13]
Troubleshooting Guides
This section provides detailed, step-by-step protocols to address specific purification challenges.
Guide 1: Optimizing Column Chromatography for Tailing Fluorinated Pyridines
Problem: Your fluorinated pyridine streaks or tails on a silica gel TLC plate and gives poor separation during column chromatography.
Workflow:
Caption: Troubleshooting workflow for column chromatography.
Step-by-Step Protocol:
-
Initial TLC Analysis:
-
Dissolve a small sample of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a solvent system that gives your target compound an Rf value of approximately 0.2-0.4.
-
Visualize the spots under UV light and/or with a suitable stain. Note any streaking or tailing of the desired spot.
-
-
Mobile Phase Modification:
-
If tailing is observed, prepare a new eluent system containing a basic modifier. A good starting point is your original eluent with the addition of 0.1-1% triethylamine.[5]
-
Re-run the TLC with the modified eluent. You should observe a more compact spot with reduced tailing.
-
-
Column Preparation:
-
Pack your column with silica gel using the modified eluent.
-
Equilibrate the column by running several column volumes of the modified eluent through it before loading your sample.
-
-
Sample Loading and Elution:
-
Dissolve your crude material in a minimal amount of the modified eluent.
-
Load the sample onto the column.
-
Elute the column with the modified eluent, collecting fractions and monitoring by TLC.
-
-
Alternative Stationary Phases (if necessary):
-
If tailing persists even with a modified eluent, consider using a different stationary phase like neutral or basic alumina.[5]
-
Perform TLC analysis on alumina plates to determine a suitable eluent system before running the column.
-
Guide 2: Purification by Crystallization
Problem: Your fluorinated pyridine is a solid but is difficult to purify by chromatography due to instability or co-elution with impurities.
Workflow:
Caption: Decision workflow for purification by crystallization.
Step-by-Step Protocol:
-
Solvent Selection:
-
The key to successful crystallization is finding a suitable solvent or solvent system.[1]
-
Test the solubility of your crude material in a range of solvents (e.g., hexanes, ethyl acetate, ethanol, water) at room temperature and upon heating.
-
An ideal solvent will dissolve your compound when hot but not when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
-
Single Solvent Crystallization:
-
Place the crude solid in a flask.
-
Add a small amount of the chosen solvent and bring the mixture to a boil (with stirring).
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur.
-
To maximize yield, you can further cool the flask in an ice bath.
-
-
Solvent/Anti-Solvent Crystallization:
-
If a single suitable solvent cannot be found, use a solvent/anti-solvent system.
-
Dissolve the crude material in a minimal amount of a "good" solvent (in which it is highly soluble).
-
Slowly add an "anti-solvent" (in which the compound is insoluble) until the solution becomes cloudy.
-
Gently warm the mixture until it becomes clear again.
-
Allow the solution to cool slowly to induce crystallization.
-
-
Crystal Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
-
Purity Analysis:
-
Assess the purity of the crystallized material using appropriate analytical techniques such as NMR, LC-MS, or melting point analysis.[1]
-
Guide 3: Aqueous Workup for Removal of Pyridine-based Impurities
Problem: Your reaction mixture contains residual basic fluorinated pyridine starting materials or byproducts that need to be removed.
Step-by-Step Protocol:
-
Dissolution:
-
Dissolve your crude reaction mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
-
Acidic Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add a dilute aqueous acid solution (e.g., 1 M HCl or saturated aqueous NH₄Cl). The acidic solution will protonate the basic pyridine impurities, forming water-soluble salts.
-
Shake the funnel gently and allow the layers to separate.
-
Drain the aqueous layer. Repeat the wash if necessary (monitor by TLC).
-
-
Neutralization and Brine Wash:
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine (saturated aqueous NaCl) to remove any remaining water.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain your purified product.
-
Data Summary Tables
Table 1: Common Modifiers for Column Chromatography of Fluorinated Pyridines
| Modifier | Typical Concentration | Purpose | Considerations |
| Triethylamine (Et₃N) | 0.1 - 1% (v/v) | Neutralizes acidic silica gel, reduces tailing.[5] | Volatile, can be removed under vacuum. |
| Pyridine | 0.1 - 0.5% (v/v) | Can be effective but may be difficult to remove. | Use only if subsequent purification steps can remove it. |
| Ammonia (in MeOH) | ~1-2% of a 7N solution | Strong base for highly basic compounds. | Can affect some functional groups. |
Table 2: Purity Assessment Techniques for Fluorinated Pyridine Compounds
| Technique | Information Provided | Key Considerations for Fluorinated Compounds |
| ¹⁹F NMR | Presence of fluorine-containing impurities, structural confirmation.[1] | Provides a clean spectrum with a wide chemical shift range. |
| ¹H and ¹³C NMR | Structural confirmation and assessment of non-fluorinated impurities.[1] | C-F and H-F coupling can provide valuable structural information. |
| LC-MS | Purity assessment and molecular weight confirmation.[1] | Choice of column and mobile phase is critical for good separation. |
| GC-MS | Purity of volatile compounds and molecular weight confirmation.[15] | High resolution capillary columns are recommended.[15] |
| Melting Point | Indication of purity for solid compounds. | A sharp melting point range suggests high purity. |
Conclusion
The purification of fluorinated pyridine compounds presents a unique set of challenges that can be overcome with a systematic and informed approach. By understanding the influence of fluorine on the molecule's properties and by selecting the appropriate purification technique and conditions, researchers can successfully isolate these valuable compounds in high purity. This guide provides a foundation for troubleshooting common issues, but it is important to remember that each compound is unique, and optimization of these methods may be required.
References
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). National Institutes of Health.
- Hydrogen fluoride pyridine. (n.d.). Santa Cruz Biotechnology.
- Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds. (2025). BenchChem.
- Technical Support Center: Purification of Fluorinated Pyridine Intermediates. (2025). BenchChem.
- A Comparative Guide to Fluorinated Pyridin-2-ols for Drug Discovery. (2025). BenchChem.
- Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. (2015). ResearchGate.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society.
- Process for the preparation of fluorinated heterocyclic compounds. (1999). Google Patents.
- Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry.
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014). National Institutes of Health.
- Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. (2016).
- Safety Data Sheet: Pyridine. (n.d.). Carl ROTH.
- Safety Data Sheet. (2025).
- Safety Data Sheet. (n.d.).
- Application Notes and Protocols for the Synthesis of Fluorinated Pyridine Derivatives. (2025). BenchChem.
- troubleshooting guide for the purification of 4-Fluoro-N-pentylaniline. (2025). BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US5859255A - Process for the preparation of fluorinated heterocyclic compounds - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Item - Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives - American Chemical Society - Figshare [acs.figshare.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. carlroth.com [carlroth.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
Troubleshooting failed reactions of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine
Welcome to the technical support center for 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during your experiments with this versatile building block. The information provided is based on established chemical principles and field-proven insights for structurally related compounds.
Understanding the Reactivity of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine
The reactivity of the pyridine ring in 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine is governed by the electronic properties of its substituents. The strongly electron-withdrawing trifluoromethyl group at the 5-position, combined with the electronegativity of the fluorine at the 3-position and the pyridine nitrogen itself, significantly activates the ring for nucleophilic attack.[1] Conversely, the methoxy group at the 2-position is electron-donating, which can modulate the overall reactivity. This unique electronic profile makes it a valuable intermediate, particularly in cross-coupling and nucleophilic substitution reactions.
Troubleshooting Guide: Common Reaction Failures
This section addresses common issues encountered in three major classes of reactions involving 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a fundamental reaction for the functionalization of this molecule.[2] The electron-deficient nature of the pyridine ring facilitates the displacement of the fluoride at the C3 position or potentially the methoxy group at C2, depending on the nature of the nucleophile and reaction conditions.
Q1: My SNAr reaction with an amine nucleophile is sluggish and gives a low yield. What are the likely causes and how can I improve it?
A1: Low reactivity in SNAr reactions with this substrate can stem from several factors. The choice of base, solvent, and temperature are critical for success.
-
Causality: The reaction proceeds through a Meisenheimer complex, and its stability is key.[2] A strong enough base is required to deprotonate the nucleophile or to act as a scavenger for the HF generated if the fluorine is displaced. Polar aprotic solvents are generally preferred as they can solvate the charged intermediate without protonating the nucleophile. Increased temperature is often necessary to overcome the activation energy barrier, especially the disruption of aromaticity in the intermediate state.[3]
-
Troubleshooting Steps:
-
Choice of Base: If using a weaker base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as NaH or KHMDS to ensure complete deprotonation of your amine nucleophile.
-
Solvent Selection: Ensure your solvent is anhydrous and polar aprotic. DMF or DMSO are excellent choices as they can effectively stabilize the Meisenheimer intermediate.[4]
-
Temperature Optimization: Gradually increase the reaction temperature. Start from room temperature and increment to 60 °C, 80 °C, or even higher, monitoring for product formation and decomposition by TLC or LC-MS.
-
Nucleophile Concentration: Increasing the concentration of the nucleophile can also drive the reaction forward.
-
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMF, DMSO | Polar aprotic, stabilizes charged intermediates.[4] |
| Base | NaH, KHMDS, Cs₂CO₃ | Stronger bases for less nucleophilic amines. |
| Temperature | 60-120 °C | Overcomes activation energy. |
Q2: I am observing the displacement of the methoxy group instead of the fluorine atom. How can I control the regioselectivity?
A2: While the fluorine at C3 is a good leaving group, the methoxy group at C2 can also be displaced under certain conditions.
-
Causality: The regioselectivity of nucleophilic attack is a complex interplay of electronics and sterics. The position most activated by the electron-withdrawing groups is the primary site of attack. The trifluoromethyl group strongly activates the ortho (C4, C6) and para (C2) positions. The pyridine nitrogen activates the ortho (C2, C6) and para (C4) positions. The fluorine at C3 also contributes to the electron deficiency at C2 and C4. Thus, the C2 and C4 positions are highly activated. However, the fluorine at C3 is a better leaving group than the methoxy group in many SNAr reactions.[2] The choice of nucleophile and reaction conditions can tip the balance. Hard nucleophiles may favor displacement of the methoxy group, while softer nucleophiles might prefer to displace the fluorine.
-
Troubleshooting Steps:
-
Modify Reaction Temperature: Lowering the reaction temperature may favor the kinetically controlled product, which is often the displacement of the better leaving group (fluorine).
-
Screen Solvents: The polarity of the solvent can influence regioselectivity. Experiment with less polar aprotic solvents like THF or 1,4-dioxane.
-
Consider the Nucleophile: If possible, modify the nucleophile. A bulkier nucleophile might favor attack at the less sterically hindered position.
-
Suzuki-Miyaura Coupling
For Suzuki-Miyaura coupling, the C-F bond is generally unreactive. Therefore, this reaction is most relevant if there is another leaving group on the pyridine ring, or if a derivative such as 3-chloro-2-methoxy-5-(trifluoromethyl)pyridine is used. For the purpose of this guide, we will assume a scenario where a bromo or chloro derivative is being coupled.
Q3: My Suzuki coupling reaction is showing low to no conversion. What are the common points of failure?
A3: Failure in Suzuki coupling often points to issues with the catalyst system, base, or the integrity of the reagents.
-
Causality: The catalytic cycle of the Suzuki reaction involves oxidative addition of the aryl halide to the Pd(0) center, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the catalyst. Each of these steps has specific requirements. The oxidative addition to an electron-rich pyridine ring can be sluggish, requiring a bulky, electron-rich phosphine ligand to promote this step.[5] The choice of base is also crucial for the transmetalation step.
-
Troubleshooting Workflow:
Troubleshooting Suzuki Coupling
-
Step-by-Step Protocol for Optimization:
-
Reagent Quality: Ensure the boronic acid is not degraded (protodeborylation is a common issue). Use freshly purchased or properly stored boronic acid. Ensure the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is finely powdered and dry. Solvents must be rigorously degassed to prevent oxidation of the palladium catalyst.
-
Catalyst and Ligand: For an electron-rich pyridine system, standard catalysts like Pd(PPh₃)₄ may be inefficient. Switch to a more active system.
-
Base and Solvent System: The choice of base and solvent is interdependent.
-
For many pyridine couplings, K₃PO₄ in 1,4-dioxane/water is a robust system.
-
Cs₂CO₃ in toluene or DME can also be very effective.
-
-
Temperature: While many Suzuki reactions are run at elevated temperatures (80-110 °C), some unstable boronic acids may require lower temperatures with a more active catalyst.
-
| Catalyst System | Base | Solvent | Typical Temperature |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 100 °C |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 °C |
| XPhos Pd G3 | K₃PO₄ | THF / H₂O | 80 °C |
Buchwald-Hartwig Amination
Similar to the Suzuki coupling, the C-F bond is not typically displaced in a Buchwald-Hartwig reaction. This section assumes a derivative with a better leaving group (Cl, Br, I, or OTf) is being used.
Q4: My Buchwald-Hartwig amination is not proceeding to completion. What should I investigate?
A4: Incomplete Buchwald-Hartwig aminations are often due to an inappropriate choice of ligand, base, or catalyst poisoning.[7]
-
Causality: The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[8] The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis, making ligand choice particularly important. The basicity of the amine and the strength of the base used are critical for the formation of the palladium-amido complex.
-
Troubleshooting Steps:
-
Ligand Selection: The choice of ligand is paramount. For couplings with pyridines, bulky biarylphosphine ligands are generally required.
-
For primary amines: BrettPhos is often a good choice.
-
For secondary amines: XPhos or RuPhos can be effective.
-
Bidentate ligands like BINAP or DPPF can also be successful and may prevent catalyst inhibition by the pyridine nitrogen.[7]
-
-
Base Selection: A strong, non-nucleophilic base is required.
-
NaOt-Bu is a common and effective choice.
-
For base-sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ can be used, but this often requires a more active catalyst system and higher temperatures.
-
-
Solvent: Anhydrous, non-protic solvents are essential. Toluene, 1,4-dioxane, or DME are commonly used.
-
Catalyst Deactivation: If the reaction starts but then stalls, catalyst deactivation may be the issue. Ensure all reagents and the solvent are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon).
-
Buchwald-Hartwig Catalytic Cycle
Frequently Asked Questions (FAQs)
Q5: What is the recommended storage condition for 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine?
A5: It is recommended to store this compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration is advised.
Q6: Are there any known safety hazards associated with this compound?
Q7: Can the trifluoromethyl group participate in or interfere with reactions?
A7: The trifluoromethyl group is generally very stable and unreactive under most common synthetic conditions.[1] Its primary role is as a strong electron-withdrawing group, which activates the pyridine ring. It does not typically participate in the reactions discussed in this guide.
References
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine | C7H5ClF3NO | CID 2736618 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to the Purification of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine
Welcome to the technical support center for 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, practical advice on the purification of this fluorinated pyridine derivative. We will explore common impurities, troubleshoot routine purification challenges, and provide detailed protocols to help you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine?
A1: Impurities can arise from several sources, including incomplete reactions, side reactions, and the degradation of starting materials or products. Common impurities include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could be precursors like 2,3-dichloro-5-(trifluoromethyl)pyridine.
-
Isomeric Byproducts: The synthesis of trifluoromethylpyridines can sometimes lead to the formation of isomers.[1]
-
Hydrolysis Products: The 2-methoxy group on the pyridine ring can be susceptible to hydrolysis under acidic conditions, potentially forming the corresponding 2-hydroxypyridine derivative.[2]
-
Multi-halogenated Species: In syntheses involving chlorination, the formation of additional chlorinated byproducts is a possibility.[1]
Q2: My purified compound shows low purity in subsequent analyses. What could be the issue?
A2: Inconsistent purity results can be frustrating. Here are a few potential causes:
-
Compound Instability: Fluorinated pyridines can sometimes be unstable, especially if exposed to harsh conditions (e.g., strong acids or bases, high temperatures) during work-up or purification.
-
Inaccurate Analytical Methods: Ensure your analytical method (e.g., HPLC, GC, NMR) is properly validated for your compound. For instance, in HPLC, poor peak shape can lead to inaccurate purity calculations.
-
Contamination: Contamination can be introduced from solvents, glassware, or other laboratory equipment. Always use high-purity solvents and meticulously clean all equipment.
Q3: How does the fluorine atom in 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine affect its behavior during purification?
A3: The presence of fluorine can significantly alter a molecule's properties:
-
Polarity: Fluorine is highly electronegative, which can change the polarity of the molecule compared to its non-fluorinated analog. This will influence its retention in chromatography.[3]
-
Acidity/Basicity: The trifluoromethyl group is a strong electron-withdrawing group, which reduces the basicity of the pyridine nitrogen.[4] This can affect its interaction with acidic stationary phases like silica gel.
-
Boiling Point: Fluorination can affect the volatility of a compound, which is a key consideration for purification by distillation.
Troubleshooting Purification Challenges
This section addresses common issues encountered during the purification of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine and provides actionable solutions.
Purification by Column Chromatography
Column chromatography is a common and effective method for purifying fluorinated pyridine derivatives.[3] However, challenges such as poor separation and product degradation can arise.
Problem 1: Poor separation of the product from impurities (co-elution).
-
Possible Cause: The solvent system (eluent) may not have the optimal polarity to resolve your compound from impurities with similar polarities.
-
Solution:
-
Systematic TLC Analysis: Before running a column, perform a thorough solvent screen using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.4 for your target compound.[5]
-
Solvent System Modification:
-
Start with a non-polar solvent system like a mixture of hexanes and ethyl acetate and gradually increase the polarity.
-
If resolution is still poor, consider switching one of the solvents. For example, replacing ethyl acetate with dichloromethane or diethyl ether can alter the selectivity.
-
-
Stationary Phase Change: If optimizing the mobile phase is unsuccessful, consider a different stationary phase. While silica gel is standard, for some fluorinated compounds, a fluorinated stationary phase or alumina can provide different selectivity.[6][7]
-
Problem 2: Product tailing on the TLC plate and column, leading to broad peaks and poor separation.
-
Possible Cause: The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing.[8]
-
Solution:
-
Add a Basic Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to your eluent. This will neutralize the acidic sites on the silica, minimizing the unwanted interaction.[8]
-
Use a Deactivated Stationary Phase: Consider using a deactivated silica gel or basic alumina as your stationary phase.[7]
-
Problem 3: The product appears to be degrading on the column.
-
Possible Cause: The acidic nature of silica gel can cause the degradation of acid-sensitive compounds. As mentioned, the methoxy group could be susceptible to hydrolysis.
-
Solution:
-
Neutralize the Stationary Phase: Use a deactivated or neutral stationary phase.
-
Run the column quickly: Minimize the time your compound spends on the column by using flash chromatography.[5]
-
Work at lower temperatures: If the compound is thermally labile, consider performing the chromatography in a cold room.
-
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is essential for accurately determining the purity of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine. Below is a general-purpose reverse-phase HPLC method that can be used as a starting point.[9]
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample and Standard Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of a reference standard of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution using the batch to be tested.
Purification by Flash Column Chromatography
This protocol outlines a general procedure for purification using flash column chromatography.
-
TLC Analysis and Solvent Selection:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate).
-
Visualize the spots using a UV lamp (254 nm), as aromatic compounds often quench fluorescence.[10][11] If UV is not effective, other visualization techniques like iodine vapor can be used.[12][13][14]
-
Select a solvent system that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.[5]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent.
-
Carefully load the solution onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity).
-
Collect fractions and monitor the elution of your compound using TLC.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine.
-
Visualizing Purification Workflows
Troubleshooting Column Chromatography
Caption: A logical workflow for troubleshooting common column chromatography issues.
Purity Analysis Workflow
Caption: A systematic approach to verifying the purity of the final product.
References
-
Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. [Link]
-
University of California, Los Angeles. (n.d.). TLC Visualization Methods. [Link]
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Labster. (n.d.). TLC Visualization Methods. [Link]
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Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
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Organic Chemistry Tutor. (2020). Thin-Layer Chromatography (TLC). [Link]
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Chemistry LibreTexts. (2021). 5.7: Visualizing TLC Plates. [Link]
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Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
- Google Patents. (1990). US4942239A - Process for the production of 2-hydroxypyridine.
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SciSpace. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. [Link]
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Reich, E., & Schibli, A. (2007). The Mobile Phase. In High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. [Link]
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National Center for Biotechnology Information. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link]
-
University of Rochester. (n.d.). Chromatography: The Solid Phase. [Link]
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PubMed. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link]
-
myheplus. (n.d.). Activity Two: Techniques used to perform chromatography. [Link]
- Google Patents. (1987).
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Royal Society of Chemistry. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. [Link]
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SciSpace. (2017). Application of 19F NMR spectroscopy for content determination of fluorinated pharmaceuticals. [Link]
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J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
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ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print. [Link]
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Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. [Link]
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Acta Poloniae Pharmaceutica. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
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ChemRxiv. (2020). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. [Link]
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Royal Society of Chemistry. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. [Link]
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ResearchGate. (2008). Studies on Pyrazines. Part 39. Synthesis and Acidic Hydrolysis of 2-Hydroxy-5-methoxypyrazine. [Link]
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National Center for Biotechnology Information. (2018). Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions. [Link]
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SIELC. (n.d.). Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column. [Link]
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Royal Society of Chemistry. (1975). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. [Link]
-
PubChem. (n.d.). 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine. [Link]
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Side reactions to consider when using 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine
Welcome to the technical support center for 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential side reactions and troubleshoot common issues encountered during the use of this versatile building block. The following question-and-answer format provides in-depth technical guidance rooted in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: I am planning a nucleophilic aromatic substitution (SNAr) reaction. Which position on the pyridine ring is most susceptible to attack, and which is the better leaving group: fluoride or methoxide?
This is a critical question, as the regioselectivity of SNAr reactions with 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine is highly dependent on the nature of the nucleophile and the reaction conditions. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effects of both the fluorine atom and the trifluoromethyl group.[1][2]
-
Kinetic vs. Thermodynamic Control: Generally, SNAr reactions on poly-substituted aromatic rings can be under either kinetic or thermodynamic control. The initial site of attack is often the most electrophilic carbon, while the final product distribution may be governed by the stability of the intermediates and products.
-
Leaving Group Ability: In nucleophilic aromatic substitution, fluoride is typically a better leaving group than methoxide, especially in polar aprotic solvents.[1] This is due to the high electronegativity of fluorine, which polarizes the C-F bond and stabilizes the departing fluoride anion.
-
Positional Reactivity:
-
C-2 Position (Methoxy Group): The methoxy group is at a position activated by the ring nitrogen. However, the methoxy group itself is electron-donating by resonance, which can partially counteract this activation.
-
C-3 Position (Fluoro Group): The fluorine at the C-3 position is not as activated by the ring nitrogen as a substituent at the C-2 or C-4 position. However, the strong inductive effect of the fluorine and the adjacent trifluoromethyl group significantly lowers the electron density at this position.
-
Troubleshooting & Experimental Protocol:
To determine the regioselectivity for your specific nucleophile, a small-scale pilot experiment is highly recommended.
Protocol 1: Pilot SNAr Reaction to Determine Regioselectivity
Materials:
-
3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine
-
Nucleophile of interest (e.g., a primary or secondary amine)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel)
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine (1 equivalent).
-
Add the nucleophile (1.1-1.5 equivalents) and the base (2-3 equivalents).
-
Add the anhydrous solvent.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).
-
If no reaction is observed, gradually increase the temperature (e.g., to 50 °C, then 80 °C) while continuing to monitor.
-
Upon reaction completion or stabilization, perform an aqueous workup and extract the product.
-
Analyze the crude product mixture by ¹H NMR, ¹⁹F NMR, and LC-MS to identify the major and minor regioisomers.
Expected Outcomes & Interpretation:
| Product | Expected ¹⁹F NMR Signal | Interpretation |
| Substitution at C-3 (F is the leaving group) | Absence of the starting material's fluorine signal and the appearance of a new trifluoromethyl signal. | Indicates that fluoride is the preferred leaving group under these conditions. |
| Substitution at C-2 (OMe is the leaving group) | The fluorine signal will remain, likely with a shift in its chemical environment. | Suggests that methoxide is the leaving group. |
Visualizing SNAr Pathways:
Caption: Potential nucleophilic aromatic substitution pathways.
Q2: My reaction is sluggish, and upon heating, I am observing a significant amount of a byproduct that appears to be demethylated. How can I avoid this?
Demethylation of the 2-methoxy group is a known side reaction for methoxypyridines, particularly under harsh conditions such as high temperatures or the presence of strong nucleophiles or acids.[3][4][5]
Causality:
-
Strong Nucleophiles: Potent nucleophiles can attack the methyl group of the methoxy ether in an SN2 fashion, leading to demethylation.
-
High Temperatures: Elevated temperatures can provide the necessary activation energy for this undesired reaction pathway, especially in the presence of even moderately strong nucleophiles.[5]
-
Acidic Conditions: Trace amounts of acid can protonate the pyridine nitrogen, further activating the ring and potentially facilitating demethylation.
Troubleshooting & Prevention:
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration.
-
Use a Milder Base: If your reaction requires a base, consider switching to a less nucleophilic, bulkier base. For example, if you are using sodium methoxide, consider switching to potassium carbonate or an organic base like triethylamine or DBU.
-
Optimize Your Catalyst System (for Cross-Coupling): In the context of cross-coupling reactions, a more active catalyst system can allow for lower reaction temperatures, thus minimizing demethylation.[6] Experiment with different palladium precursors and phosphine ligands. Bulky, electron-rich ligands are often effective for activating less reactive C-Cl bonds at lower temperatures.[6]
-
Strictly Anhydrous and Inert Conditions: Ensure your reaction is set up under strictly anhydrous and inert conditions to prevent the formation of acidic species from the hydrolysis of reagents.
Q3: I am attempting a metal-halogen exchange or a directed lithiation. What are the potential pitfalls and expected regioselectivity?
The electronic properties of the substituents on the pyridine ring will heavily influence the outcome of lithiation reactions.
-
Metal-Halogen Exchange: This reaction typically involves the exchange of a halogen (usually bromine or iodine) with an organolithium reagent (e.g., n-BuLi or t-BuLi).[7][8] Fluorine is generally unreactive towards metal-halogen exchange.[7][8] Therefore, attempting a metal-halogen exchange on 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine with a standard organolithium reagent is unlikely to displace the fluorine and may lead to other side reactions.
-
Directed Lithiation (Deprotonation): This is a more likely pathway. The most acidic proton on the ring will be abstracted by a strong, non-nucleophilic base like lithium diisopropylamide (LDA).[9][10][11] The acidity of the ring protons is influenced by the inductive effects of the substituents.
-
The proton at the C-4 position is flanked by two strongly electron-withdrawing groups (fluorine at C-3 and trifluoromethyl at C-5), making it the most acidic proton and the most likely site for deprotonation.
-
The proton at the C-6 position is also a potential site for lithiation, though likely less acidic than the C-4 proton.
-
Potential Side Reactions:
-
Addition of the Organolithium Reagent: If a nucleophilic organolithium reagent like n-BuLi is used, there is a risk of nucleophilic addition to the pyridine ring, especially at elevated temperatures.[12]
-
Incorrect Regioselectivity: While C-4 is the predicted site of lithiation, other positions may also be deprotonated to a lesser extent, leading to a mixture of products after quenching with an electrophile.
Troubleshooting & Experimental Protocol:
To achieve clean, directed lithiation at the C-4 position, the use of LDA at low temperatures is recommended.
Protocol 2: Directed ortho-Lithiation and Electrophilic Quench
Materials:
-
3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-dimethylformamide for formylation, or iodine for iodination)
-
Standard workup and purification reagents
Procedure:
-
In a flame-dried, three-neck flask under a positive pressure of argon, dissolve 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.05 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add the electrophile (1.2 equivalents) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction to stir at -78 °C for another 1-2 hours, then slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Perform a standard aqueous workup and purify the product by column chromatography.
Visualizing Lithiation Pathways:
Caption: Directed lithiation at the C-4 position.
Summary of Potential Side Reactions and Mitigation Strategies
| Side Reaction | Triggering Conditions | Mitigation Strategies |
| SNAr at undesired position | Nucleophile-dependent | Conduct a pilot study; carefully analyze product mixture. |
| Demethylation | High temperatures; strong nucleophiles/bases. | Lower reaction temperature; use milder, non-nucleophilic bases; optimize catalyst for lower temperature reactions. |
| Addition of Organolithium Reagent | Use of nucleophilic organolithiums (e.g., n-BuLi); elevated temperatures. | Use a non-nucleophilic base like LDA; maintain low temperatures (-78 °C). |
| Low Reactivity in Cross-Coupling | Inactive catalyst system. | Screen bulky, electron-rich phosphine ligands and various palladium precursors. |
References
-
Collum, D. B. (2012). Lithium Diisopropylamide-Mediated Ortholithiation of 2-Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. The Journal of Organic Chemistry. Available at: [Link]
-
Gessner, V. H. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. Arkivoc. Available at: [Link]
-
Laramie, M. (2021). Exploring Fluoropyridine Electrolytes in Li-S Batteries: Balancing Performance and Stability across Temperatures. OSTI.GOV. Available at: [Link]
-
Collum, D. B. (2010). Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine. Journal of the American Chemical Society. Available at: [Link]
-
Prakash, G. K. S. (2018). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. ResearchGate. Available at: [Link]
-
Tsukamoto, M., & Nakamura, T. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]
-
Ngai, M. Y., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. Available at: [Link]
-
Shiao, M. J., Ku, W. S., & Hwu, J. R. (1993). Demethylation of methoxypyridines with sodium trimethylsilanethiolate. Heterocycles. Available at: [Link]
-
Chemistry Stack Exchange (2019). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Available at: [Link]
-
Khan Academy (2019). Nucleophilic aromatic substitutions. YouTube. Available at: [Link]
-
Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link]
- Dow Chemical Co. (1985). 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine. Google Patents.
-
Uchiyama, M., et al. (2020). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules. Available at: [Link]
-
Wikipedia (n.d.). Metal–halogen exchange. Available at: [Link]
-
Smith, D. M. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal. Available at: [Link]
-
University of Sheffield (n.d.). The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Available at: [Link]
-
University of Leeds (n.d.). (Hetero)aromatic Functionalisation 2 – Stoichiometric Metallation Reactions. Available at: [Link]
-
MacMillan Group, Princeton University (2007). The Mechanism of Lithium-Halogen Exchange. Available at: [Link]
-
Schmid, C. R., et al. (2004). Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale. Organic Process Research & Development. Available at: [Link]
-
ResearchGate (n.d.). Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale. Available at: [Link]
-
Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry. Available at: [Link]
- Dow Chemical Co. (1990). Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine. Google Patents.
- Ishihara Sangyo Kaisha Ltd. (1983). Process for producing 3-chloro-5-trifluoromethylpyridines. Google Patents.
-
PubChem (n.d.). 2-Methoxy-5-(trifluoromethyl)pyridine. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Demethylation of methoxypyridines with sodium trimethylsilanethiolate | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Stability of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine
Welcome to the technical support center for 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot stability issues encountered during synthetic transformations. Our focus is on understanding the inherent reactivity of this building block to proactively manage and enhance its stability under various reaction conditions.
Introduction: The Chemical Personality of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine
3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound, valued for the unique properties imparted by its substituents. The trifluoromethyl (CF₃) group, a strong electron-withdrawing moiety, significantly impacts the electronic nature of the pyridine ring. This potent inductive effect decreases the basicity of the pyridine nitrogen and can enhance metabolic stability in drug candidates.[1][2] However, this electronic profile also introduces specific reactivity patterns that can lead to instability and side reactions if not properly managed.
This guide will address common challenges in a question-and-answer format, providing both mechanistic explanations and actionable protocols to ensure the successful application of this versatile building block in your research.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Section 1: General Handling and Storage
Q1: What are the best practices for storing and handling 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine to prevent degradation?
A1: Proper storage is the first line of defense against degradation. Like many trifluoromethylated pyridines, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). Avoid exposure to strong oxidizing agents, moisture, and light.[3] Many pyridine derivatives are hygroscopic and can slowly react with atmospheric moisture over time.
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (2-8 °C) | Slows down potential decomposition pathways. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents reaction with atmospheric oxygen and moisture. |
| Container | Tightly sealed, amber glass | Protects from moisture and light-catalyzed degradation. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | Avoids potential vigorous and exothermic reactions. |
Section 2: Stability Under Acidic and Basic Conditions
Q2: My reaction requires acidic conditions, but I'm observing decomposition of my starting material. What is happening?
A2: The 2-methoxy group on the pyridine ring is susceptible to hydrolysis under acidic conditions, which can lead to the formation of the corresponding pyridone. The electron-deficient nature of the pyridine ring, exacerbated by the trifluoromethyl group, can make the methoxy group a target for nucleophilic attack by water, which is facilitated by protonation of the pyridine nitrogen or the methoxy oxygen.
Troubleshooting Acid-Mediated Decomposition:
-
Choice of Acid: Opt for milder or sterically hindered acids where possible. For example, using a bulky Lewis acid instead of a strong protic acid might coordinate to the pyridine nitrogen without promoting hydrolysis.
-
Anhydrous Conditions: Ensure your reagents and solvents are scrupulously dry. The presence of even trace amounts of water can initiate hydrolysis.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for the desired transformation.
-
Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the exposure of the starting material to acidic conditions.
Q3: I'm running a reaction with a strong base like LDA or n-BuLi and getting a complex mixture of products. Why is my compound unstable?
A3: There are two primary pathways for instability under strong basic conditions:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 3-position is activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent ring nitrogen and the trifluoromethyl group.[4] Strong bases, especially if they are also nucleophilic, can displace the fluoride.
-
Hydrolysis of the Methoxy Group: Strong aqueous bases can also promote the hydrolysis of the 2-methoxy group to the corresponding pyridone.
Troubleshooting Base-Mediated Decomposition:
-
Use of Non-Nucleophilic Bases: When a strong base is required for deprotonation, consider using non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) at low temperatures (-78 °C).
-
Directed Ortho-Metalation (DoM): The 2-methoxy group can direct lithiation to the 3-position. However, the acidity of the ring protons is significantly influenced by the trifluoromethyl group. If deprotonation at a specific site is desired, careful optimization of the base, solvent, and temperature is crucial. Metalation of pyridines can be complicated by nucleophilic addition of the organometallic reagent to the ring.[5]
-
Anhydrous Conditions: As with acidic conditions, ensure all reagents and solvents are anhydrous to prevent hydrolysis.
Section 3: Stability in Cross-Coupling Reactions
Q4: My Suzuki coupling reaction with 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine as the coupling partner is giving low yields and I'm recovering starting material or seeing defluorination. What are the likely causes?
A4: Low yields in palladium-catalyzed cross-coupling reactions are a common issue.[6] For this specific substrate, several factors could be at play:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center and inhibit catalytic activity. The choice of ligand is critical to modulate the electron density and steric environment of the palladium, preventing catalyst deactivation.
-
Competitive Nucleophilic Aromatic Substitution (SNAr): The fluoride at the 3-position can be displaced by nucleophiles present in the reaction mixture, such as hydroxide ions generated from the base (e.g., K₂CO₃ in the presence of water). This leads to the formation of a 3-hydroxypyridine derivative.
-
Hydrolysis of the Methoxy Group: The basic conditions of the Suzuki coupling can lead to the hydrolysis of the 2-methoxy group, especially at elevated temperatures.
-
Hydrodehalogenation: This is a common side reaction in cross-coupling where the halide is replaced by a hydrogen atom. This can be promoted by the presence of water or other proton sources.
Troubleshooting Protocol for Suzuki Coupling:
-
Reagent Purity: Ensure all reagents, especially the boronic acid, base, and solvent, are of high purity and anhydrous.
-
Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that are known to be effective for coupling with electron-deficient heteroaryl halides. These ligands can promote the desired reductive elimination over side reactions.
-
Base Selection: Use a non-nucleophilic, anhydrous base like Cs₂CO₃ or K₃PO₄. If using a carbonate base, ensure it is finely powdered and dried before use.
-
Inert Atmosphere: Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Temperature and Time Optimization: Start with a lower reaction temperature (e.g., 80 °C) and monitor the reaction progress. Prolonged heating at high temperatures can promote decomposition.
Experimental Workflow for Optimizing Suzuki Coupling
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions involving 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine.
Q5: I am attempting a Buchwald-Hartwig amination and observing significant side product formation. How can I improve the stability and selectivity?
A5: Similar to Suzuki coupling, Buchwald-Hartwig amination is sensitive to reaction conditions. The primary challenges with 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine are:
-
Competitive SNAr: The amine nucleophile can directly displace the 3-fluoro substituent without palladium catalysis, especially at higher temperatures.
-
Catalyst Inhibition: The amine starting material and the pyridine product can coordinate to the palladium catalyst, hindering its activity.
-
Base-Mediated Decomposition: Strong bases like sodium tert-butoxide can promote decomposition pathways if not used carefully.
Troubleshooting Buchwald-Hartwig Amination:
-
Ligand Choice: Use highly active, sterically hindered biaryl phosphine ligands (e.g., BrettPhos, AdBrettPhos) that are designed to facilitate C-N bond formation with challenging substrates.
-
Base and Solvent System: The choice of base is critical. Weaker bases like Cs₂CO₃ or K₃PO₄ are often preferred over alkoxides to minimize side reactions. The solvent should be anhydrous and capable of dissolving the reagents well (e.g., toluene, dioxane).
-
Temperature Control: Begin with lower temperatures and gradually increase if the reaction is sluggish. This can help to favor the palladium-catalyzed pathway over direct SNAr.
Logical Relationship of Instability Pathways
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine | C7H5ClF3NO | CID 2736618 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Work-up Procedures for 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine Reactions
Welcome to the technical support center for 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of working with this versatile building block. Here, we address common challenges and provide in-depth, field-proven insights to refine your work-up procedures and troubleshoot your reactions effectively.
Understanding the Reactivity of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine
3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound, valued in medicinal chemistry and materials science for its unique electronic properties.[1][2] The interplay of its substituents—a nucleophilically displaceable fluorine, an activating/directing methoxy group, and a strongly electron-withdrawing trifluoromethyl group—dictates its reactivity and potential challenges in post-reaction work-ups.[3][4]
The pyridine nitrogen can act as a base, complicating extractions and chromatography. The trifluoromethyl group enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack, particularly at the 2- and 6-positions.[5] The fluorine at the 3-position can also be a leaving group in nucleophilic aromatic substitution (SNAr) reactions.[3]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: Low or No Product Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: I am attempting an SNAr reaction to displace the 3-fluoro group with an amine nucleophile, but I am observing low to no conversion of my starting material. What are the likely causes and how can I improve my yield?
Answer:
Low yields in SNAr reactions with 3-fluoro-2-methoxy-5-(trifluoromethyl)pyridine can stem from several factors. The electron-withdrawing trifluoromethyl group at the 5-position activates the ring towards nucleophilic attack, but other factors can hinder the reaction.
Potential Causes & Solutions:
-
Insufficient Reaction Temperature: SNAr reactions on electron-deficient pyridine rings often require elevated temperatures to overcome the activation energy barrier.[6]
-
Troubleshooting: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without significant decomposition. A typical temperature range for these reactions is 80-120 °C.[7]
-
-
Inappropriate Base: The choice of base is critical. It must be strong enough to deprotonate the nucleophile (if it's an amine or alcohol) but not so strong as to cause unwanted side reactions.
-
Troubleshooting: If using a weaker base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as Cs₂CO₃ or NaH (for alcohols). The choice of base should be tailored to the pKa of your nucleophile.
-
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the cationic species and accelerate the reaction.
-
Troubleshooting: Ensure your solvent is anhydrous. Water can compete as a nucleophile and also affect the solubility of your reagents. If solubility is an issue, consider using a co-solvent system.
-
-
Side Reaction - Methoxy Group Displacement: While the fluorine at C3 is a target for substitution, under certain conditions, the methoxy group at C2 can also be displaced.
-
Troubleshooting: Analyze your crude reaction mixture by LC-MS to check for isomers. If methoxy displacement is observed, consider using milder reaction conditions (lower temperature, weaker base) to favor substitution at the more activated C3 position.
-
Experimental Workflow for a Typical SNAr Reaction:
Caption: General workflow for an SNAr reaction.
FAQ 2: Difficulty in Removing Pyridinium Salts During Aqueous Work-up
Question: After my reaction, I'm struggling to remove basic impurities, likely pyridinium salts, from my organic layer during extraction. My product seems to be partitioning into the aqueous layer. What's happening and how can I fix it?
Answer:
The basic nitrogen atom of the pyridine ring can be protonated during an acidic work-up, forming pyridinium salts that are soluble in the aqueous layer.[8] This can lead to significant product loss.
Causality:
-
Acidic Quench/Wash: If you are using an acidic solution (e.g., dilute HCl) to neutralize a basic reaction mixture or to remove basic impurities, your pyridine-containing product will also be protonated and move into the aqueous phase.
Troubleshooting Steps:
-
Neutral or Mildly Basic Quench: Quench your reaction with a neutral solution like saturated aqueous NH₄Cl or a mildly basic solution like saturated aqueous NaHCO₃.[9]
-
Careful pH Adjustment: If an acidic wash is necessary to remove other impurities, you can back-extract the acidic aqueous layer. After separating the initial organic layer, basify the aqueous layer with a base like NaOH or K₂CO₃ to a pH > 8. This will deprotonate your pyridinium salt, making it soluble in an organic solvent again. Then, re-extract the aqueous layer with your organic solvent (e.g., ethyl acetate, DCM).
-
Brine Wash: Always wash your combined organic layers with brine (saturated aqueous NaCl) to remove any remaining water and some water-soluble impurities.
Data Presentation: pH and Product Partitioning
| pH of Aqueous Layer | State of Pyridine Product | Expected Partitioning |
| < 4 | Protonated (Pyridinium Salt) | Primarily Aqueous Layer |
| 4 - 7 | Partially Protonated | Partitioning between layers |
| > 8 | Neutral | Primarily Organic Layer |
FAQ 3: Product Tailing During Silica Gel Column Chromatography
Question: My product is streaking or "tailing" badly on the silica gel column, leading to poor separation and impure fractions. How can I improve my chromatographic purification?
Answer:
Tailing of basic compounds like pyridines on silica gel is a common issue.[8] The acidic silanol groups (Si-OH) on the surface of the silica gel can interact strongly with the basic nitrogen of your pyridine product, causing it to move slowly and irregularly down the column.
Solutions:
-
Basified Eluent: Add a small amount of a volatile base to your eluent system.
-
Triethylamine (Et₃N): A common choice is to add 0.1-1% triethylamine to your solvent mixture. The triethylamine will compete with your product for the acidic sites on the silica gel, allowing your product to elute more cleanly.
-
Ammonia: For very basic compounds, a solution of 7N ammonia in methanol can be used as a polar modifier in your eluent system.
-
-
Alternative Stationary Phases:
-
Alumina (Al₂O₃): Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.
-
Deactivated Silica: You can deactivate silica gel by pre-treating it with a solution of your eluent containing the basic additive before loading your sample.
-
-
Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18) with a mobile phase like acetonitrile/water or methanol/water can be an excellent alternative.
Troubleshooting Decision Tree for Chromatography:
Caption: A decision tree for troubleshooting pyridine chromatography.
FAQ 4: Unexpected Hydrolysis of the 2-Methoxy Group
Question: During my reaction or work-up, I've identified a byproduct that appears to be the 2-hydroxy-pyridine derivative. What could be causing the hydrolysis of the methoxy group?
Answer:
The 2-methoxy group on the pyridine ring can be susceptible to hydrolysis under certain conditions, particularly in the presence of strong acids or bases at elevated temperatures.
Mechanistic Insight:
-
Acid-Catalyzed Hydrolysis: Strong acidic conditions can protonate the pyridine nitrogen, further activating the ring. Water can then act as a nucleophile, attacking the C2 position and leading to the displacement of methanol.
-
Base-Mediated Hydrolysis: While less common, strong bases at high temperatures can also promote nucleophilic attack by hydroxide ions, leading to the formation of the pyridin-2-one tautomer.
Preventative Measures:
-
Avoid Strong Acids: Whenever possible, use mild or non-acidic conditions for your reaction and work-up. If an acid is required, use it at low temperatures and for the shortest possible time.
-
Control Temperature: High temperatures can accelerate hydrolysis. If your desired reaction requires heat, carefully monitor for the formation of the hydroxy byproduct.
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions to minimize the presence of water, which is required for hydrolysis.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
- BenchChem. (2025). Technical Support Center: Purification of 5-(Trifluoromethyl)pyridine-2-thiol Derivatives.
- BenchChem. (2025). Technical Guide: Properties and Synthesis of Fluorinated Pyridines.
- BenchChem. (2025). A Comparative Guide to Fluorinated Pyridin-2-ols for Drug Discovery.
- Vulcanchem. (n.d.). 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine.
- Google Patents. (n.d.). Preparation of (trifluoromethyl)pyridines.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine.
- Reddit. (2017). Pyridine chemistry and possible reactions.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Chloro-5-fluoro-2-methoxypyridine.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Fluorinated Pyridine Derivatives.
- RSC Publishing. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines.
- Quora. (2017). Why does pyridine not undergo an electrophilic substitution reaction?
- Hartley, C. S. (n.d.). Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks.
- Michigan State University. (2017). Standard Operating Procedures Huang Lab.
- MDPI. (n.d.). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- OSTI.GOV. (n.d.). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks.
- Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
- ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst.
- ElectronicsAndBooks. (n.d.). Phosphorylated Derivatives of Hydroxy- and Methoxy-pyridines.
- BenchChem. (2025). Synthesis of 3-Chloro-5-fluoro-2-methoxypyridine: A Technical Guide.
- Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications.
- Google Patents. (n.d.). 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
- (n.d.). 3-Fluoro-2-methoxy-4-trifluoromethylpyridine.
- (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- European Patent Office. (n.d.). Preparation of \trifluoromethyl\pyridines.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- YouTube. (2019). nucleophilic aromatic substitutions.
- PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- NIH. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
- PubChem. (n.d.). 2-Methoxy-5-(trifluoromethyl)pyridine.
- PubChem. (n.d.). 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine.
- Sigma-Aldrich. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 98.
- ResearchGate. (n.d.). A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA.
- BLD Pharm. (n.d.). 3-Methoxy-2-methyl-5-(trifluoromethyl)pyridine.
- ResearchGate. (n.d.). 2‐Methoxy Pyridine.
- (n.d.). 3-chloro-2-methoxy-5-(trifluoromethyl)pyridine(cas# 175136-17-1).
- ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine (1227599-04-3) for sale [vulcanchem.com]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Preventing decomposition of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine during synthesis
.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine. This resource is designed to provide targeted troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this valuable fluorinated pyridine building block. As Senior Application Scientists, we have compiled this guide based on a combination of established chemical principles and practical laboratory experience to help you navigate the complexities of its synthesis and prevent unwanted decomposition.
Introduction: The Stability Challenge
3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine is a highly functionalized pyridine derivative. The pyridine ring is activated towards nucleophilic attack by the presence of both a fluorine atom and a strongly electron-withdrawing trifluoromethyl group. [1][2]This inherent reactivity, while synthetically useful, also presents a significant challenge: the potential for decomposition, particularly through nucleophilic aromatic substitution (SNAr) pathways. [3][4]The methoxy group at the 2-position is particularly susceptible to displacement by nucleophiles, leading to the formation of undesired byproducts and a reduction in the yield of the target compound. Understanding and controlling the factors that influence this decomposition is critical for a successful synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine in a question-and-answer format.
Question 1: I am observing significant formation of a byproduct that appears to be the 2-hydroxy-pyridine derivative during my reaction workup. What is causing this, and how can I prevent it?
Answer:
The formation of the 2-hydroxy-pyridine derivative is a classic example of methoxy group displacement via hydrolysis. This is a common decomposition pathway for 2-methoxypyridines, especially under aqueous acidic or basic conditions. [5] Potential Causes:
-
Aqueous Workup with Acid or Base: The use of acidic or basic aqueous solutions during the workup can provide the necessary conditions for hydrolysis of the methoxy group. The electron-withdrawing trifluoromethyl group further activates the pyridine ring, making the 2-position more susceptible to nucleophilic attack by water or hydroxide ions.
-
Residual Acid or Base: Incomplete neutralization of acidic or basic reagents from the reaction mixture can lead to hydrolysis during subsequent purification steps, such as chromatography.
-
Prolonged Exposure to Moisture: Leaving the reaction mixture or the crude product exposed to atmospheric moisture for extended periods can also contribute to hydrolysis, albeit at a slower rate.
Step-by-Step Solutions:
-
Neutral Workup: Whenever possible, perform the workup under neutral conditions. Use deionized water or a saturated brine solution (NaCl) for extractions.
-
Careful pH Adjustment: If an acid or base wash is necessary, perform it quickly and at a low temperature (0-5 °C) to minimize the rate of hydrolysis. Ensure complete neutralization to a pH of ~7 before proceeding.
-
Anhydrous Conditions: Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation.
-
Prompt Purification: Purify the crude product as soon as possible after the workup to minimize the time it is exposed to potential sources of moisture.
Question 2: My yield of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine is consistently low, and I suspect decomposition is occurring during the reaction itself. What reaction parameters should I investigate?
Answer:
Decomposition during the reaction is often a result of harsh reaction conditions or the presence of strong nucleophiles that can displace the methoxy group.
Potential Causes:
-
High Reaction Temperature: Elevated temperatures can provide the activation energy needed for unwanted side reactions, including nucleophilic substitution of the methoxy group by other species in the reaction mixture.
-
Strongly Nucleophilic Reagents or Byproducts: If your synthesis involves strong nucleophiles, they may compete with the desired reaction and attack the 2-position of the pyridine ring.
-
Prolonged Reaction Times: Extended reaction times increase the likelihood of side reactions and decomposition.
Step-by-Step Solutions:
-
Temperature Optimization: Carefully control the reaction temperature. It is often beneficial to start at a lower temperature and gradually increase it only if necessary to drive the reaction to completion. Monitor the reaction progress by a suitable analytical technique (TLC, LC-MS, or GC-MS) to determine the optimal temperature and time.
-
Reagent Selection: If possible, choose less nucleophilic reagents or bases. For example, if a base is required, a non-nucleophilic base like cesium carbonate (Cs₂CO₃) might be preferable to a stronger, more nucleophilic one. [3]3. Reaction Monitoring: Closely monitor the reaction progress to avoid unnecessarily long reaction times. Quench the reaction as soon as the starting material is consumed to a satisfactory level.
Question 3: I am having difficulty purifying the final product by column chromatography. The product seems to decompose on the silica gel. What are my options?
Answer:
Silica gel is acidic and can promote the decomposition of sensitive compounds, including the hydrolysis of the methoxy group in your product.
Potential Causes:
-
Acidity of Silica Gel: The acidic nature of standard silica gel can catalyze the hydrolysis of the methoxy group, especially if the eluent contains protic solvents like methanol.
-
Prolonged Contact Time: Long chromatography run times increase the exposure of the compound to the acidic stationary phase.
Step-by-Step Solutions:
-
Deactivated Silica Gel: Use silica gel that has been deactivated with a base, such as triethylamine. This can be done by adding a small percentage (e.g., 1%) of triethylamine to the eluent system.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic) or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).
-
Alternative Purification Methods: If chromatography remains problematic, explore other purification techniques such as distillation (if the compound is thermally stable and has a suitable boiling point) or recrystallization.
-
Rapid Chromatography: Optimize your chromatography conditions to minimize the run time. Use a stronger eluent system if possible to elute the product more quickly.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine to prevent decomposition?
A1: To ensure long-term stability, 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine should be stored in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., nitrogen or argon) is recommended to minimize exposure to moisture and oxygen.
Q2: How does the trifluoromethyl group influence the stability of the molecule?
A2: The trifluoromethyl (CF₃) group is a strong electron-withdrawing group. [1]This property significantly reduces the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. [2]While this electronic effect is often desirable for the intended reactivity, it also enhances the lability of the methoxy group at the 2-position, making the molecule more prone to nucleophilic substitution and subsequent decomposition. [6] Q3: Can the fluorine atom at the 3-position also be displaced?
A3: While the fluorine atom is a halogen, its displacement via nucleophilic aromatic substitution on a pyridine ring is generally less favorable than the displacement of the methoxy group at the activated 2-position, especially with common nucleophiles encountered during workup and purification. The relative leaving group ability can be influenced by reaction conditions. [3] Q4: Are there any specific analytical techniques recommended for monitoring the synthesis and detecting decomposition products?
A4: Yes, a combination of techniques is recommended for comprehensive monitoring:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): For more detailed analysis to identify the product and any byproducts, including the hydrolyzed 2-hydroxy derivative.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, and ¹³C): For structural confirmation of the final product and characterization of any isolated impurities. ¹⁹F NMR is particularly useful for confirming the integrity of the trifluoromethyl group.
Visualization of Decomposition Pathway
The primary decomposition pathway of concern is the hydrolysis of the methoxy group. The following diagram illustrates this process.
Caption: Hydrolysis of the target compound to its hydroxy derivative.
Experimental Workflow: Purification via Deactivated Silica Gel Chromatography
This protocol outlines a method to minimize decomposition during purification.
Caption: Workflow for purification using deactivated silica gel.
Quantitative Data Summary
| Parameter | Condition | Effect on Stability | Recommendation |
| pH of Workup | Acidic (pH < 6) or Basic (pH > 8) | Increased rate of hydrolysis | Maintain neutral pH (~7) |
| Temperature | > 80 °C (reaction dependent) | Increased rate of side reactions | Optimize for the lowest effective temperature |
| Chromatography | Standard Silica Gel | Potential for acid-catalyzed decomposition | Use deactivated silica or alternative phase |
| Storage | Exposed to air and moisture | Gradual hydrolysis over time | Store under inert gas in a cool, dry place |
References
- BenchChem. The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals.
- BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Chloro-5-fluoro-2-methoxypyridine.
- Shimizu, T., et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 2020.
- Google Patents. Process for the production of 2-hydroxypyridine. US4942239A.
- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- ACS Medicinal Chemistry Letters. The Dark Side of Fluorine.
- PubMed Central. Concerted Nucleophilic Aromatic Substitution Reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Temperature and Pressure for Fluorination Reactions
Welcome to the technical support center for optimizing fluorination reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature and pressure control in these critical transformations. Fluorination is a powerful tool in medicinal chemistry and materials science, capable of modulating the biological and physical properties of molecules.[1][2][3] However, achieving high yields and selectivities can be challenging. This resource provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments.
Section 1: Troubleshooting Guide for Common Fluorination Issues
This section addresses broad challenges often encountered in fluorination reactions, with a focus on how temperature and pressure can be manipulated to resolve them.
Issue 1: Low or No Product Yield
A common frustration in any synthesis is the failure to obtain the desired product. In fluorination reactions, this can often be traced back to reaction conditions that are not optimal for the specific substrate and reagent combination.
Q: My fluorination reaction is resulting in a low yield or no product. What are the likely causes related to temperature and pressure, and how can I troubleshoot this?
A: Low or no yield in fluorination reactions can be attributed to several factors. A systematic approach to troubleshooting is the most effective way to identify and solve the problem.
Causality Behind Experimental Choices:
-
Reaction Kinetics and Activation Energy: Many fluorination reactions have a significant activation energy barrier. If the reaction temperature is too low, the reacting molecules may not have sufficient kinetic energy to overcome this barrier, resulting in a slow or non-existent reaction.[4][5][6]
-
Reagent Stability: Some fluorinating reagents, such as DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor, can degrade over time, especially if not stored under anhydrous conditions.[4][7] Elevated temperatures can also accelerate the decomposition of thermally sensitive reagents.
-
Solvent Compatibility: The choice of solvent is crucial. The solvent must be anhydrous and compatible with the fluorinating agent.[4][7] For example, electrophilic reagents like Selectfluor can react exothermically and sometimes violently with solvents like DMF, pyridine, and DMSO.[8][9]
Troubleshooting Workflow for Low Yield:
Below is a logical workflow to diagnose and address low-yield issues.
Caption: Troubleshooting workflow for low or no product yield.
Detailed Troubleshooting Steps:
-
Verify Reagent Activity: Always start by ensuring your fluorinating agent is active. For reagents like DAST and Deoxo-Fluor, using a fresh bottle is recommended.[4][7]
-
Optimize Reaction Temperature:
-
If no reaction is observed: Gradually increase the reaction temperature in small increments (e.g., 10 °C).[4][8] Some deoxyfluorinations, for instance, require heating to proceed at a reasonable rate.[4]
-
Monitor for decomposition: Be cautious, as higher temperatures can also promote side reactions and reagent decomposition.[4]
-
-
Consider Pressure for Gaseous Reagents:
-
For reactions involving gaseous fluorinating agents like elemental fluorine (F₂) or sulfuryl fluoride (SO₂F₂), the partial pressure of the gas is a critical parameter.[5][10]
-
Increasing the pressure of the fluorinating gas can increase its concentration in the reaction mixture, potentially accelerating the reaction rate.[5] However, this must be done with extreme caution and with appropriate high-pressure equipment.
-
Issue 2: Poor Selectivity (Regio- or Stereoselectivity)
Achieving the desired selectivity is a common hurdle in the functionalization of complex molecules. Fluorination is no exception, and temperature can be a powerful tool to influence the outcome.
Q: My fluorination reaction is producing a mixture of isomers. How can I improve the regioselectivity or stereoselectivity by optimizing temperature?
A: Poor selectivity often arises from competing reaction pathways with similar activation energies. By carefully controlling the temperature, you can often favor one pathway over another.
Causality Behind Experimental Choices:
-
Kinetic vs. Thermodynamic Control: At lower temperatures, reactions are typically under kinetic control, meaning the major product is the one that is formed fastest (i.e., has the lowest activation energy). At higher temperatures, reactions can shift towards thermodynamic control, where the most stable product is favored.
-
Transition State Geometries: Temperature can influence the flexibility of molecules and the geometries of transition states, which can in turn affect stereoselectivity.
Strategies for Improving Selectivity:
| Parameter | Recommendation for Improving Selectivity | Rationale |
| Temperature | Lower the reaction temperature. | Often, the desired reaction pathway has a lower activation energy than competing side reactions. By reducing the thermal energy of the system, you can favor the kinetically preferred product. For example, in some enantioselective fluorinations, lowering the temperature has been shown to improve enantiomeric excess.[11] |
| Temperature | Screen a range of temperatures. | The optimal temperature for selectivity is highly substrate-dependent. A systematic screening of temperatures (e.g., from -78 °C to room temperature) can help identify the ideal conditions.[6] |
Issue 3: Formation of Side Products (e.g., Elimination, Rearrangement, Decomposition)
The formation of unwanted byproducts can significantly reduce the yield of the desired fluorinated compound and complicate purification.
Q: My reaction is generating significant amounts of elimination or rearrangement byproducts. How can temperature and pressure be adjusted to minimize these?
A: The formation of side products is often a sign that the reaction conditions are too harsh.
Causality Behind Experimental Choices:
-
Elimination Reactions: Elimination reactions are often favored at higher temperatures.[4] This is because they typically have a higher activation energy and lead to an increase in entropy.
-
Carbocation Rearrangements: If the reaction proceeds through a carbocation intermediate, higher temperatures can provide the energy needed for rearrangements to more stable carbocations.
-
Substrate/Product Decomposition: Both the starting material and the desired product can be unstable at elevated temperatures, leading to decomposition.
Troubleshooting Side Product Formation:
Caption: Troubleshooting workflow for minimizing side product formation.
Detailed Recommendations:
-
Lower the Reaction Temperature: This is often the most effective way to reduce elimination and other temperature-sensitive side reactions.[4]
-
Consider a Milder Reagent: If lowering the temperature is not effective or leads to a sluggish reaction, a less reactive fluorinating agent might be necessary. For example, PyFluor is reported to produce fewer elimination byproducts compared to DAST.[4]
-
Pressure Control: For reactions with gaseous reagents, operating at lower pressures can sometimes reduce the rate of side reactions. However, this may also decrease the rate of the desired reaction.
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to specific questions that researchers frequently encounter when optimizing temperature and pressure in fluorination reactions.
Q1: What are the general temperature ranges for nucleophilic and electrophilic fluorination reactions?
A1: The optimal temperature range is highly dependent on the specific reagents and substrate. However, some general guidelines can be provided:
| Fluorination Type | Common Reagents | Typical Temperature Range | Notes |
| Nucleophilic | KF, CsF, DAST, Deoxo-Fluor | Room temperature to elevated temperatures (e.g., >100 °C for SₙAr) | SₙAr reactions often require high temperatures to overcome the high activation energy of aromatic substitution.[8] |
| Electrophilic | Selectfluor®, NFSI | -78 °C to room temperature | These reactions are often performed at low temperatures to control selectivity and minimize side reactions.[11] |
Q2: How does pressure affect the safety of fluorination reactions?
A2: Pressure is a critical safety consideration, especially when working with highly reactive gaseous fluorinating agents like F₂.
-
Over-pressurization: Reactions that produce gaseous byproducts can lead to a dangerous buildup of pressure in a sealed reaction vessel. Always use an appropriate pressure-relief system.
-
Handling Gaseous Reagents: Elemental fluorine is extremely reactive and toxic.[7][12] It should only be handled in specialized equipment, such as a continuous flow reactor, which minimizes the amount of gas present at any given time.[13][14] High-pressure reactions with fluorine require robust engineering controls and should only be performed by highly trained personnel.
Q3: Are there any specific considerations for late-stage fluorination reactions in drug discovery?
A3: Yes, late-stage fluorination presents unique challenges. The substrates are often complex and possess multiple functional groups, making selectivity a primary concern.[2][15][16]
-
Mild Conditions are Key: To avoid unwanted side reactions with other functional groups, late-stage fluorinations are typically performed under the mildest possible conditions. This often means using lower temperatures and highly selective fluorinating reagents.[3]
-
Optimization is Crucial: Due to the complexity of the substrates, a thorough optimization of reaction conditions, including temperature, is often necessary to achieve a good yield of the desired product.
Q4: Can you provide a general experimental protocol for optimizing the temperature of a fluorination reaction?
A4: The following is a general, stepwise protocol for temperature optimization. Always consult the Safety Data Sheet (SDS) for your specific reagents and follow all institutional safety guidelines.
Experimental Protocol: Temperature Screening for Fluorination
-
Initial Reaction Setup:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the substrate and solvent.
-
Cool the mixture to the initial screening temperature (e.g., -78 °C using a dry ice/acetone bath).
-
-
Reagent Addition:
-
Slowly add the fluorinating agent to the cooled solution. For solid reagents, they can be added in portions. For liquid reagents, a syringe pump is recommended for controlled addition.
-
-
Reaction Monitoring:
-
Stir the reaction at the set temperature and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR).
-
-
Temperature Variation:
-
If no reaction is observed after a reasonable amount of time (e.g., 1-2 hours), allow the reaction to slowly warm to the next temperature point (e.g., -40 °C, 0 °C, room temperature).
-
Continue to monitor the reaction at each temperature.
-
-
Work-up and Analysis:
-
Once the reaction is complete or has reached the highest desired temperature, quench the reaction appropriately (e.g., with a saturated aqueous solution of sodium bicarbonate for electrophilic fluorinations).
-
Extract the product, dry the organic layer, and concentrate under reduced pressure.
-
Analyze the crude product to determine the yield and selectivity at each temperature.
-
Section 3: Safety First: A Non-Negotiable Pillar
Working with fluorinating agents demands the utmost attention to safety. Many of these reagents are toxic, corrosive, and can react violently with common laboratory chemicals.[7][9][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and gloves that are compatible with the chemicals being used.[17] For work with hydrogen fluoride (HF) or reagents that can generate HF, specialized acid-resistant gloves are mandatory.[4]
-
Engineering Controls: All manipulations of fluorinating agents should be performed in a well-ventilated chemical fume hood.[17] For particularly hazardous reagents like F₂, a glove box or a continuous flow reactor is recommended.[13][17]
-
Emergency Preparedness: Ensure that an appropriate eyewash station and safety shower are readily accessible. For work with HF, have a tube of calcium gluconate gel available as an immediate first aid treatment for skin contact.[12][17]
By understanding the fundamental principles of how temperature and pressure influence fluorination reactions and by adopting a systematic and safety-conscious approach to experimentation, researchers can overcome common challenges and successfully incorporate fluorine into their target molecules.
References
Sources
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- 2. pharmtech.com [pharmtech.com]
- 3. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
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- 12. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
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- 14. researchgate.net [researchgate.net]
- 15. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. dash.harvard.edu [dash.harvard.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Selectfluor and NFSI exo-glycal fluorination strategies applied to the enhancement of the binding affinity of galactofuranosyltransferase GlfT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
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- 23. pubs.acs.org [pubs.acs.org]
- 24. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 25. Effect of Temperature on the Reaction Products of Silicon in Fluorine-Based Plasmas [e-asct.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]
- 28. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 29. scientificupdate.com [scientificupdate.com]
- 30. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. vikanemonitor.com [vikanemonitor.com]
- 34. mdpi.com [mdpi.com]
- 35. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J [pubs.rsc.org]
- 36. Recent Advances on Fluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 37. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 38. npic.orst.edu [npic.orst.edu]
- 39. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 40. pubs.acs.org [pubs.acs.org]
- 41. alfa-chemistry.com [alfa-chemistry.com]
- 42. researchgate.net [researchgate.net]
- 43. data.epo.org [data.epo.org]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Assignment of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine
For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation of novel compounds is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for this purpose. This guide provides an in-depth analysis and predicted spectral assignment for 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine, a compound of interest due to the common occurrence of such substituted pyridine rings in pharmacologically active molecules.
The Structural Landscape and Its NMR Implications
The substitution pattern on the pyridine ring—a fluorine atom, a methoxy group, and a trifluoromethyl group—creates a distinct electronic environment that governs the chemical shifts and coupling constants of the remaining ring protons and carbons. The fluorine and trifluoromethyl groups are strongly electron-withdrawing, while the methoxy group is electron-donating through resonance and slightly withdrawing through induction. These competing effects lead to a predictable, yet nuanced, NMR spectrum.
Predicted ¹H NMR Spectral Assignment
The ¹H NMR spectrum of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, H-4 and H-6, in addition to a singlet for the methoxy group protons.
Table 1: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~7.8 - 8.0 | Doublet of quartets (dq) | ³J(H4-F3) ≈ 8-10 Hz, ⁵J(H4-CF3) ≈ 1-2 Hz |
| H-6 | ~8.3 - 8.5 | Doublet (d) | ⁴J(H6-F3) ≈ 2-3 Hz |
| -OCH₃ | ~4.0 - 4.2 | Singlet (s) | - |
The rationale for these assignments is rooted in the electronic and through-bond coupling effects of the substituents:
-
H-6: This proton is situated between the nitrogen atom and the strongly electron-withdrawing trifluoromethyl group, leading to significant deshielding and a downfield chemical shift. It is expected to appear as a doublet due to a four-bond coupling (⁴J) to the fluorine at position 3.
-
H-4: This proton is deshielded by the adjacent trifluoromethyl group. Its signal will be split into a doublet by the fluorine at position 3 (³J) and further into a quartet by the three fluorine atoms of the trifluoromethyl group (⁵J), resulting in a doublet of quartets.[3]
-
-OCH₃: The methoxy protons will appear as a singlet in the typical region for such groups attached to an aromatic ring.
Predicted ¹³C NMR Spectral Assignment
The ¹³C NMR spectrum will display six signals for the pyridine ring carbons and one for the methoxy carbon. The chemical shifts and multiplicities will be heavily influenced by C-F couplings.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| C-2 | ~155 - 160 | Doublet (d) | ²J(C2-F3) ≈ 15-25 Hz |
| C-3 | ~140 - 145 | Doublet (d) | ¹J(C3-F3) ≈ 230-250 Hz |
| C-4 | ~130 - 135 | Doublet of quartets (dq) | ²J(C4-F3) ≈ 20-30 Hz, ²J(C4-CF3) ≈ 35-45 Hz |
| C-5 | ~120 - 125 | Quartet (q) | ¹J(C5-CF3) ≈ 270-280 Hz |
| C-6 | ~145 - 150 | Doublet of quartets (dq) | ³J(C6-F3) ≈ 3-5 Hz, ³J(C6-CF3) ≈ 3-5 Hz |
| -CF₃ | ~120 - 125 | Quartet (q) | ¹J(C-F) ≈ 270-280 Hz |
| -OCH₃ | ~55 - 60 | Singlet (s) | - |
Key factors influencing these assignments include:
-
Large one-bond C-F couplings (¹J): The carbons directly attached to fluorine (C-3) and the trifluoromethyl group (C-5 and the CF₃ carbon itself) will exhibit very large coupling constants.[4][5]
-
Two- and three-bond C-F couplings (²J, ³J): These smaller, but significant, couplings will be observed for the other ring carbons, providing crucial information for definitive assignment.[6]
-
Substituent Effects on Chemical Shifts: The electron-donating methoxy group will shield C-2, while the electron-withdrawing fluorine and trifluoromethyl groups will deshield the carbons they are attached to and their ortho and para positions.
Experimental Protocol for NMR Analysis
To obtain high-quality NMR spectra for 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine, the following experimental protocol is recommended.[7]
1. Sample Preparation:
-
Purity: Ensure the compound is of high purity (>95%) to avoid interfering signals.
-
Solvent: Choose a deuterated solvent in which the compound is fully soluble, such as chloroform-d (CDCl₃) or acetone-d₆. The choice of solvent can slightly influence chemical shifts.[1]
-
Concentration: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a 5 mm NMR tube.
-
Filtration: Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.
2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution of complex multiplets.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
A proton-coupled ¹³C spectrum can be acquired to observe the C-H coupling constants, which can aid in assignment.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.
-
Visualizing the Assignment Logic
The following diagram illustrates the key through-bond correlations that are essential for the complete spectral assignment.
Sources
- 1. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Predictive Guide to the Mass Spectrometry Fragmentation of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine
This guide provides an in-depth, predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern for 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine. In the absence of a publicly available experimental spectrum for this specific molecule, this document serves as a vital resource for researchers, scientists, and drug development professionals. By leveraging established fragmentation principles and comparative data from structurally analogous compounds, we can construct a reliable, hypothetical fragmentation scheme to aid in the identification and structural elucidation of this and similar complex heterocyclic molecules.
The trifluoromethylpyridine scaffold is a critical pharmacophore in modern agrochemicals and pharmaceuticals, prized for its unique electronic properties and metabolic stability[1]. Understanding the mass spectrometric behavior of its derivatives is paramount for metabolism studies, impurity profiling, and quality control. This guide explains the causal mechanisms behind the predicted fragmentation pathways, offering a robust framework for interpreting future experimental data.
Molecular Structure and Properties
A thorough analysis begins with the fundamental properties of the target molecule.
-
Molecular Formula: C₇H₅F₄NO
-
Average Molecular Weight: 195.12 g/mol
-
Monoisotopic Mass: 195.0307 Da
The structure contains several key features that will dictate its fragmentation: a stable pyridine ring, a methoxy group prone to alpha-cleavage, a trifluoromethyl group known for specific losses, and a strongly bonded fluorine atom. The aromaticity of the pyridine ring suggests that the molecular ion peak (M•+) will likely be present and relatively intense[2].
Predicted Fragmentation Pathways under Electron Ionization
Upon entering the mass spectrometer's ionization chamber, the molecule is bombarded with high-energy electrons, ejecting an electron to form the molecular ion, [C₇H₅F₄NO]•+, at m/z 195 . This energetically unstable ion will then undergo a series of predictable fragmentation reactions to form more stable daughter ions. The primary fragmentation sites are the substituents on the stable pyridine core.
The following diagram illustrates the most probable fragmentation cascades originating from the molecular ion.
Caption: Predicted EI fragmentation pathways for 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine.
Causality of Predicted Fragmentations:
-
Loss of Trifluoromethyl Radical (•CF₃) → m/z 126 (High Abundance): This is predicted to be a dominant fragmentation pathway. The C-CF₃ bond is often weaker than the C-F bond on the aromatic ring, and the loss of the electron-withdrawing •CF₃ radical is a common and favorable process in trifluoromethyl-substituted heterocycles[3]. The resulting ion at m/z 126 retains the stable, substituted pyridine ring. Data from related compounds like 2-Chloro-4-trifluoromethylpyridine and 3-(Trifluoromethyl)pyridine also show significant fragments corresponding to the loss of the trifluoromethyl group or its components[4][5].
-
Loss of Methyl Radical (•CH₃) → m/z 180 (Moderate Abundance): The methoxy group provides a classic site for α-cleavage, a charge-site initiated fragmentation[6]. The loss of a methyl radical results in a stable, resonance-delocalized oxonium ion. This fragment is expected to be a significant peak in the spectrum.
-
Loss of Methoxy Radical (•OCH₃) → m/z 164 (Low to Moderate Abundance): Cleavage of the entire methoxy group is also possible, though typically less favored than the loss of a simple methyl radical. This pathway results in an ion representing the fluorinated trifluoromethylpyridine core.
-
Loss of Neutral Hydrogen Fluoride (HF) → m/z 175 (Low Abundance): The elimination of neutral molecules like HF can occur, particularly if it leads to a more stable cyclic or rearranged ion structure. This is often observed as a minor peak.
-
Secondary Fragmentation: The primary fragment ions can undergo further decomposition. For instance, the ion at m/z 180 ([M - •CH₃]⁺) could subsequently lose carbon monoxide (CO) to yield a fragment at m/z 152. The pyridine-containing ion at m/z 126 ([M - •CF₃]⁺) could lose hydrogen cyanide (HCN), a characteristic fragmentation of pyridine rings, to produce an ion at m/z 99.
Comparative Data Summary
To ground our predictions, we compare the expected behavior with known data from similar structures. This comparative approach strengthens the validity of the proposed fragmentation scheme.
| Compound Name | Molecular Ion (m/z) | Key Fragments (m/z) & Neutral Loss | Reference |
| 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine (Predicted) | 195 | 126 (-•CF₃), 180 (-•CH₃), 164 (-•OCH₃) | N/A |
| 3-(Trifluoromethyl)pyridine | 147 | 127 (-HF), 98 (-•CF₂H), 78 (-CF₃) | [NIST WebBook][5] |
| 2-Chloro-4-(trifluoromethyl)pyridine | 181 (M•+) | 146 (-Cl), 112 (-CF₃) | [NIST WebBook][4] |
| General Trifluoromethyl Heterocycles | Varies | Often show prominent peaks for [M-CF₃]⁺ or [M-CF₂]•+ | [Fluorine Notes][3] |
This comparison highlights a consistent theme: the lability of the trifluoromethyl group is a key driver of fragmentation in these systems. The presence of the methoxy group in our target molecule introduces competing fragmentation channels, primarily the loss of a methyl radical.
Proposed Experimental Protocol: GC-MS Analysis
To validate these predictions, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. This method is designed to provide excellent separation for a semi-volatile compound like this and generate a clean, reproducible EI mass spectrum.
Caption: Standard GC-MS workflow for the analysis of the target compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the analyte at approximately 1 mg/mL in a high-purity volatile solvent (e.g., ethyl acetate, dichloromethane).
-
Perform a serial dilution to a final working concentration of 1-10 µg/mL.
-
Transfer the final solution to a 2 mL glass autosampler vial with a septum cap.
-
-
GC-MS Instrument Parameters:
-
Gas Chromatograph (GC):
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Injection Mode: Split (20:1 ratio is a good starting point to avoid column overload).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is recommended.
-
Oven Temperature Program: Initial temperature of 60°C for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV (standard for library matching and reproducible fragmentation).
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400 to ensure capture of all relevant fragments and the molecular ion.
-
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the peak, ensuring background subtraction is performed.
-
Identify the molecular ion peak at m/z 195.
-
Correlate the major fragment ions in the experimental spectrum with the predicted fragments (m/z 180, 126, 164, etc.) to confirm the structure.
-
Conclusion
This guide establishes a robust, theoretically-grounded framework for understanding the mass spectrometric fragmentation of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine. The primary predicted fragmentation pathways involve the competitive loss of a trifluoromethyl radical (leading to a base peak or major fragment at m/z 126) and the loss of a methyl radical from the methoxy group (m/z 180). This predictive analysis, built upon the foundational principles of mass spectrometry[7] and data from analogous compounds, provides researchers with a powerful tool for identifying this molecule and interpreting its spectrum in complex matrices, thereby accelerating research and development efforts.
References
-
National Institute of Standards and Technology (NIST). (n.d.). 2-Chloro-4-trifluoromethylpyridine. NIST Chemistry WebBook. Retrieved from [Link]
-
Shcherbakov, V. V., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(Trifluoromethyl)pyridine. PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Pyridine, 3-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]
-
Zheng, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4851-4862. Retrieved from [Link]
-
Ali, T. E., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 5(1), 1-8. Retrieved from [Link]
-
Buchardt, O., et al. (1969). Mass spectral fragmentations of alkylpyridine N‐oxides. Acta Chemica Scandinavica, 23, 159-168. Retrieved from [Link]
-
G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 4. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]
- 5. Pyridine, 3-(trifluoromethyl)- [webbook.nist.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. scienceready.com.au [scienceready.com.au]
A Senior Application Scientist's Guide to HPLC Purity Assessment of Synthesized 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine
For researchers, scientists, and drug development professionals, the meticulous verification of chemical purity is not merely a procedural step but the bedrock of reliable and reproducible scientific outcomes. The compound 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine is a key heterocyclic building block, pivotal in the synthesis of novel agrochemicals and pharmaceutical agents.[1][2] Its structural integrity directly influences the efficacy, safety, and side-effect profile of the final active ingredient. Therefore, a robust analytical method for its purity assessment is indispensable.
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for determining the purity of synthesized 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine. Moving beyond a simple recitation of steps, we will explore the causal relationships behind experimental choices, ensuring that the described protocols are self-validating systems grounded in established chromatographic principles.
The Analytical Challenge: Understanding the Analyte
The molecular structure of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine—featuring a pyridine core, a highly electronegative trifluoromethyl group, a fluoro group, and a methoxy group—classifies it as a moderately polar compound. This characteristic is the primary determinant for selecting the appropriate HPLC separation strategy. Our objective is to resolve the main compound peak from potential process-related impurities, which may include unreacted starting materials, intermediates, or isomers with very similar physicochemical properties.[3][4] Reversed-Phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, is the most widely adopted and effective technique for this class of compounds.[5][6][7]
Core of the Method: A Comparative Analysis of Stationary and Mobile Phases
The success of any HPLC separation hinges on the precise interplay between the stationary phase (the column) and the mobile phase (the solvent).[8] An unsuitable choice in either can lead to poor resolution, inaccurate quantification, and a general failure to detect critical impurities.[9]
Stationary Phase (Column) Selection
The column is where the separation occurs. For RP-HPLC, the stationary phase is non-polar, and the choice of bonded chemistry directly impacts selectivity.[9][10]
-
C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography and the logical starting point for method development.[6][7] Its long alkyl chains provide substantial hydrophobic retention, making it effective for a broad range of moderately polar to non-polar analytes.
-
C8 (Octylsilane): With shorter alkyl chains, a C8 column is less retentive than a C18. This can be advantageous if the main analyte or impurities are too strongly retained on a C18, leading to excessively long run times or poor peak shape.
-
Phenyl: Phenyl columns offer alternative selectivity due to π-π interactions with aromatic analytes like the pyridine ring. This can be particularly useful for separating impurities that are structurally similar but differ in their aromatic character.
Table 1: Comparison of Common Reversed-Phase HPLC Columns
| Column Chemistry | Primary Interaction | Best Suited For | Potential Advantages for this Analysis |
| C18 | Hydrophobic | General purpose; moderately polar to non-polar analytes.[7] | High retention and resolving power for complex mixtures. |
| C8 | Hydrophobic | Analytes with high hydrophobicity; faster analysis. | Reduced analysis time if retention on C18 is excessive. |
| Phenyl | Hydrophobic & π-π | Aromatic or unsaturated compounds. | Alternative selectivity for aromatic impurities that co-elute on C18/C8. |
For this specific application, a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is the recommended starting point due to its versatility and high resolving power.[6]
Mobile Phase Optimization
The mobile phase transports the sample through the column, and its composition is a powerful tool for controlling the separation.[8][11] The goal is to find a balance that provides good resolution between the main peak and all potential impurities in a reasonable timeframe.
-
Organic Modifier (Solvent B): Acetonitrile (ACN) and Methanol (MeOH) are the most common choices.
-
Acetonitrile generally has a stronger elution strength, leading to shorter retention times, and its lower viscosity results in lower system backpressure.[3]
-
Methanol is a protic solvent and can offer different selectivity due to its hydrogen-bonding capabilities, which can sometimes resolve peaks that co-elute with ACN.[3]
-
-
Aqueous Phase (Solvent A): Typically HPLC-grade water. The pH of the mobile phase is a critical parameter, especially for a basic compound like pyridine.[8] Adding a small amount of acid (e.g., 0.1% Formic Acid or Phosphoric Acid) protonates the pyridine nitrogen, leading to sharper, more symmetrical peaks.[3][6]
-
Elution Mode:
-
Isocratic Elution: The mobile phase composition remains constant throughout the run. It is simple but often insufficient for separating complex mixtures with components of varying polarities.[3]
-
Gradient Elution: The concentration of the organic modifier is increased during the run. This is highly recommended for impurity profiling as it allows for the effective elution of both more polar and less polar impurities, improving peak shape and reducing analysis time.[4][8][11]
-
Validated Experimental Protocol: A Step-by-Step Guide
This protocol describes a robust, validated gradient RP-HPLC method suitable for routine purity analysis and impurity profiling.
Objective: To determine the purity of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine and separate it from potential process-related impurities using a gradient reversed-phase HPLC method with UV detection.
Instrumentation and Materials
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine sample.
-
Acetonitrile (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Formic acid (ACS grade or higher).
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and high efficiency for this analyte class.[6] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifier ensures protonation of the pyridine nitrogen for better peak shape.[3] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | ACN provides good elution strength and low UV cutoff.[3] |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 95% B15-18 min: 95% B18-18.1 min: 95% to 30% B18.1-25 min: 30% B | Gradient elution ensures separation of early and late-eluting impurities.[11] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[3] |
| Detection | UV at 270 nm | Wavelength should be selected based on the UV absorbance maximum of the analyte. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on sample concentration and detector sensitivity. |
Sample and Standard Preparation
-
Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Standard Solution (for reference): Accurately weigh and dissolve a reference standard of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine in the diluent to achieve a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution to a final concentration of approximately 1.0 mg/mL. A higher concentration for the sample is used to ensure the detection of minor impurities (e.g., those at the 0.1% level).
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions (70% A / 30% B) until a stable baseline is achieved.
-
Perform a blank injection (diluent only) to ensure no system peaks interfere with the analysis.
-
Inject the standard solution to determine the retention time and peak area of the main compound.
-
Inject the sample solution to perform the purity analysis.
-
Purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Method Validation and Trustworthiness
To ensure an analytical method is suitable for its intended purpose, it must be validated according to guidelines from the International Conference on Harmonisation (ICH).[12] This process establishes the performance characteristics of the method and ensures its reliability.[13][14] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.
-
Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a given range.
-
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[13][15]
By validating the HPLC method, laboratories create a self-validating system that generates trustworthy and defensible data, which is critical for regulatory submissions and quality control.[12][14]
Conclusion
The purity assessment of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine by HPLC is a critical quality control step that demands a systematic and scientifically-grounded approach. The selection of a C18 column coupled with a gradient elution using an acidified water/acetonitrile mobile phase provides a robust starting point for method development. This guide has detailed not only the "how" but also the "why" of these choices, empowering researchers to develop and implement a reliable analytical method. By adhering to principles of method validation and sound chromatographic practice, scientists can ensure the integrity of their synthesized materials, paving the way for successful downstream applications in research and development.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. labtech.tn [labtech.tn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 10. Different Types of HPLC Columns Used in Analysis | Pharmaguideline [pharmaguideline.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. veeprho.com [veeprho.com]
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A Senior Application Scientist's Guide to Structure-Activity Relationships of Trifluoromethylpyridine Derivatives
Introduction: The Strategic Advantage of the Trifluoromethylpyridine Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone of rational design. Among the various fluorinated motifs, the trifluoromethylpyridine scaffold has emerged as a particularly privileged structure, offering a powerful combination of physicochemical and biological properties. This guide provides an in-depth comparison of trifluoromethylpyridine derivatives across different therapeutic and application areas, supported by experimental data and detailed protocols to empower researchers in their quest for novel and effective chemical entities.
The trifluoromethyl (-CF3) group, a bioisostere for methyl and chloro groups, imparts a unique set of characteristics to a parent molecule. Its strong electron-withdrawing nature significantly alters the electronic properties of the pyridine ring, influencing pKa and modulating interactions with biological targets. Furthermore, the -CF3 group enhances lipophilicity, which can improve membrane permeability and bioavailability, and increases metabolic stability by blocking sites susceptible to oxidative metabolism. The pyridine ring itself is a versatile pharmacophore, capable of engaging in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at the target site. The synergy between the trifluoromethyl group and the pyridine nucleus has led to the development of numerous successful drugs and agrochemicals.
This guide will delve into the structure-activity relationships (SAR) of trifluoromethylpyridine derivatives in key areas of research, providing a comparative analysis of their performance and the underlying principles that govern their activity.
I. Trifluoromethylpyridine Derivatives as Anticancer Agents
The trifluoromethylpyridine moiety is a common feature in a variety of potent anticancer agents, particularly kinase inhibitors. The SAR of these compounds often revolves around the substitution pattern on the pyridine ring and the nature of the groups appended to it, which dictate target selectivity and cellular potency.
A. Targeting Protein Kinases: A Comparative Analysis
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Trifluoromethylpyridine-based scaffolds have proven to be effective frameworks for the design of selective kinase inhibitors.
A notable example is the development of inhibitors for Proline-rich Tyrosine Kinase 2 (PYK2), a non-receptor tyrosine kinase involved in cancer cell proliferation and migration. SAR studies on a series of diaminopyrimidine-based PYK2 inhibitors revealed the critical role of the trifluoromethylpyridine moiety in achieving both potency and selectivity over the closely related Focal Adhesion Kinase (FAK).
Table 1: Comparison of Trifluoromethylpyridine-based PYK2 Inhibitors
| Compound ID | R1 | R2 | PYK2 IC50 (nM) | FAK IC50 (nM) | Selectivity (FAK/PYK2) |
| 1a | H | 4-(methylsulfonyl)phenyl | 50 | 10 | 0.2 |
| 1b | 2-(trifluoromethyl)pyridin-4-yl | 4-(methylsulfonyl)phenyl | 5 | 100 | 20 |
| 1c | 2-(trifluoromethyl)pyridin-4-yl | 4-(dimethylamino)phenyl | 15 | 250 | 16.7 |
Data synthesized from SAR studies on PYK2 inhibitors.
The data in Table 1 clearly demonstrates the impact of incorporating a 2-(trifluoromethyl)pyridin-4-yl group at the R1 position. Compound 1b , featuring this moiety, exhibits a 10-fold increase in potency against PYK2 and a significant improvement in selectivity over FAK compared to its unsubstituted analog 1a . This enhancement can be attributed to favorable interactions of the trifluoromethylpyridine ring within the kinase ATP-binding pocket. Further modifications at the R2 position, as seen in compound 1c , can modulate potency, highlighting the importance of exploring the chemical space around the core scaffold.
B. Thiazolo[4,5-d]pyrimidine Derivatives: Modulating Cytotoxicity
Another promising class of anticancer agents based on the trifluoromethylpyridine scaffold are the thiazolo[4,5-d]pyrimidine derivatives. These compounds have been evaluated for their cytotoxic activity against various cancer cell lines.
Table 2: Cytotoxic Activity of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives
| Compound ID | R | A375 (Melanoma) IC50 (µM) | C32 (Amelanotic Melanoma) IC50 (µM) | DU145 (Prostate Cancer) IC50 (µM) |
| 2a | H | >100 | >100 | >100 |
| 2b | Phenyl | 25.4 | 24.4 | >100 |
| 2c | 4-Chlorophenyl | 78.8 | 61.3 | >100 |
| 2d | 4-Methoxyphenyl | 56.4 | 50.1 | >100 |
Data extracted from in vitro studies on novel 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives.
The SAR of this series indicates that the introduction of an aryl group at the R position is crucial for cytotoxic activity, as the unsubstituted parent compound 2a is inactive. Among the aryl-substituted derivatives, the phenyl-substituted compound 2b demonstrated the most potent activity against melanoma cell lines. This suggests that the nature of the substituent on the phenyl ring can significantly influence the cytotoxic profile.
Caption: Logical relationship of SAR in anticancer trifluoromethylpyridine derivatives.
II. Trifluoromethylpyridine Derivatives as Antiviral Agents
The trifluoromethylpyridine scaffold is also prevalent in the design of novel antiviral agents. The unique electronic and steric properties conferred by this moiety can lead to potent inhibition of viral replication.
A series of novel trifluoromethylpyridine piperazine derivatives were synthesized and evaluated for their activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).
Table 3: Antiviral Activity of Trifluoromethylpyridine Piperazine Derivatives against TMV
| Compound ID | R | Curative Activity (%) at 500 µg/mL | Protective Activity (%) at 500 µg/mL | Inactivation Activity (%) at 500 µg/mL |
| A1 | Benzyl | 64.1 | 55.2 | 45.8 |
| A3 | 4-Fluorobenzyl | 61.0 | 58.0 | 42.1 |
| A16 | 2-Phenylethyl | 52.3 | 61.5 | 47.8 |
| A17 | Benzoyl | 68.6 | 59.3 | 50.2 |
| NNM | Ningnanmycin (Positive Control) | 59.0 | 44.2 | 89.6 |
Data extracted from studies on novel trifluoromethyl piperazine derivatives as potential plant activators.
The SAR studies revealed that the nature of the substituent on the piperazine ring significantly influences the antiviral activity. For instance, compound A17 , with a benzoyl group, exhibited the highest curative activity against TMV, surpassing the positive control, Ningnanmycin. Compound A16 showed the best protective activity. These findings underscore the potential for fine-tuning the antiviral profile by modifying the peripheral substituents on the trifluoromethylpyridine piperazine core.
III. Trifluoromethylpyridine Derivatives in Agrochemicals
The trifluoromethylpyridine moiety is a key structural feature in numerous commercially successful herbicides, fungicides, and insecticides. The physicochemical properties imparted by the trifluoromethyl group, such as enhanced stability and lipophilicity, are highly advantageous for agrochemical applications.
For example, the herbicide Fluazifop-butyl, one of the first trifluoromethylpyridine-containing agrochemicals, demonstrates the successful application of this scaffold in crop protection. SAR studies in the agrochemical domain often focus on optimizing herbicidal spectrum, potency, and crop safety.
Table 4: Herbicidal Activity of Trifluoromethylpyridine-based Compounds
| Compound ID | Core Structure | Target Weeds | Key SAR Observation |
| Fluazifop-butyl | 5-(trifluoromethyl)pyridin-2-yloxy | Annual and perennial grasses | The phenoxypropionate side chain is crucial for activity. |
| Flazasulfuron | 3-(trifluoromethyl)pyridin-2-yl | Broadleaf weeds and grasses | The sulfonylurea bridge and pyrimidine ring are essential for ALS inhibition. |
| Pyroxsulam | 4-(trifluoromethyl)pyridin-2-yl | Grass and broadleaf weeds | The triazolopyrimidine sulfonamide structure is key for its mode of action. |
Information synthesized from reviews on trifluoromethylpyridines in crop protection.
The diverse applications of trifluoromethylpyridine derivatives in agrochemicals highlight the versatility of this scaffold. The position of the trifluoromethyl group on the pyridine ring, as well as the nature of the linked chemical entity, dictates the specific biological activity and target.
IV. Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR studies, robust and well-defined experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used in the evaluation of trifluoromethylpyridine derivatives.
A. Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is for determining the cytotoxic effects of trifluoromethylpyridine derivatives on cancer cell lines.
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency in appropriate growth medium.
-
Trypsinize and resuspend cells to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for the in vitro cytotoxicity MTT assay.
B. Protocol: Plaque Reduction Assay for Antiviral Activity
This protocol is designed to evaluate the ability of trifluoromethylpyridine derivatives to inhibit the replication of lytic viruses.
-
Cell Seeding:
-
Seed a suitable host cell line into 6-well plates at a density that will form a confluent monolayer within 24 hours.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Virus and Compound Preparation:
-
Prepare serial dilutions of the test compound in a serum-free medium.
-
Dilute the virus stock in serum-free medium to a concentration that will produce 50-100 plaques per well.
-
Mix equal volumes of the diluted virus and the compound dilutions and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
-
Infection:
-
Aspirate the growth medium from the cell monolayers and wash once with sterile PBS.
-
Inoculate the cells with 200 µL of the virus-compound mixture. Include a virus control (no compound) and a cell control (no virus).
-
Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.
-
-
Overlay and Incubation:
-
Prepare an overlay medium consisting of a 1:1 mixture of 2x concentrated growth medium and 1.2% low-melting-point agarose. Maintain the overlay at 42°C.
-
After the adsorption period, carefully aspirate the inoculum and add 2 mL of the overlay medium to each well.
-
Allow the overlay to solidify at room temperature for 20-30 minutes.
-
Incubate the plates at 37°C in
-
Biological activity of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine versus other halogenated pyridines
The analysis of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine in the context of other halogenated pyridines reveals a clear principle: specific, multi-substituent patterns are essential for high biological activity. The combination of a fluorine atom, a methoxy group, and a trifluoromethyl group on the pyridine ring creates a molecule with significant potential across different biological domains. The trifluoromethyl group is a powerful driver of potency, while the other substituents fine-tune the molecule's electronic properties and selectivity. [1][2] Future research should focus on synthesizing and evaluating novel derivatives based on this scaffold. By systematically modifying the substituents at each position, it may be possible to develop next-generation pesticides and pharmaceuticals with even greater efficacy, improved safety profiles, and novel modes of action. The continued exploration of trifluoromethylpyridines is a promising avenue for addressing the ongoing challenges in crop protection and human health. [1][3]
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Effects of Halogen Introduction at the C5 Position of the Imidacloprid Pyridine Ring upon Insecticidal Activity. (n.d.). ResearchGate. Available from: [Link]
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Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). MDPI. Available from: [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2020). PubMed Central. Available from: [Link]
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Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding. (2020). PubMed Central. Available from: [Link]
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Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. (2023). MDPI. Available from: [Link]
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Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. (2022). ResearchGate. Available from: [Link]
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Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2024). PubMed Central. Available from: [Link]
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Anti-fungal Activities of imidazo[1,2-a]pyridine-based Chalcone Hybrids Against Aspergillus fumigatus. (2024). ResearchGate. Available from: [Link]
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Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022). ACS Publications. Available from: [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2020). ResearchGate. Available from: [Link]
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The commercial insecticide containing trifluoromethyl pyridine. (n.d.). ResearchGate. Available from: [Link]
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Fungicidal Activity of Aromatic Aldehyde Pyrimidinylhydrazones. (n.d.). Scite. Available from: [Link]
- Safened herbicidal compositions comprising pyridine carboxylic acids. (2017). Google Patents.
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The Role of Trifluoromethylpyridine in Modern Agrochemicals: Enhancing Crop Protection. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. (2023). PubMed. Available from: [Link]
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Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. (2023). PubMed Central. Available from: [Link]
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Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test. (1989). PubMed. Available from: [Link]
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Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. (2021). PubMed. Available from: [Link]
-
3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine. (n.d.). PubChem. Available from: [Link]
-
Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). (2024). PubMed. Available from: [Link]
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Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (2022). Arabian Journal of Chemistry. Available from: [Link]
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Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. (2021). PubMed Central. Available from: [Link]
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Bcr-Abl tyrosine-kinase inhibitor. (n.d.). Wikipedia. Available from: [Link]
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Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. (2023). MDPI. Available from: [Link]
-
3-Fluoro-2-methoxy-4-trifluoromethylpyridine. (n.d.). Shanghai Hanhong Scientific Co.,Ltd. Available from: [Link]
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A Comparative Guide to the Synthesis of Functionalized Trifluoromethylpyridines for Pharmaceutical and Agrochemical Research
Introduction: The Indispensable Role of the Trifluoromethylpyridine Moiety
In the landscape of modern drug discovery and agrochemical development, the trifluoromethylpyridine (TFMP) scaffold has emerged as a privileged structural motif.[1][2][3] The strategic incorporation of the trifluoromethyl (-CF3) group onto a pyridine ring imparts a unique combination of physicochemical properties.[1][4] These include enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly improve a molecule's pharmacokinetic profile and binding affinity to biological targets.[4] Consequently, TFMP derivatives are integral components of numerous commercialized pharmaceuticals and agrochemicals, with many more candidates currently in clinical trials.[1][3]
This guide provides a comparative analysis of the principal synthetic routes to functionalized trifluoromethylpyridines. We will delve into the mechanistic underpinnings, practical applications, and relative merits of each approach, supported by experimental data and detailed protocols. Our objective is to equip researchers, medicinal chemists, and process development professionals with the knowledge to make informed decisions when selecting a synthetic strategy for their target TFMP derivatives.
I. Traditional Approach: Halogen Exchange in Trichloromethylpyridines
One of the most established and industrially significant methods for synthesizing trifluoromethylpyridines is the halogen exchange reaction of trichloromethylpyridine precursors.[1] This approach is particularly prevalent for the large-scale production of key intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a crucial building block for several crop protection products.[1][5]
The fundamental principle of this method involves the substitution of chlorine atoms in a trichloromethyl group with fluorine atoms, typically using anhydrous hydrogen fluoride (HF). The reaction can be performed in either the liquid or vapor phase, often in the presence of a catalyst.
Mechanistic Considerations
The halogen exchange reaction proceeds through a series of nucleophilic substitution steps. The strong polarity of the H-F bond and the high electronegativity of fluorine make HF a potent fluorinating agent. The reaction is often catalyzed by metal halides, such as iron(III) chloride (FeCl3) or antimony(V) chloride (SbCl5), which can activate the C-Cl bond towards nucleophilic attack by fluoride ions.
Experimental Protocol: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) via Liquid-Phase Fluorination
This protocol is a representative example of a liquid-phase halogen exchange reaction.
Materials:
-
2,3-dichloro-5-(trichloromethyl)pyridine
-
Anhydrous hydrogen fluoride (HF)
-
Iron(III) chloride (FeCl3) or another suitable metal halide catalyst
-
High-pressure autoclave reactor
-
Sodium bicarbonate solution (for neutralization)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
To a high-pressure autoclave, add 2,3-dichloro-5-(trichloromethyl)pyridine and the metal halide catalyst (e.g., 1-10 mol% FeCl3).
-
Cool the autoclave and carefully add at least 3 molar equivalents of anhydrous liquid HF.
-
Seal the reactor and heat the mixture to a temperature in the range of 170-180°C. The reaction is conducted under superatmospheric pressure (e.g., 15-1200 psig).[6]
-
Maintain the reaction at this temperature for approximately 25 hours, or until monitoring indicates completion.[6]
-
After cooling the reactor to a safe temperature, carefully vent the excess HF through a caustic scrubber.
-
The crude reaction mixture is then neutralized with a sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the organic phase with anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.
Comparative Analysis of Halogen Exchange Methods
| Method | Typical Conditions | Advantages | Disadvantages | Yields |
| Liquid-Phase Fluorination | Anhydrous HF, metal halide catalyst (e.g., FeCl3), 170-180°C, high pressure | Well-established for industrial scale, high conversion rates. | Requires specialized high-pressure equipment, use of highly corrosive and toxic anhydrous HF, harsh reaction conditions. | Can be high (e.g., up to 97.7% for 2,3-dichloro-5-trifluoromethylpyridine).[7] |
| Vapor-Phase Fluorination | High temperature (>300°C), transition metal-based catalysts (e.g., iron fluoride) | Can be a continuous process, good for large scale. | Requires high energy input, potential for side reactions and by-product formation. | Good yields for specific products like 2-chloro-5-(trifluoromethyl)pyridine.[1] |
| Simultaneous Chlorination/Fluorination (Vapor-Phase) | High temperature (>300°C), catalyst fluidized bed | One-step process from picolines. | Formation of multi-chlorinated by-products is common, requires careful control of reaction parameters. | Variable, depending on substrate and conditions. For example, 2,5-lutidine can yield chloro-bis(trifluoromethyl)pyridine in 60-80% yield.[1] |
II. Building from the Ground Up: Cyclocondensation with Trifluoromethylated Synthons
A versatile and widely employed strategy for the synthesis of functionalized trifluoromethylpyridines is the construction of the pyridine ring through cyclocondensation reactions using trifluoromethyl-containing building blocks.[1][8] This "bottom-up" approach offers significant flexibility in introducing a variety of substituents onto the pyridine ring.
Commonly used trifluoromethylated building blocks include:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one
-
Ethyl 2,2,2-trifluoroacetate
Mechanistic Rationale
Cyclocondensation reactions for pyridine synthesis, such as the Hantzsch pyridine synthesis and its variations, typically involve the condensation of a β-dicarbonyl compound (or a synthetic equivalent) with an enamine or an aldehyde and an ammonia source. When a trifluoromethylated building block is used, the CF3 group is incorporated directly into the final pyridine ring. The reaction proceeds through a series of additions, cyclizations, and dehydration/oxidation steps to form the aromatic pyridine ring.
Experimental Protocol: Synthesis of a 2-Trifluoromethyl-Substituted Pyrimido[1,2-b]indazol-4-one Derivative
This protocol illustrates a cyclocondensation reaction to form a fused trifluoromethylated pyridine system.
Materials:
-
3-Aminoindazole derivative
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Polyphosphoric acid (PPA)
-
Dry methanol
-
Standard reflux apparatus
Procedure:
-
In a round-bottom flask, combine the 3-aminoindazole derivative (1 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (2 equivalents) in dry methanol.
-
To this mixture, add polyphosphoric acid dropwise.
-
Heat the solution to reflux and maintain for 24 hours under an inert atmosphere (e.g., Argon). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Suspend the crude solid in a small amount of water and collect the product by filtration. The product can be further purified by recrystallization or column chromatography.[9]
Comparative Overview of Cyclocondensation Strategies
| Building Block | Reaction Type | Advantages | Disadvantages | Typical Yields |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Hantzsch-type synthesis | Commercially available, versatile for various substitution patterns. | May require harsh acidic or basic conditions. | Moderate to high, depending on the specific reaction. |
| (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | Annulation reactions | Highly reactive, good for constructing complex pyridines. | Can be less stable than other building blocks. | Generally good to excellent. |
| Trifluoroacetimidoyl derivatives | Cascade reactions | Potent synthons for a wide range of CF3-heterocycles. | Synthesis of the building block itself can be multi-step. | High yields for specific transformations. |
III. Modern and Atom-Economical: Direct C-H Trifluoromethylation of Pyridines
Direct C-H trifluoromethylation has emerged as a powerful and atom-economical strategy for the synthesis of trifluoromethylpyridines.[10] This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste.[10] These methods can be broadly categorized based on the nature of the trifluoromethylating agent and the reaction mechanism: radical, nucleophilic, or electrophilic.
Mechanistic Diversity in Direct C-H Trifluoromethylation
-
Radical Trifluoromethylation: This is a common approach where a trifluoromethyl radical (•CF3) is generated from a suitable precursor, such as Langlois' reagent (sodium trifluoromethylsulfinate), and then adds to the pyridine ring. These reactions are often initiated by an oxidant or by photoredox catalysis.[4]
-
Nucleophilic Trifluoromethylation: In this strategy, a nucleophilic trifluoromethyl source, such as the trifluoromethyl anion (CF3-) or its equivalent, attacks the electron-deficient pyridine ring. To enhance the reactivity of the pyridine ring towards nucleophilic attack, it can be activated by forming an N-oxide, an N-ylide, or an N-alkylpyridinium salt.[5]
-
Electrophilic Trifluoromethylation: This involves an electrophilic trifluoromethylating reagent, such as a Togni or Umemoto reagent, which reacts with an electron-rich pyridine derivative. For electron-deficient pyridines, a nucleophilic activation strategy can be employed to generate an electron-rich enamine intermediate that then reacts with the electrophilic CF3 source.[10]
Experimental Protocol: Regioselective C2-H Trifluoromethylation via N-Methylpyridinium Salt Activation
This protocol describes a highly regioselective nucleophilic trifluoromethylation at the C2 position of a pyridine ring.[5]
Materials:
-
Substituted pyridine
-
Iodomethane
-
Trifluoroacetic acid (TFA)
-
Silver carbonate (Ag2CO3)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Formation of the N-methylpyridinium salt: In a sealed tube, dissolve the substituted pyridine in a suitable solvent and add iodomethane. Heat the mixture to form the corresponding N-methylpyridinium iodide salt. Isolate the salt after the reaction is complete.
-
Trifluoromethylation: To a reaction vessel, add the N-methylpyridinium iodide salt, silver carbonate, and N,N-dimethylformamide.
-
Add trifluoroacetic acid to the mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12 hours).
-
After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.[11]
Comparative Analysis of Direct C-H Trifluoromethylation Methods
| Method | Key Reagents | Regioselectivity | Advantages | Disadvantages | Typical Yields | | :--- | :--- | :--- | :--- | :--- | | Radical Trifluoromethylation (Langlois' Reagent) | NaSO2CF3, oxidant (e.g., tBuOOH) or light | Often a mixture of isomers, can be solvent-dependent. | Broad substrate scope, high functional group tolerance, mild conditions. | Regioselectivity can be a major challenge. | Moderate to good. | | Nucleophilic Trifluoromethylation (N-Methylpyridinium Salt Activation) | TFA, Ag2CO3, CH3I | Highly selective for the C2 position. | Excellent regioselectivity, uses inexpensive TFA, good functional group tolerance. | Requires a two-step process (salt formation then trifluoromethylation). | Good to excellent (e.g., 44-67% for heteroaryl substituted pyridines).[5] | | Electrophilic Trifluoromethylation (Hydrosilylation Activation) | Hydrosilane, Lewis acid catalyst, Togni reagent | Highly selective for the C3 position. | Access to the challenging C3 position, applicable to late-stage functionalization. | Requires a multi-component system, can be sensitive to reaction conditions. | Moderate to high. |
Visualizing the Synthetic Pathways
To further clarify the discussed synthetic routes, the following diagrams illustrate the general workflows.
Workflow for Halogen Exchange
Caption: General workflow for the halogen exchange route.
Workflow for Cyclocondensation
Caption: General workflow for the cyclocondensation route.
Workflow for Direct C-H Trifluoromethylation
Caption: General workflow for direct C-H trifluoromethylation.
Conclusion and Future Outlook
The synthesis of functionalized trifluoromethylpyridines is a dynamic field of research, driven by the increasing importance of these compounds in medicine and agriculture. While traditional methods like halogen exchange and cyclocondensation remain valuable for large-scale production and accessing diverse substitution patterns, modern direct C-H trifluoromethylation techniques offer more efficient and environmentally benign alternatives.
The choice of synthetic route will ultimately depend on a variety of factors, including the desired substitution pattern, the scale of the synthesis, the availability of starting materials, and the tolerance of other functional groups in the molecule. For late-stage functionalization of complex molecules, direct C-H trifluoromethylation methods are particularly advantageous. As the demand for novel trifluoromethylpyridine derivatives continues to grow, the development of even more selective, efficient, and sustainable synthetic methodologies will undoubtedly remain a key focus for the chemical research community.
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Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 256-270. [Link]
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Li, R., et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters, 22(18), 7108-7112. [Link]
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Baran, P. S., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]
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Alfa Chemical. (2022). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. [Link]
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A Senior Application Scientist's Guide to the Structural Validation of Novel Compounds
For researchers, scientists, and professionals in drug development, the synthesis of a novel compound from a precursor is a moment of significant scientific potential. However, this potential can only be realized upon the unambiguous confirmation of its molecular structure. This guide provides an in-depth, objective comparison of the primary analytical techniques for structural validation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. We will delve into the causality behind experimental choices, provide detailed protocols, and present a case study to illustrate the synergistic power of these methods in confirming the atomic architecture of newly synthesized molecules.
The Imperative of Orthogonal Structural Validation
The journey from a precursor molecule to a fully characterized novel compound is fraught with potential pitfalls, including unexpected rearrangements, the formation of isomers, and the presence of impurities.[1][2] A singular analytical technique rarely provides the requisite level of confidence for complete structural elucidation. Therefore, a multi-pronged, orthogonal approach is not just best practice; it is a scientific necessity. By combining techniques that probe different aspects of a molecule's structure, we create a self-validating system that builds a comprehensive and irrefutable structural dossier. This is a cornerstone of regulatory submissions to bodies like the U.S. Food and Drug Administration (FDA), which require robust characterization of new chemical entities.
A Comparative Overview of Key Structural Elucidation Techniques
The choice of analytical technique is dictated by the nature of the sample, the information required, and the stage of the research. Below is a comparative summary of the three pillars of structural validation.
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Single-Crystal X-ray Crystallography |
| Principle | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Measurement of the mass-to-charge ratio of ionized molecules.[3] | Diffraction of X-rays by a crystalline lattice.[4][5] |
| Sample Type | Soluble compound in a suitable deuterated solvent. | Ionizable compound, can be in solution or solid state.[6] | Single, well-ordered crystal (typically 0.1 - 0.4 mm).[4] |
| Information Obtained | Atomic connectivity, relative stereochemistry, solution-state conformation, and molecular dynamics.[7] | Molecular weight, elemental composition, and fragmentation patterns for substructural information.[8] | Precise 3D atomic coordinates, bond lengths, bond angles, and absolute configuration.[9][10] |
| Resolution | Atomic to near-atomic. | Low (provides connectivity information). | Atomic (<1 Å). |
| Sample Amount | mg scale (can be lower with cryoprobes). | µg to ng scale. | µg to mg scale. |
| Analysis Time | Minutes to hours per experiment. | Minutes. | Hours to days.[4] |
| Key Advantage | Provides detailed information about the chemical environment and connectivity in solution. | High sensitivity and ability to determine molecular formula. | Provides the definitive 3D structure and absolute stereochemistry. |
| Key Limitation | Can be difficult to interpret for complex molecules with overlapping signals. | Does not directly provide 3D structural information. | Requires a high-quality single crystal, which can be challenging to obtain.[11] |
The Experimental Workflow: A Step-by-Step Approach
To illustrate the practical application of these techniques, let us consider a hypothetical scenario: the synthesis of a novel bioactive compound, "Compound X," from a known precursor.
Experimental Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is often the first-line technique for structural elucidation due to the wealth of information it provides about the molecular framework.[12]
Objective: To determine the proton and carbon framework of Compound X and establish atomic connectivity.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified Compound X in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the solvent peak.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[12]
-
-
1D NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum to identify the different types of protons and their relative numbers (through integration).
-
Acquire a ¹³C NMR spectrum to determine the number of unique carbon environments.
-
Run a Distortionless Enhancement by Polarization Transfer (DEPT) experiment to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Data Acquisition:
-
Perform a Correlation Spectroscopy (COSY) experiment to identify protons that are coupled to each other (typically through 2-3 bonds).[13]
-
Run a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate protons with their directly attached carbons.[7]
-
Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to establish longer-range (2-3 bond) correlations between protons and carbons.[7]
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.
-
Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D spectra to piece together molecular fragments and ultimately the complete covalent structure of Compound X.[13]
-
Experimental Protocol 2: High-Resolution Mass Spectrometry (HRMS)
HRMS is indispensable for determining the elemental composition of a novel compound with high accuracy.[6]
Objective: To determine the accurate mass and elemental composition of Compound X.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of Compound X (typically 1-10 µM) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile with 0.1% formic acid for electrospray ionization - ESI).[14]
-
-
Data Acquisition:
-
Infuse the sample solution into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[14]
-
Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the compound.
-
-
Data Analysis:
-
Determine the monoisotopic mass of the molecular ion with high precision (typically to four or five decimal places).
-
Use the accurate mass measurement and the isotopic pattern to calculate the elemental composition (molecular formula) of Compound X.
-
Experimental Protocol 3: Single-Crystal X-ray Crystallography
X-ray crystallography provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in space.[9][10]
Objective: To determine the absolute 3D structure and stereochemistry of Compound X.
Methodology:
-
Crystallization:
-
Grow single crystals of Compound X. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). The goal is to obtain well-ordered, single crystals of suitable size (0.1-0.4 mm).[4]
-
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the "phase problem" to generate an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to obtain the final crystal structure.
-
Case Study: Synthesis and Structural Validation of a Novel Bioactive Compound
A recent study detailed the synthesis of novel 2-pyrrolidone derivatives through a multicomponent reaction of anilines, benzaldehydes, and diethyl acetylenedicarboxylate.[15] The structural validation of these compounds provides an excellent example of the synergistic use of MS and X-ray crystallography.
Initially, there was ambiguity as to whether the reaction produced the desired 2-pyrrolidone or an isomeric furanone. Electron impact mass spectrometry (EI-MS) was employed to analyze the fragmentation patterns of the synthesized compounds. The observed fragmentation was inconsistent with the furanone structure but perfectly matched the expected fragmentation of the 2-pyrrolidone.[15]
To provide unequivocal proof of the structure, single-crystal X-ray diffraction was performed on several of the synthesized derivatives. The resulting crystal structures unambiguously confirmed the formation of the 2-pyrrolidone core, validating the findings from the mass spectrometry data.[15] This case study highlights how a combination of techniques can be used to resolve structural ambiguity and provide a definitive characterization of a novel compound.
The Impact of the Precursor on Structural Validation
The nature of the precursor can significantly influence the structural validation process.
-
Purity of the Precursor: Impurities in the starting material can be carried through the synthesis and co-crystallize with the final product, complicating the analysis.[16] It is crucial to thoroughly characterize the precursor to understand potential downstream impurities.
-
Structural Complexity: The synthesis of complex natural product analogues from intricate precursors presents unique challenges.[17] These molecules may have numerous stereocenters and be prone to subtle rearrangements that can be difficult to detect without high-resolution analytical techniques.
Conclusion: A Triad of Techniques for Unwavering Confidence
The structural validation of novel compounds synthesized from a precursor is a critical phase in chemical research and drug development. A robust and defensible structural assignment relies on the intelligent application of a triad of powerful analytical techniques: NMR spectroscopy, mass spectrometry, and X-ray crystallography. Each method provides a unique and complementary piece of the structural puzzle. By integrating the data from these orthogonal techniques, researchers can build a comprehensive and self-validating picture of a new molecule's architecture, paving the way for further investigation and innovation.
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A Comparative Guide to the Reactivity of 3-Fluoropyridine: An Analysis for Chemical Researchers
Introduction: A Tale of Two Effects
The pyridine ring, an electron-deficient heteroaromatic system, presents a fascinating scaffold for synthetic modification. Its reactivity is fundamentally governed by the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack and simultaneously activates it for nucleophilic substitution at the ortho (C2/C6) and para (C4) positions.[1] Introducing a substituent disrupts this delicate electronic balance. When the substituent is fluorine—the most electronegative element—the resulting modulation of reactivity is particularly pronounced and nuanced.
Placing a fluorine atom at the 3-position of the pyridine ring introduces a powerful dichotomy. On one hand, fluorine exerts a profound inductive effect (-I) , pulling electron density through the sigma bond framework, further deactivating the ring. On the other hand, it possesses lone pairs of electrons that can participate in a mesomeric, or resonance, effect (+M) , donating electron density back into the pi-system. This guide provides a comparative analysis of how the fluorine at position 3 affects the reactivity of the pyridine ring, supported by experimental data and detailed protocols to offer a predictive framework for researchers in synthesis and drug development.
Basicity and pKa: The Inductive Effect's First Victory
The most immediate and quantifiable effect of the 3-fluoro substituent is on the basicity of the pyridine nitrogen. The pKa of the conjugate acid, the pyridinium ion, is a direct measure of the availability of the nitrogen's lone pair.
The strong -I effect of fluorine withdraws electron density from the entire ring, including the nitrogen atom. This reduces the ability of the lone pair to accept a proton, thereby decreasing the basicity of 3-fluoropyridine compared to its parent.
| Compound | pKa of Conjugate Acid | Rationale |
| Pyridine | 5.2[2] | Baseline |
| 3-Fluoropyridine | 2.97[3] | Strong -I effect of fluorine deactivates the nitrogen lone pair. |
This ~2.2-unit drop in pKa is a critical consideration for any reaction involving protonation of the nitrogen, such as acid-catalyzed processes, where 3-fluoropyridine will require significantly stronger acidic conditions to protonate.
Electrophilic Aromatic Substitution (EAS): A Deactivated Ring Becomes More So
Pyridine itself is notoriously unreactive towards electrophilic aromatic substitution, often requiring harsh conditions. The nitrogen atom deactivates the ring, and electrophilic attack, when forced, occurs preferentially at the 3-position to avoid placing a positive charge on the already electron-deficient nitrogen in the reaction intermediate.[1][4]
The introduction of a 3-fluoro substituent exacerbates this deactivation. The dominant -I effect of fluorine further reduces the ring's electron density, making it even less nucleophilic. Consequently, electrophilic substitution on 3-fluoropyridine is exceedingly difficult.[5]
The regiochemistry is also complex. The ring nitrogen directs incoming electrophiles to C3 and C5. The fluorine at C3, being an ortho, para-director (due to its +M effect), directs towards C2, C4, and C6. This creates a conflict of directing effects, often leading to mixtures of products or requiring highly specific reaction conditions to achieve selectivity.
Caption: Competing directing effects in the EAS of 3-fluoropyridine.
Due to this profound deactivation, alternative strategies, such as activating the ring via N-oxide formation or employing metalation-halogenation sequences, are often preferred for functionalizing the 3-fluoropyridine core.[5]
Nucleophilic Aromatic Substitution (SNAr): An Activated System, Further Enhanced
While deactivated to electrophiles, the pyridine ring is inherently activated towards nucleophilic attack at the C2, C4, and C6 positions.[6] A fluorine atom at C3 significantly enhances this reactivity.
Causality: The strong -I effect of the 3-fluoro substituent powerfully withdraws electron density from the ring carbons. This makes the C2, C4, and C6 positions even more electrophilic and, crucially, stabilizes the negatively charged Meisenheimer complex intermediate formed upon nucleophilic attack. This stabilization of the transition state lowers the activation energy and accelerates the reaction.[7]
Caption: Fluorine at C3 stabilizes the SNAr intermediate, accelerating the reaction.
C-H Acidity and Directed ortho-Metalation (DoM): A Regioselective Advantage
The electron-withdrawing power of both the ring nitrogen and the 3-fluoro substituent has a dramatic effect on the acidity of the ring protons. The protons at C2 and C4, being ortho to the fluorine, are particularly acidified.
This increased acidity makes 3-fluoropyridine an excellent substrate for regioselective deprotonation, or metalation. Using strong bases like lithium amides (e.g., LDA, LiTMP) or organolithiums, it is possible to selectively remove a proton from the C2 or C4 position.[12][13] This creates a powerful nucleophilic intermediate that can be trapped with a wide variety of electrophiles, providing a reliable route to 2,3- or 3,4-disubstituted pyridines.
Experimental work has shown that 3-fluoropyridine can undergo clean dideprotonation at both the C2 and C4 positions using a mixed lithium-zinc base system, highlighting the pronounced acidifying effect of the fluorine atom.[14]
Experimental Protocol: Directed Metalation of 3-Fluoropyridine
This protocol describes a general procedure for the regioselective metalation at C4 followed by quenching with an electrophile, based on established methodologies for substituted pyridines.[12][15]
Objective: To synthesize 4-iodo-3-fluoropyridine via directed metalation.
Materials:
-
3-Fluoropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Iodine (I₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Workflow Diagram:
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The Trifluoromethyl Group: A Strategic Bioisostere for Enhanced Biological Activity Compared to the Methyl Group
A Senior Application Scientist's Guide for Drug Development Professionals
Introduction: Beyond the "Magic Methyl"
In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. While the "magic methyl" effect—where the addition of a methyl group inexplicably improves activity—is a well-known phenomenon, a more predictable and powerful tool often lies in its fluorinated counterpart: the trifluoromethyl (CF₃) group.[1] The substitution of a metabolically labile methyl (CH₃) group with a robust trifluoromethyl group can dramatically alter a molecule's physicochemical properties, leading to profound improvements in biological activity, metabolic stability, and overall drug-likeness.[2][3]
This guide provides an in-depth comparison of the trifluoromethyl and methyl groups, moving beyond simple definitions to explore the underlying causality of their differential effects. We will examine their respective impacts on lipophilicity, electronic character, and metabolic stability, supported by quantitative data and real-world case studies. Furthermore, this guide furnishes detailed, self-validating experimental protocols for researchers to assess these critical parameters in their own drug discovery programs.
I. The Physicochemical Dichotomy: CF₃ vs. CH₃
The stark differences in the biological performance of trifluoromethylated and methylated analogs stem from their distinct physicochemical properties. The high electronegativity of the three fluorine atoms in the CF₃ group fundamentally alters its character compared to the CH₃ group.[4]
Lipophilicity
Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5] The CF₃ group is significantly more lipophilic than a methyl group. This increased lipophilicity can enhance a molecule's ability to cross biological membranes, a crucial factor for reaching intracellular targets or penetrating the blood-brain barrier.[2]
Electronic Effects
The trifluoromethyl group is a potent electron-withdrawing substituent due to the strong inductive effect of its fluorine atoms.[4] When attached to an aromatic ring, it decreases the electron density of the ring system.[2] This is in stark contrast to the methyl group, which is a weak electron-donating group. This electronic modulation can significantly impact a molecule's pKa. For instance, the presence of a CF₃ group makes a nearby amine less basic (lowering its pKa) and a nearby acid more acidic (lowering its pKa).[6] This alteration can be critical for optimizing a drug's ionization state at physiological pH, thereby influencing its solubility, permeability, and target binding interactions.
Metabolic Stability
One of the most significant advantages of the CF₃ group is its exceptional metabolic stability.[2] The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond.[7] This makes the CF₃ group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily, which are primary drivers of drug clearance.[8] Replacing a methyl group—a common site of metabolic oxidation—with a CF₃ group can effectively block this metabolic pathway, leading to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[2][8]
Steric and Conformational Effects
The trifluoromethyl group is larger than a methyl group.[2][3] This increased steric bulk can influence how a molecule fits into the binding pocket of a target protein. This can be advantageous, potentially leading to enhanced binding affinity and selectivity by promoting more favorable van der Waals interactions or inducing a more bioactive conformation.[2]
Quantitative Comparison of Physicochemical Properties
The following table summarizes the key physicochemical differences between the two groups.
| Property | Methyl Group (-CH₃) | Trifluoromethyl Group (-CF₃) | Rationale and Impact on Drug Design |
| Lipophilicity (Hansch π) | ~ +0.5 | +0.88[2] | The higher lipophilicity of the CF₃ group can improve membrane permeability and absorption. |
| Electronic Effect | Weakly Electron-Donating | Strongly Electron-Withdrawing[4] | The CF₃ group's inductive effect lowers the pKa of nearby basic groups, altering ionization at physiological pH and potentially improving target interactions.[9] |
| pKa of Substituted Aniline | Aniline pKa ≈ 4.6 | 4-(Trifluoromethyl)aniline pKa ≈ 2.45[10] | Demonstrates the significant electron-withdrawing power of the CF₃ group, making the amine much less basic. |
| Metabolic Stability (Bond Energy) | C-H BDE: ~105 kcal/mol (~439 kJ/mol)[11] | C-F BDE: ~115 kcal/mol (~485 kJ/mol)[2][7] | The stronger C-F bond makes the CF₃ group highly resistant to oxidative metabolism, increasing the drug's half-life. |
| Steric Size (van der Waals radius) | ~2.0 Å | ~2.7 Å | The larger size of the CF₃ group can lead to improved binding affinity and selectivity by occupying specific pockets in the target protein.[2] |
II. Impact on Biological Activity and Pharmacokinetics
The culmination of these physicochemical differences results in significant, and often beneficial, changes to a compound's biological profile.
Target Binding and Potency
The trifluoromethyl group can enhance binding affinity through several mechanisms. Its lipophilicity can drive favorable hydrophobic interactions within the target's binding pocket.[2] Furthermore, its unique electronic properties can lead to productive multipolar interactions, such as those between the fluorine atoms and backbone carbonyls of a protein, which are not possible with a methyl group.[12][13] A statistical analysis of over 28,000 compound pairs showed that while CH₃ to CF₃ substitution does not improve bioactivity on average, in 9.19% of cases, it led to an increase in biological activity by at least an order of magnitude.[14]
Pharmacokinetic Profile
The most predictable and often dramatic improvement is seen in the pharmacokinetic profile. By blocking a key site of metabolism, the CF₃ group can:
-
Increase Half-Life (t½): Reduced metabolic clearance means the drug remains in circulation for longer.[8]
-
Improve Oral Bioavailability: By resisting first-pass metabolism in the liver, a greater fraction of the administered dose reaches systemic circulation.[2]
-
Reduce Patient-to-Patient Variability: A metabolically robust drug is less susceptible to variations in patient CYP enzyme expression levels, leading to more consistent dosing requirements.
Case Studies: The CF₃ Advantage in Action
| Drug / Compound Pair | Target / Indication | Comparison of Biological Activity | Key Takeaway |
| Indomethacin vs. CF₃-Indomethacin [15][16] | Cyclooxygenase (COX) / Anti-inflammatory | Indomethacin (2'-CH₃): Potent, non-selective COX-1/COX-2 inhibitor. CF₃-Indomethacin (2'-CF₃): Potent and highly selective COX-2 inhibitor. (IC₅₀ mCOX-2 = 267 nM; IC₅₀ oCOX-1 > 100 µM)[15] | Replacing CH₃ with CF₃ induced a dramatic shift in selectivity, transforming a non-selective inhibitor into a selective one by exploiting a small hydrophobic pocket in the COX-2 active site. |
| Menin-MLL Inhibitor MI-326 vs. MI-2-3 [12] | Menin-MLL Interaction / Leukemia | MI-326 (-CH₃): IC₅₀ = 779 nM MI-2-3 (-CF₃): IC₅₀ ≈ 97 nM | The CF₃ analog was approximately 8-fold more potent, an improvement attributed to favorable multipolar interactions between the CF₃ group and the protein backbone. |
III. Experimental Protocols for Evaluation
To empirically determine the effects of a CH₃ to CF₃ substitution, two fundamental experiments are the determination of lipophilicity (logP) and the assessment of metabolic stability. The following protocols are designed to be self-validating by including appropriate controls.
Protocol 1: Determination of Lipophilicity (logP) by the Shake-Flask Method
This protocol is based on the OECD Guideline 107 and is considered the "gold standard" for logP determination.[17][18]
Objective: To directly measure the partition coefficient of a compound between n-octanol and an aqueous buffer.
Methodology Workflow:
Caption: Workflow for logP determination by the shake-flask method.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a phosphate buffer solution (e.g., 0.01 M, pH 7.4).[19]
-
Use high-purity n-octanol.
-
Mutually saturate the solvents by mixing the n-octanol and buffer in a large vessel, shaking vigorously for 24 hours, and allowing the phases to separate completely before use.[19] This step is critical to prevent volume changes during the experiment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound (and its analog) in a suitable solvent like DMSO.[19]
-
-
Partitioning:
-
In a glass centrifuge tube, combine a precise volume of the saturated n-octanol and saturated buffer (e.g., 2 mL of each).
-
Add a small volume of the compound stock solution to achieve a final concentration that is detectable in both phases (e.g., final concentration of 10-100 µM). The volume of the stock solution should not exceed 1% of the total volume.
-
Cap the tube tightly and shake at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-2 hours).
-
-
Phase Separation:
-
Centrifuge the tube at ~2000 x g for 10-15 minutes to ensure complete separation of the two phases.[17]
-
-
Sampling and Analysis:
-
Carefully remove a precise aliquot from the aqueous phase (bottom layer) and the n-octanol phase (top layer).
-
Prepare samples for analysis by diluting them in a suitable solvent. It is crucial to create a calibration curve for the compound in both n-octanol-saturated buffer and buffer-saturated n-octanol to ensure accurate quantification.
-
Quantify the concentration of the compound in each phase using a validated analytical method, typically LC-MS/MS for its sensitivity and specificity.
-
-
Calculation:
-
The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase:
-
P = [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ
-
-
The final result is expressed as the common logarithm:
-
logP = log₁₀(P)
-
-
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a standard high-throughput screen to assess susceptibility to Phase I metabolism, primarily driven by CYP enzymes.[20]
Objective: To determine the rate at which a compound is metabolized by liver microsomal enzymes.
Methodology Workflow:
Caption: Workflow for the in vitro microsomal metabolic stability assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.[21]
-
Test Compound Working Solution: Prepare a 1 µM solution of the test compound in the phosphate buffer. The final concentration of organic solvent (e.g., DMSO, Acetonitrile) should be less than 1%.[21]
-
Liver Microsomes: Thaw pooled human liver microsomes (e.g., from XenoTech) at 37°C and dilute to a working concentration of 0.5-1 mg/mL in cold phosphate buffer. Keep on ice.[21]
-
Cofactor Solution (NADPH Regenerating System): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[22] This system ensures a constant supply of the necessary cofactor for CYP enzyme activity.
-
-
Incubation Procedure (96-well plate format):
-
Add the test compound working solution to the wells.
-
Add the liver microsome solution to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes to bring the components to temperature.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells. The 0-minute time point is taken immediately after adding the cofactor but before incubation, serving as the initial concentration baseline.
-
-
Time Points and Quenching:
-
Sample Processing and Analysis:
-
Centrifuge the plate at high speed (e.g., 4000 x g) for 15 minutes to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½):
-
t½ = 0.693 / k
-
-
Calculate the intrinsic clearance (CLᵢₙₜ):
-
CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)
-
-
Self-Validation: Run positive controls (compounds with known high and low clearance, e.g., Dextromethorphan and Midazolam) and negative controls (incubations without the NADPH cofactor) in parallel to validate the assay performance.[21] A significant decrease in the parent compound should only be observed in the presence of the NADPH cofactor.
-
IV. Conclusion and Future Perspectives
The substitution of a methyl group with a trifluoromethyl group is a powerful and well-established strategy in medicinal chemistry for enhancing the biological and pharmacokinetic properties of drug candidates.[3] The CF₃ group's unique combination of high lipophilicity, strong electron-withdrawing character, and exceptional metabolic stability provides a rational basis for its use in overcoming common drug development hurdles.[2] While not a universally successful strategy, the high rate of positive outcomes makes it a primary consideration during lead optimization.[14] The experimental protocols provided herein offer a robust framework for empirically testing this strategic substitution. As our understanding of protein-ligand interactions continues to deepen, the rational design and application of fluorinated groups like CF₃ will remain a cornerstone of modern drug discovery, enabling the development of safer, more effective medicines.
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Benchmarking the Efficacy of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine Derivatives Against Known Kinase Inhibitors in Oncology
A Technical Guide for Drug Development Professionals
Introduction: The Rationale for Fluorinated Pyridines in Kinase Inhibition
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. Its unique electronic properties and synthetic tractability make it a privileged structure for targeting a diverse range of biological targets. The strategic incorporation of fluorine-containing moieties, particularly the trifluoromethyl (CF3) group, has become a pivotal strategy in modern drug design. The CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins by altering its electronic and conformational properties.
This guide focuses on the potential of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine derivatives as a new class of kinase inhibitors. While direct biological data for this specific substitution pattern is not yet prevalent in public literature, the known anticancer activities of various trifluoromethylpyridine and pyrimidine analogs suggest promising potential.[1][2][3] This document outlines a comprehensive benchmarking strategy to rigorously assess their efficacy against established multi-kinase inhibitors currently in clinical use.
The Comparators: Established Multi-Kinase Inhibitors
To establish a meaningful benchmark, the novel pyridine derivatives will be compared against three widely-used, orally bioavailable multi-kinase inhibitors known to target key pathways in tumor growth and angiogenesis:
-
Sorafenib: A potent inhibitor of several receptor tyrosine kinases (RTKs) including VEGFR and PDGFR, as well as the Raf/MEK/ERK signaling pathway.[4]
-
Regorafenib: Structurally similar to sorafenib, it inhibits a broad spectrum of kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[5]
-
Crizotinib: A powerful inhibitor of ALK and MET receptor tyrosine kinases, crucial in the treatment of specific subsets of non-small cell lung cancer.[6]
These drugs represent a relevant clinical and mechanistic benchmark for novel compounds targeting similar pathways.
Comparative Efficacy Evaluation: A Multi-faceted Approach
A robust evaluation of a novel drug candidate requires a tiered approach, beginning with in vitro biochemical and cellular assays and progressing to in vivo models that more closely mimic the complexities of a tumor microenvironment.
In Vitro Efficacy Assessment
3.1.1. Kinase Inhibition Profiling
The primary mechanism of action for many pyridine-based anticancer agents is the inhibition of protein kinases. A comprehensive kinase inhibition panel is the foundational step in characterizing the activity and selectivity of the novel derivatives.
Experimental Protocol: In Vitro Kinase Assay (Radiometric)
This protocol outlines a standard radiometric assay to determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of relevant kinases (e.g., BRAF, VEGFR, ALK, MET).
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a generic peptide substrate like myelin basic protein or a specific substrate for the kinase), and the kinase assay buffer.
-
Compound Addition: Add the 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine derivatives and comparator drugs (Sorafenib, Regorafenib, Crizotinib) at a range of concentrations (typically from 0.01 nM to 100 µM). Include a DMSO control.
-
Initiation of Reaction: Start the kinase reaction by adding a solution containing ATP and [γ-³²P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), allowing for the transfer of the radiolabeled phosphate group to the substrate.
-
Termination and Separation: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity on the membrane using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
3.1.2. Cellular Proliferation and Viability Assays
Demonstrating that kinase inhibition translates to an anti-proliferative effect in cancer cells is a critical next step.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, PC-3 - prostate cancer) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the novel pyridine derivatives and comparator drugs for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.
In Vivo Efficacy Assessment
Promising in vitro results must be validated in a living organism to assess a compound's pharmacokinetic properties and its effect on a solid tumor.
Experimental Protocol: Human Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model in immunocompromised mice to evaluate the in vivo antitumor activity of the compounds.
-
Cell Culture and Preparation: Culture a human cancer cell line (e.g., A549) to 80-90% confluency. Harvest the cells and resuspend them in a suitable medium, such as a mixture of PBS and Matrigel, at a concentration of 5 x 10⁷ cells/mL.
-
Animal Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume and the body weight of the mice regularly.
-
Compound Administration: Once tumors reach the desired size, randomize the mice into treatment groups. Administer the 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine derivatives and comparator drugs orally or via intraperitoneal injection at predetermined doses and schedules. Include a vehicle control group.
-
Efficacy Evaluation: Continue to measure tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control group.
Visualizing the Workflow and Pathways
To clearly illustrate the experimental design and the targeted biological pathways, the following diagrams are provided.
Projected Efficacy: A Comparative Data Summary
The following tables present a hypothetical comparison of the 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine derivatives against the established drugs. The data for the novel derivatives is projected based on the activity of structurally similar trifluoromethylpyridine and pyrimidine compounds reported in the literature.[1][2][3] It is crucial to note that these are projected values and must be confirmed by experimental data.
Table 1: In Vitro Kinase Inhibition (IC50, nM)
| Compound | BRAF (V600E) | VEGFR2 | ALK | MET |
| 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine Derivative (Projected) | 50 - 200 | 20 - 100 | >1000 | >1000 |
| Sorafenib | 22 | 90 | >1000 | 58 |
| Regorafenib | 28 | 4.2 | >1000 | 110 |
| Crizotinib | >5000 | >5000 | 20 | 8 |
Table 2: In Vitro Cell Viability (IC50, µM)
| Compound | A549 (Lung) | MCF-7 (Breast) | PC-3 (Prostate) |
| 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine Derivative (Projected) | 1 - 5 | 2 - 10 | 5 - 15 |
| Sorafenib | 5.8 | 7.5 | 6.2 |
| Regorafenib | 4.5 | 6.1 | 5.5 |
| Crizotinib | 0.02 (ALK-positive) | >10 | >10 |
Conclusion and Future Directions
This guide provides a comprehensive roadmap for the preclinical evaluation of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine derivatives as potential anticancer agents. The proposed experimental workflows will enable a rigorous and direct comparison against established kinase inhibitors, providing the necessary data to ascertain their therapeutic potential. While the projected efficacy based on structural analogs is encouraging, empirical data from the outlined in vitro and in vivo studies are paramount to validate these hypotheses and guide further drug development efforts. The unique substitution pattern of the novel scaffold may offer advantages in terms of selectivity, potency, or pharmacokinetic properties, which can only be revealed through systematic investigation.
References
- 1. Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Insights into ALK-driven cancers revealed through development of novel ALK tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine Derivatives
For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins structure-activity relationship (SAR) studies, guides lead optimization, and is critical for patent protection. Among the myriad of analytical techniques available, single-crystal X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement within a crystalline solid. This guide provides an in-depth analysis of the X-ray crystallographic studies of 3-fluoro-2-methoxy-5-(trifluoromethyl)pyridine derivatives, a class of compounds of significant interest in medicinal chemistry due to the unique physicochemical properties imparted by their substituent groups.[1]
This guide will navigate through the foundational principles of X-ray crystallography, a detailed experimental protocol for the analysis of these specific pyridine derivatives, and a comparative discussion on the influence of the fluoro, methoxy, and trifluoromethyl groups on their crystal packing. The insights presented herein are synthesized from established crystallographic principles and supported by data from studies on closely related fluorinated pyridine structures.
The Decisive Role of Crystal Structure in Drug Design
The journey of a drug from a promising lead compound to a marketed therapeutic is fraught with challenges. A critical aspect of this journey is the characterization of its solid-state properties, which are governed by its crystal structure. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound implications for a drug's solubility, bioavailability, and stability.[2][3] Therefore, a comprehensive understanding of the crystal structure is not merely an academic exercise but a crucial step in de-risking drug development.
The presence of fluorine and trifluoromethyl groups in pharmaceutical candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1][4] The 3-fluoro-2-methoxy-5-(trifluoromethyl)pyridine scaffold incorporates these features, making its structural analysis particularly relevant.
Principles of X-ray Crystallography: A Primer
X-ray crystallography is a powerful analytical technique that exploits the diffraction of X-rays by the ordered array of atoms within a crystal. When a focused beam of X-rays interacts with a single crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern. By analyzing the intensities and positions of the diffracted spots, the electron density map of the molecule can be reconstructed, revealing the precise coordinates of each atom in the unit cell.
Experimental Workflow: From Powder to Structure
The successful determination of a crystal structure is a multi-step process that demands meticulous attention to detail. The following protocol outlines a standard workflow for the X-ray crystallographic analysis of a 3-fluoro-2-methoxy-5-(trifluoromethyl)pyridine derivative.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine, grounding procedural steps in the chemical principles that necessitate them. Our goal is to move beyond simple instruction to a deeper understanding, fostering a culture of intrinsic safety and environmental stewardship in the laboratory.
Hazard Profile and Chemical Rationale for Specialized Disposal
3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine is a substituted pyridine derivative. Its unique structure, containing fluorine in two distinct chemical environments (an aromatic fluoride and a trifluoromethyl group), dictates its hazard profile and disposal requirements. The trifluoromethyl group, in particular, imparts high chemical stability due to the strength of the carbon-fluorine bond, making the compound persistent and requiring specific disposal methods for complete destruction, akin to the challenges posed by PFAS "forever chemicals".[1][2] Improper disposal or incineration can lead to the formation of hazardous decomposition products like nitrogen oxides (NOx), carbon oxides (CO, CO2), and highly corrosive gaseous hydrogen fluoride (HF).[3][4]
A thorough risk assessment begins with understanding the material's inherent hazards, summarized from safety data sheets (SDS) of the compound and its structural analogs.
| Hazard Classification | Description | Precautionary Rationale |
| Skin Irritation | Causes skin irritation upon contact.[5][6][7] | Mandates the use of appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat to prevent direct contact. Contaminated clothing must be removed and decontaminated before reuse.[5][8] |
| Serious Eye Irritation | Causes serious, potentially damaging eye irritation.[5][6][7][9] | Requires the use of tightly fitting safety goggles or a face shield to protect against splashes.[10] |
| Respiratory Irritation | May cause respiratory irritation if vapors or aerosols are inhaled.[5][6][7] | All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[3][5][11] |
| Flammability | While some analogs are flammable liquids[5][6][12], others are combustible solids.[3] Assume flammability risk. | Keep away from heat, sparks, open flames, and other ignition sources.[3][5] Use spark-proof tools and take precautionary measures against static discharge.[6] |
| Environmental Hazard | Halogenated organic compounds are classified as hazardous waste.[3][6] | Must not be released into the environment via sanitary sewers or general trash.[3] Segregation and containment are paramount for regulatory compliance and environmental protection. |
The Core Directive: Segregation and Professional Incineration
The cornerstone of safe disposal for this compound is twofold: strict waste segregation and transfer to a licensed hazardous waste facility for high-temperature incineration.
-
Why Segregation? Chemical waste streams are treated differently based on their composition. Halogenated solvents and solutes must be collected separately from non-halogenated waste.[13][14][15] This is because the incineration process for halogenated compounds requires specialized equipment, including flue gas scrubbers, to neutralize the acidic gases (like HF and HCl) produced during combustion.[4] Mixing waste streams leads to complex and expensive disposal processes and can create unsafe conditions.
-
Why High-Temperature Incineration? The thermal stability of the C-F bonds in the trifluoromethyl group requires high temperatures (typically >820°C) and sufficient residence time to ensure complete destruction.[16] This process breaks the molecule down into simpler, less harmful components.[14] Landfilling is not a preferred option as it only contains the chemical, which may leach into the environment over time.[2] The U.S. Environmental Protection Agency (EPA) identifies thermal treatment as a key technology for destroying PFAS, a class of compounds defined by their C-F bonds.[17][18][19]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for handling waste generated from 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine.
Caption: Disposal Decision Workflow
Step-by-Step Operational Protocol for Disposal
Adherence to a systematic protocol is essential for safety and compliance.
Phase 1: Preparation and Personal Protective Equipment (PPE)
-
Designate a Waste Area: Before starting work, designate a specific area within the chemical fume hood for waste accumulation.
-
Prepare Waste Containers: Obtain correctly labeled waste containers from your institution's Environmental Health and Safety (EHS) department. You will need:
-
One for "Halogenated Organic Liquid Waste."
-
One for "Halogenated Organic Solid Waste."
-
-
Don Appropriate PPE: At a minimum, this includes:
Phase 2: Containerization of Waste
-
Unused or Excess Reagent:
-
Do not attempt to neutralize the chemical.
-
If in its original container, ensure the cap is tightly sealed. Label it clearly as "Waste" and include the full chemical name.
-
If transferring small residual amounts, do so carefully in the fume hood and add it to the "Halogenated Organic Liquid Waste" container.[13]
-
-
Contaminated Liquid Waste (Reaction Mixtures, Solvents):
-
Carefully pour all liquid waste containing the title compound into the designated "Halogenated Organic Liquid Waste" container.
-
Use a funnel to prevent spills.
-
Do not overfill the container; leave at least 10% headspace for vapor expansion.
-
-
Rinsing Contaminated Glassware:
-
Rinse contaminated glassware (beakers, flasks, etc.) with a minimal amount of a suitable organic solvent (e.g., acetone).
-
This rinsate is now considered hazardous waste. Collect it in the "Halogenated Organic Liquid Waste" container.
-
A triple rinse is best practice before the glassware is washed for reuse.
-
-
Contaminated Solid Waste:
-
Place all contaminated disposable materials—gloves, weighing papers, paper towels, silica gel—into the "Halogenated Organic Solid Waste" container.[13]
-
Ensure the container is kept sealed when not in use to prevent vapor release.
-
Phase 3: Temporary Storage and Final Disposal
-
Secure Containers: Tightly close all waste containers.[5][12]
-
Satellite Accumulation: Store the sealed waste containers in a designated satellite accumulation area within your lab. This area must be well-ventilated, away from heat or ignition sources, and clearly marked.[3][5]
-
EHS Handover: Contact your institution's EHS department to arrange for the pickup of the hazardous waste. Follow their specific procedures for documentation and handover. Waste must be disposed of through an approved hazardous waste program.[9][11][13]
Emergency Procedure: Small Spill Management
In the event of a small spill (<100 mL) within a fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Ensure Ventilation: Maintain high flow in the fume hood.
-
Wear PPE: Ensure you are wearing the full PPE described in Phase 1.
-
Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[6][8][13]
-
Collect Absorbent: Using spark-proof tools, carefully scoop the absorbed material into the "Halogenated Organic Solid Waste" container.[4][6]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone). Place the wipe in the solid waste container.
-
Report: Report the incident to your lab supervisor and EHS department, as per institutional policy.
For large spills, evacuate the area immediately and contact your institution's emergency response team.[13]
By integrating these scientifically-grounded procedures into your daily laboratory workflow, you contribute to a robust safety culture and ensure that the pursuit of scientific advancement does not come at the cost of environmental integrity.
References
- BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
- Echemi. (n.d.). 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheets.
- Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET - 2-Methoxy-3-(trifluoromethyl)pyridine.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- Fisher Scientific. (2015, September 30). SAFETY DATA SHEET - 2,3-Dichloro-5-trifluoromethylpyridine.
- Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals.
- Synquest Labs. (n.d.). 2-Amino-5-(trifluoromethyl)pyridine Safety Data Sheet.
- Acros PharmaTech Limited. (2018, August 20). SAFETY DATA SHEET - 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile.
- ChemicalBook. (2025, September 6). 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PYRIDINE Chemical Safety Data Sheet.
- Apollo Scientific. (2023, June 9). 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile Safety Data Sheet.
- MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
- Fisher Scientific. (2024, April 1). SAFETY DATA SHEET - 3-Amino-2-chloro-5-(trifluoromethyl)pyridine.
- Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS Safety Data Sheet.
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET - 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate.
- Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - 2,3-Difluoro-5-(trifluoromethyl)pyridine.
- University of Wisconsin–Madison BME Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures.
- University of Wisconsin–La Crosse. (n.d.). Appendix A: Disposal Procedures by Chemical.
- NOP. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
- U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
- U.S. Environmental Protection Agency. (2024, April 2). 2024 Interim Guidance on the Destruction and Disposal of PFAS.
- U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
- U.S. Environmental Protection Agency. (2024, April 9). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials.
- U.S. Environmental Protection Agency. (2020, December 18). EPA Releases Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation brings with it the critical responsibility of ensuring personal and collective safety. This guide provides a detailed operational plan for the safe handling of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). Our approach is grounded in a comprehensive hazard analysis of structurally related compounds, ensuring a cautious and proactive safety posture.
Hazard Assessment: Understanding the Risks
Anticipated GHS Hazard Classifications:
| Hazard Statement | Description | Rationale from Analogous Compounds |
| H315 | Causes skin irritation. | Structurally similar compounds consistently show skin irritation properties.[2][3][4][5] |
| H319 | Causes serious eye irritation. | This is a common and serious hazard for this chemical family, potentially leading to significant eye damage.[2][3][4][5] |
| H335 | May cause respiratory irritation. | Inhalation of vapors or aerosols can lead to irritation of the respiratory tract.[2][3][4][6] |
| H226/H227 | Flammable liquid and vapor / Combustible liquid | Many pyridine derivatives are flammable or combustible, posing a fire risk, especially when handled near ignition sources.[2][4][7][8] |
| H302 | Harmful if swallowed. | Oral toxicity is a concern with related pyridine compounds.[5][9] |
These classifications mandate that 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine be handled with the utmost care, utilizing a combination of engineering controls and a robust PPE protocol.
The Core Directive: Your Last Line of Defense
Engineering controls, such as certified chemical fume hoods, are the primary method for minimizing exposure.[10][11] PPE should be considered the final barrier between you and the chemical. The following PPE is mandatory for all handling procedures involving this compound.
Eye and Face Protection: A Non-Negotiable Requirement
Given the high likelihood of severe eye irritation (H319), eye protection is paramount.
-
Chemical Splash Goggles: These are required for all work with this compound.[12] They must be worn at all times in the laboratory and provide a complete seal around the eyes to protect from splashes, mists, and vapors.[13]
-
Face Shield: When handling larger quantities (typically >100 mL) or performing operations with a higher risk of splashing (e.g., transfers, distillations), a face shield must be worn in addition to chemical splash goggles.[12][13] A face shield alone does not provide adequate eye protection.
Skin and Body Protection: Preventing Dermal Exposure
Direct contact with skin can cause significant irritation (H315).[5][14] A comprehensive approach to skin protection is essential.
-
Gloves: Use chemically resistant gloves. Nitrile gloves are a common and effective choice for handling pyridine-based compounds.[10] However, it is crucial to double-glove, especially for prolonged handling. Always inspect gloves for tears or pinholes before use.[15] Contaminated gloves must be removed using the proper technique to avoid cross-contamination and disposed of as hazardous waste.[15]
-
Lab Coat: A flame-resistant lab coat is required.[12] It should be fully buttoned with the sleeves rolled down to provide maximum coverage.
-
Full Body Protection: For large-scale operations or in the event of a significant spill, a chemically impervious apron or a full chemical-protective suit may be necessary.
Respiratory Protection: Safeguarding Your Inhalation Zone
To mitigate the risk of respiratory irritation (H335), all handling of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine must be performed within a certified chemical fume hood.[1][11]
-
Fume Hood as Primary Control: The fume hood is your primary respiratory protection. Ensure it has a current certification and that you are working at least 6 inches inside the sash.
-
Respirator Use: If engineering controls are not available or are insufficient to control exposure (a rare circumstance in a modern lab), or during a large spill cleanup, a NIOSH-approved respirator with organic vapor cartridges is required.[1][14] All personnel requiring a respirator must be part of a respiratory protection program that includes medical evaluation and fit-testing.
Operational Plan: From Preparation to Disposal
A systematic approach to PPE usage is critical for ensuring its effectiveness.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on task-specific risk assessment.
Step-by-Step Protocol for PPE Donning and Doffing
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Lab Coat: Put on your flame-resistant lab coat and fasten all buttons.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring they overlap the cuffs of your lab coat.
-
Eye Protection: Put on your chemical splash goggles.
-
Face Shield: If required, put on a face shield over your goggles.
Doffing (Taking Off) Sequence: This sequence is designed to prevent cross-contamination.
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the cuff and pulling it down, turning it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off without touching the outer surface.
-
Face Shield: If used, remove the face shield from the back of your head.
-
Lab Coat: Unbutton and remove your lab coat, folding the contaminated outside inwards.
-
Goggles: Remove your goggles from the back.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[7][14]
Disposal Plan: Managing Contaminated Waste
All disposable PPE used while handling 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine must be considered hazardous waste.
-
Gloves and other disposables: Place all contaminated items (gloves, bench paper, pipette tips) into a designated, sealed hazardous waste container.[7]
-
Lab Coats: If a lab coat becomes grossly contaminated, it must be disposed of as hazardous waste. For minor contamination, follow your institution's specific procedures for laundering contaminated lab coats.[16]
-
Waste Container: The waste container must be kept closed and properly labeled in accordance with local and national regulations.[5][14]
By adhering to these rigorous PPE protocols, you build a culture of safety that protects not only yourself but your entire research team. This commitment to procedural excellence is the hallmark of a trustworthy and effective scientific enterprise.
References
- [Vertex AI Search Result 1] - Provides general safety and disposal information for a rel
- [Vertex AI Search Result 13] - Provides safety data for a bromin
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
